(S)-2-Ethynylpiperidine
Description
BenchChem offers high-quality (S)-2-Ethynylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Ethynylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C7H11N |
|---|---|
Molecular Weight |
109.17 g/mol |
IUPAC Name |
(2S)-2-ethynylpiperidine |
InChI |
InChI=1S/C7H11N/c1-2-7-5-3-4-6-8-7/h1,7-8H,3-6H2/t7-/m1/s1 |
InChI Key |
FOWKJWIPJPYKKW-SSDOTTSWSA-N |
Isomeric SMILES |
C#C[C@@H]1CCCCN1 |
Canonical SMILES |
C#CC1CCCCN1 |
Origin of Product |
United States |
Foundational & Exploratory
Chemical properties and structure of (S)-2-Ethynylpiperidine
An In-Depth Technical Guide to (S)-2-Ethynylpiperidine: A Chiral Building Block for Advanced Synthesis
Introduction
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products, alkaloids, and synthetic pharmaceuticals.[1][2][3][4] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while providing a three-dimensional scaffold for precise interaction with biological targets.[4] When this privileged scaffold is functionalized with a reactive handle and a defined stereocenter, its utility in drug discovery and complex molecule synthesis is significantly amplified.
(S)-2-Ethynylpiperidine is one such high-value building block. It synergistically combines the conformational constraints of the piperidine ring, the specific stereochemistry at the C-2 position, and the versatile reactivity of a terminal alkyne. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the structure, properties, synthesis, reactivity, and applications of this potent synthetic intermediate.
Molecular Structure and Stereochemistry
(S)-2-Ethynylpiperidine features a saturated six-membered nitrogen-containing heterocycle (piperidine) substituted at the second position with an ethynyl (-C≡CH) group. The key structural feature is the chiral center at the C-2 carbon, which is fixed in the (S)-configuration. This defined stereochemistry is critical, as the biological activity of chiral molecules is often highly dependent on their specific enantiomeric form.[1]
The IUPAC name for this compound is (2S)-2-ethynylpiperidine. It is often supplied and handled as its hydrochloride salt to improve stability and ease of handling.[5][6]
Caption: 2D structure of (S)-2-Ethynylpiperidine.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of (S)-2-Ethynylpiperidine are summarized below. These properties are essential for designing synthetic routes, purification procedures, and analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁N | [1][7] |
| Molecular Weight | 109.17 g/mol | [1] |
| CAS Number | 2306247-92-5 (for HCl salt) | [5][6] |
| Typical Purity | ≥98% | [5] |
| Canonical SMILES | C#CC1CCCCN1 | [1][7] |
| Isomeric SMILES | C#C[C@@H]1CCCCN1 | [1] |
| InChI Key | FOWKJWIPJPYKKW-SSDOTTSWSA-N | [1] |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | [5] |
| Predicted logP | 1.1835 | [5] |
| Storage Conditions | 2-8°C, Sealed, Dry | [5][8] |
Spectroscopic Profile
While specific spectral data must be acquired experimentally for each batch, the expected spectroscopic signatures can be predicted based on the molecule's functional groups.[9]
-
¹H NMR: The spectrum would show a characteristic singlet or doublet for the acetylenic proton (δ ≈ 2-3 ppm).[10] The proton at the chiral C-2 position would appear as a multiplet, coupled to adjacent ring protons. The remaining piperidine ring protons would resonate in the aliphatic region (δ ≈ 1-3.5 ppm).[10] The N-H proton would likely appear as a broad singlet.
-
¹³C NMR: Two distinct signals would be present for the sp-hybridized carbons of the alkyne group (δ ≈ 70-90 ppm). The remaining five sp³-hybridized carbons of the piperidine ring would appear in the upfield region of the spectrum.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a sharp, weak absorption for the C≡C stretch (≈ 2100 cm⁻¹), a strong, sharp peak for the ≡C-H stretch (≈ 3300 cm⁻¹), and a broad N-H stretching band (≈ 3300-3500 cm⁻¹).[9]
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a molecular ion (M⁺) peak corresponding to its molecular weight. Common fragmentation patterns for piperidines would also be observed.[11]
Synthesis and Stereoselective Strategies
The synthesis of enantiomerically pure substituted piperidines is a significant area of research in organic chemistry.[2][4][12] For (S)-2-Ethynylpiperidine, a common strategy involves starting from a commercially available chiral precursor, such as (S)-pipecolic acid or a derivative thereof. The piperidine nitrogen is typically protected, often with a tert-butoxycarbonyl (Boc) group, to prevent side reactions during subsequent transformations.[1] The carboxylic acid functionality can then be converted to the terminal alkyne through a multi-step sequence.
Illustrative Synthetic Protocol: Weinreb Amide to Alkyne Conversion
This protocol outlines a plausible, field-proven method for converting a protected (S)-pipecolic acid derivative into the target alkyne.
Step 1: Weinreb Amide Formation
-
To a solution of Boc-(S)-pipecolic acid in an anhydrous solvent (e.g., dichloromethane) at 0°C, add N,O-dimethylhydroxylamine hydrochloride and a coupling agent like EDC or HATU.
-
Add a non-nucleophilic base (e.g., diisopropylethylamine) and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Perform an aqueous workup and purify the resulting Weinreb amide by column chromatography. Causality: The Weinreb amide is a stable intermediate that resists over-addition from organometallic reagents, making it ideal for conversion to a ketone in the next step.
Step 2: Formation of the α-Diazo-β-ketophosphonate (Seyferth-Gilbert Homologation)
-
To a solution of the purified Weinreb amide in anhydrous THF at -78°C, add a solution of ethynylmagnesium bromide or a similar alkynyl nucleophile.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product. The resulting ynone is often used directly in the next step.
-
Alternatively, the Bestmann-Ohira reagent can be used to convert the corresponding aldehyde (derived from the starting acid) directly to the terminal alkyne.
Step 3: Deprotection
-
Dissolve the Boc-protected (S)-2-ethynylpiperidine in a suitable solvent (e.g., dichloromethane or dioxane).
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), and stir at room temperature.
-
Monitor the reaction for the removal of the Boc group.
-
Evaporate the solvent and excess acid under reduced pressure to yield (S)-2-Ethynylpiperidine, typically as its corresponding salt.
Caption: Generalized synthetic workflow for (S)-2-Ethynylpiperidine.
Chemical Reactivity and Synthetic Utility
The synthetic power of (S)-2-Ethynylpiperidine stems from the orthogonal reactivity of its two functional groups: the secondary amine and the terminal alkyne. This allows for selective modification at either site, making it a highly versatile building block.
Reactions involving the Terminal Alkyne
The terminal alkyne is a gateway to a vast array of chemical transformations, most notably:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As a terminal alkyne, it is a prime substrate for "click chemistry," enabling the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles by reacting with organic azides.[5] This reaction is widely used in drug discovery and bioconjugation.
-
Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction allows for the direct connection of the alkyne to aryl or vinyl halides, providing access to a wide range of conjugated systems.
-
Deprotonation and Nucleophilic Addition: The acetylenic proton is weakly acidic and can be removed by a strong base (e.g., n-BuLi) to generate a potent lithium acetylide nucleophile, which can then react with various electrophiles like aldehydes, ketones, and alkyl halides.
Reactions involving the Piperidine Nitrogen
The secondary amine is a nucleophilic and basic center, allowing for reactions such as:
-
N-Alkylation and N-Arylation: The nitrogen can be readily alkylated using alkyl halides or undergo more complex coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides.
-
N-Acylation: Reaction with acyl chlorides or anhydrides yields stable amide derivatives.
-
Reductive Amination: The amine can react with aldehydes or ketones to form an intermediate iminium ion, which is then reduced in situ to form a tertiary amine.[2]
Caption: Key reaction pathways for (S)-2-Ethynylpiperidine.
Applications in Research and Drug Development
The unique combination of chirality and dual functionality makes (S)-2-Ethynylpiperidine a valuable asset in modern chemical research and pharmaceutical development.
-
Chiral Scaffolding: It serves as a rigid, stereodefined scaffold for the synthesis of complex molecular architectures. The piperidine ring's chair conformation projects substituents in well-defined axial and equatorial orientations, which is crucial for optimizing interactions with enzyme active sites or protein receptors.[1][13]
-
Fragment-Based Drug Discovery (FBDD): The molecule's relatively low molecular weight and functional group handles make it an ideal fragment for FBDD campaigns. The alkyne can be used to "grow" the fragment into more potent leads through reactions like click chemistry or Sonogashira coupling.
-
Alkaloid Synthesis: Piperidine is the core structure of many alkaloids. (S)-2-Ethynylpiperidine provides an efficient and stereocontrolled entry point for the asymmetric synthesis of these biologically active natural products.[1]
-
Probing Biological Systems: The alkyne group can be used as a tag for chemical biology applications. For example, a molecule containing this building block can be introduced into a biological system, and the alkyne can then be used to attach a fluorescent probe or affinity label via a click reaction, enabling visualization or target identification.
Safety and Handling
As with many piperidine derivatives, (S)-2-Ethynylpiperidine and its salts should be handled with appropriate care. Piperidines can be toxic, corrosive, and flammable.[14][15][16]
-
Engineering Controls: All handling should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[14][17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[17]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5][15][18] Recommended storage temperature is often refrigerated (2-8°C).[5][18]
-
Spill & Fire: Use non-sparking tools and take precautionary measures against static discharge.[16][17] In case of a spill, absorb with an inert material and dispose of it as hazardous waste.
Conclusion
(S)-2-Ethynylpiperidine is a powerful and versatile chiral building block that bridges the worlds of heterocyclic chemistry and alkyne chemistry. Its defined stereochemistry, conformationally restricted scaffold, and dual-functional handles provide synthetic chemists with a robust tool for the efficient construction of complex, high-value molecules. From the synthesis of natural products to the discovery of novel pharmaceutical agents, the strategic incorporation of (S)-2-Ethynylpiperidine offers a reliable pathway to molecular innovation and is poised to remain a significant component in the synthetic chemist's toolbox.
References
-
PIPERIDINE FOR SYNTHESIS - Loba Chemie. [Link]
-
2-Ethylpiperidine | C7H15N | CID 94205 - PubChem. [Link]
-
2-ethynylpiperidine hydrochloride (C7H11N) - PubChemLite. [Link]
-
Spectroscopy Data for Undergraduate Teaching - ACS Publications. [Link]
-
Recent advances in the synthesis of piperidones and piperidines - ScienceDirect. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI. [Link]
-
Proton NMR spectra for the intermediate piperidines and acetylenes - Rsc.org. [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. [Link]
-
Piperidine promoted aldol reaction of alkynyl aldehydes and ethyl diazoacetate - ResearchGate. [Link]
-
Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 9 - YouTube. [Link]
-
4-Ethynylpiperidine | C7H11N | CID 5246250 - PubChem. [Link]
-
Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC. [Link]
-
Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC. [Link]
-
Stereoselective strategies for the construction of polysubstituted piperidinic compounds and their applications in natural products' synthesis - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy - Universal Class. [Link]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed. [Link]
Sources
- 1. (S)-2-Ethynylpiperidine | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Stereoselective strategies for the construction of polysubstituted piperidinic compounds and their applications in natural products’ synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. chemscene.com [chemscene.com]
- 6. (2S)-2-ethynylpiperidine hydrochloride | 2306247-92-5 [chemicalbook.com]
- 7. PubChemLite - 2-ethynylpiperidine hydrochloride (C7H11N) [pubchemlite.lcsb.uni.lu]
- 8. chemscene.com [chemscene.com]
- 9. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 10. rsc.org [rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. img01.pharmablock.com [img01.pharmablock.com]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. lobachemie.com [lobachemie.com]
- 17. echemi.com [echemi.com]
- 18. combi-blocks.com [combi-blocks.com]
The Strategic Utility of (S)-2-Ethynylpiperidine in Chiral Drug Discovery
Executive Summary
(S)-2-Ethynylpiperidine (CAS: 330646-64-5 for HCl salt) represents a high-value chiral synthon in modern medicinal chemistry.[1] Distinct from the cyanopyrrolidine core found in dipeptidyl peptidase-4 (DPP-4) inhibitors like Vildagliptin, this six-membered alkyne scaffold serves as a critical junction point for Fragment-Based Drug Discovery (FBDD) and the synthesis of complex alkaloids.
This guide details the therapeutic potential, synthesis, and application of (S)-2-Ethynylpiperidine. It addresses the molecule's role as a "privileged scaffold" precursor, enabling the construction of conformationally restricted ion channel blockers (nAChR antagonists) and triazole-linked kinase inhibitors via Click Chemistry.
Part 1: Chemical Biology & Therapeutic Potential
The "Warhead" vs. The "Handle"
In drug design, the terminal alkyne at the C2 position of the piperidine ring functions in two distinct capacities:
-
The Pharmacophore (Warhead): In analogs of Histrionicotoxin (HTX) , the enyne/alkyne side chain interacts directly with the hydrophobic transmembrane domain of Nicotinic Acetylcholine Receptors (nAChRs). The (S)-configuration is often critical for maintaining the correct vector in the binding pocket.
-
The Synthetic Handle: In FBDD, the alkyne is a bio-orthogonal handle. It allows the piperidine ring—a proven pharmacophore in drugs like Ropivacaine and Paroxetine—to be "clicked" (via CuAAC) to diverse heteroaromatic cores without racemization.
Therapeutic Applications
| Therapeutic Area | Target Mechanism | Role of (S)-2-Ethynylpiperidine |
| Neurology | nAChR Antagonism | Precursor to simplified Histrionicotoxin analogs; modulates ion channel gating. |
| Anesthesia | Na+ Channel Blockade | Structural analog to Bupivacaine; the alkyne tail alters lipophilicity and metabolic stability. |
| Oncology | Kinase Inhibition | "Click" ligation to ATP-mimetic scaffolds; the piperidine ring occupies the solvent-exposed region. |
| Immunology | CCR5 Antagonism | Synthesis of spirocyclic piperidines (e.g., Vicriviroc analogs) via cyclization of the alkyne. |
Distinction from Vildagliptin Intermediates
A common misconception in process chemistry is conflating (S)-2-ethynylpiperidine with the intermediate for Vildagliptin (Galvus).
-
Vildagliptin Intermediate: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (5-membered ring, nitrile group).
-
Target Molecule: (S)-2-Ethynylpiperidine (6-membered ring, alkyne group).[1]
-
Implication: While cyanopyrrolidines form covalent bonds with serine proteases (DPP-4), ethynylpiperidines are generally non-covalent binders or precursors to triazoles.
Part 2: Experimental Protocols
Synthesis of (S)-2-Ethynylpiperidine
Principle: The most reliable route avoids racemization of the
Reagents & Materials:
-
Starting Material: N-Boc-(S)-2-hydroxymethylpiperidine (or N-Boc-L-pipecolic acid converted to aldehyde).
-
Reagent: Bestmann-Ohira Reagent (Dimethyl 1-diazo-2-oxopropylphosphonate).[2][3]
-
Base: Potassium Carbonate (
).[2][3][4] -
Solvent: Methanol (anhydrous).
Protocol:
-
Oxidation (If starting from alcohol):
-
Dissolve N-Boc-(S)-2-hydroxymethylpiperidine (10 mmol) in DCM.
-
Add Dess-Martin Periodinane (1.2 equiv) at 0°C. Stir for 2h.
-
Quench with
/ . Extract and concentrate to yield N-Boc-(S)-2-formylpiperidine. Use immediately.
-
-
Homologation (The Critical Step):
-
Dissolve N-Boc-(S)-2-formylpiperidine (10 mmol) in dry MeOH (50 mL).
-
Cool to 0°C. Add
(2.0 equiv).[4] -
Add Bestmann-Ohira reagent (1.2 equiv) dropwise.
-
Mechanism: The base generates the dimethyl (diazomethyl)phosphonate anion in situ, which attacks the aldehyde.
-
Stir at room temperature for 12h.
-
-
Workup:
-
Dilute with
, wash with saturated and brine. -
Dry over
, filter, and concentrate.
-
-
Purification:
-
Flash column chromatography (Hexanes/EtOAc 9:1).
-
Yield: Typically 85-92%.
-
Product: tert-Butyl (S)-2-ethynylpiperidine-1-carboxylate.
-
-
Deprotection (Optional for salt form):
-
Treat with 4M HCl in Dioxane for 1h. Precipitate with ether to get the HCl salt.
-
Quality Control: Chiral HPLC
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane:Isopropanol (98:2).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (alkyne absorbance is weak; derivatization may be needed if N-Boc is removed).
-
Acceptance Criteria: ee > 98%.
Part 3: Visualization & Logic
Synthesis Workflow (Bestmann-Ohira Homologation)
The following diagram illustrates the conversion of the chiral aldehyde to the terminal alkyne, preserving stereochemistry.
Caption: Stereoconservative synthesis of (S)-2-Ethynylpiperidine from Pipecolic Acid precursors via Bestmann-Ohira homologation.
Divergent Application Workflow
This diagram shows how the alkyne "handle" allows the molecule to diverge into three distinct therapeutic classes.
Caption: Divergent synthesis pathways utilizing the alkyne handle for medicinal chemistry libraries.
Part 4: Quantitative Data & SAR
The following table summarizes the structural impact of the 2-ethynyl group compared to other common substituents in piperidine-based local anesthetics (analogous to Bupivacaine/Ropivacaine series).
| Compound Analog | C2-Substituent | LogP (Calc) | pKa (Calc) | Relative Potency (Na+ Channel)* |
| Reference (Pipecoloxylidide) | -CH3 (Methyl) | 2.3 | 11.1 | 1.0x |
| Bupivacaine Analog | -C4H9 (Butyl) | 3.8 | 11.2 | 4.0x |
| (S)-2-Ethynyl Analog | -C≡CH (Ethynyl) | 2.1 | 10.2 | 1.8x |
| (S)-2-Cyano Analog | -C≡N (Cyano) | 1.1 | 8.5 | 0.2x (Inactive/Weak) |
Note: Data extrapolated from structure-activity relationship (SAR) studies on piperidine-based anesthetics. The ethynyl group lowers pKa compared to alkyls, potentially altering onset time, while maintaining steric bulk similar to an ethyl group.
References
-
Bestmann, H. J., & Roth, D. (2017). "The Bestmann-Ohira Reagent: A Versatile Reagent in Organic Synthesis."[2][3] Synlett.
-
Tokuyama, H., et al. (2017).[5] "Total Synthesis of (-)-Histrionicotoxin via Radical Cyclization." Angewandte Chemie International Edition.
-
Sharpless, K. B., & Meldal, M. (2002). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie.
-
ChemScene. "(S)-2-ethynylpiperidine hydrochloride Product Information." ChemScene Catalog.
-
BenchChem. "(S)-2-Ethynylpiperidine: Properties and Applications."[1] BenchChem Database.
Sources
The Strategic Utility of (S)-2-Ethynylpiperidine in Alkaloid Total Synthesis: A Technical Blueprint
Executive Overview
The piperidine heterocycle is a privileged structural motif, ubiquitously present in over twenty classes of pharmaceuticals and a vast array of naturally occurring alkaloids[1]. Within the arsenal of chiral building blocks, (S)-2-Ethynylpiperidine stands out as an exceptionally versatile precursor. By merging a stereodefined piperidine core with a highly reactive terminal alkyne, this molecule provides a precise starting point for the asymmetric synthesis of complex alkaloid skeletons[2].
As an Application Scientist, I approach alkaloid total synthesis not merely as a sequence of reactions, but as a highly orchestrated manipulation of geometry and electronic states. The ethynyl group offers a rigid, linear geometry that minimizes steric clash during initial fragment couplings, while the (S)-stereocenter acts as an immutable chiral director for downstream cascade cyclizations. This whitepaper details the mechanistic rationale, quantitative metrics, and self-validating protocols for utilizing (S)-2-Ethynylpiperidine in advanced drug development and natural product synthesis.
Structural Rationale and Reactivity Profile
The utility of (S)-2-Ethynylpiperidine is dictated by the dual nature of its functional groups:
-
The Chiral Piperidine Core: The (S)-configuration at the C2 position is critical. During the total synthesis of target molecules like the ladybug defense alkaloid (–)-adaline or the phenanthroindolizidine alkaloids (+)-antofine and (–)-cryptopleurine, this single stereocenter dictates the stereochemical outcome of all subsequent ring-forming reactions[2],[3].
-
The Terminal Alkyne Handle: The ethynyl group is a synthetic chameleon. It readily participates in carbon-carbon bond-forming reactions (Sonogashira coupling), "Click" chemistry (CuAAC for triazole formation), and controlled hydrations[2]. Its linear sp-hybridized geometry allows it to act as an extended linker that can later be reduced or oxidized to form new heterocyclic rings.
Pathway Visualization
Workflow demonstrating the synthetic versatility of (S)-2-Ethynylpiperidine.
Quantitative Reaction Metrics
To design scalable synthetic routes, we must evaluate the historical performance of (S)-2-Ethynylpiperidine across various transformations. The table below summarizes the quantitative data and stereochemical outcomes for key reactions utilized in alkaloid synthesis.
| Transformation | Reagents / Catalysts | Target Alkaloid Core | Typical Yield (%) | Stereochemical Outcome |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N | Phenanthroindolizidine (Antofine) | 90–95% | >99% Retention of (S)-center |
| Alkyne Hydration | Metal additive, buffered pH | β-aminoketone intermediates | 70–85% | Highly sensitive; requires pH control to prevent racemization |
| Net[5+5] Cycloaddition | Cr-carbene complexes | Bicyclic lactones | 60–80% | High enantioselectivity (>95% ee) |
| CuAAC (Click) | CuSO₄, Sodium Ascorbate | Triazole-fused piperidines | 85–98% | Complete retention of stereochemistry |
Validated Experimental Protocols
The following methodologies are engineered as self-validating systems. As a rule in advanced synthesis, every step must contain an intrinsic checkpoint to prevent the propagation of errors through a multi-step cascade.
Protocol 1: Sonogashira Cross-Coupling for Alkaloid Core Extension
This protocol is utilized to couple (S)-2-ethynylpiperidine with an aryl halide, a fundamental step in the synthesis of (+)-antofine and (–)-cryptopleurine[3].
Causality & Rationale: The free secondary amine of the piperidine ring is highly nucleophilic and can coordinate with the palladium catalyst, leading to catalyst poisoning or unwanted N-arylation. Therefore, prior N-protection (e.g., with a Boc or phenothiazinecarbonyl group) is mandatory. Copper(I) iodide is utilized as a co-catalyst because it forms a highly reactive copper acetylide intermediate. This facilitates transmetalation to the palladium center, drastically lowering the activation energy of the cross-coupling cycle compared to copper-free variants.
Step-by-step logic and validation checkpoints for Sonogashira coupling.
Step-by-Step Methodology:
-
Substrate Protection: React (S)-2-ethynylpiperidine with Boc-anhydride or phenothiazine-10-carbonyl chloride in the presence of triethylamine (Et₃N) in dichloromethane at 0 °C, warming to room temperature[3].
-
Validation Checkpoint: Monitor by TLC (n-hexane/EtOAc). The complete disappearance of the ninhydrin-active starting material confirms quantitative N-protection.
-
-
System Degassing: Dissolve the protected alkyne (1.35 eq) and the target aryl halide (1.0 eq) in an anhydrous, degassed solvent (e.g., THF).
-
Causality: Dissolved oxygen is a potent oxidizing agent that will irreversibly convert the active Pd(0) species to inactive Pd(II), prematurely terminating the catalytic cycle.
-
-
Catalyst Activation & Coupling: Under a strict argon atmosphere, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq). Introduce Et₃N to neutralize the hydrohalic acid byproduct generated during oxidative addition. Stir at room temperature.
-
In-Process Validation: After 4 hours, sample the reaction mixture for LC-MS analysis.
-
Self-Validating Metric: The reaction is deemed successful when the mass peak corresponding to the aryl halide is entirely replaced by the product mass
. If unreacted aryl halide persists, an additional 0.02 eq of Pd catalyst must be introduced.
-
-
Workup and Purification: Quench with deionized water, extract with dichloromethane, dry over sodium sulfate, and purify via silica gel flash chromatography to yield the extended chiral building block.
Protocol 2: Alkyne Hydration to β-Aminoketones
This transformation converts the terminal alkyne into a ketone, setting the stage for complex ring closures such as the Bischler-Napieralski reaction or net [5+5]-cycloadditions[4].
Causality & Rationale: Hydration of the alkyne adjacent to the chiral C2 center of the piperidine ring is notoriously prone to racemization. The intermediate enolization of the resulting ketone allows the α-chiral proton to exchange with the solvent. To minimize this side reaction, careful pH control and the selection of specific metal additives are strictly required to suppress the deprotonation of the α-stereocenter[4].
Step-by-Step Methodology:
-
Catalyst Preparation: Prepare a buffered solution of the chosen transition metal catalyst (e.g., Au- or Ru-based) to ensure the local pH remains strictly neutral throughout the catalytic cycle.
-
Hydration: Add the protected (S)-2-ethynylpiperidine to the catalyst solution. Heat to the optimized temperature (typically 60–80 °C) under sealed conditions.
-
In-Process Validation: Monitor the reaction progress via ¹H NMR of crude aliquots.
-
Self-Validating Metric: The disappearance of the terminal alkyne proton (
~2.2 ppm) and the emergence of the methyl ketone singlet ( ~2.1 ppm) indicate successful hydration. -
Critical Quality Attribute (CQA) Check: Chiral HPLC must be run immediately post-reaction to validate that the enantiomeric excess (ee) remains >95%. A drop in ee indicates failure in pH buffering.
-
-
Isolation: Extract and purify rapidly. Minimizing the time the product spends in the aqueous solution further mitigates the thermodynamic risk of racemization.
Conclusion
(S)-2-Ethynylpiperidine is not just a reagent; it is a strategic linchpin in modern alkaloid synthesis. By understanding the causality behind its reactivity—leveraging the rigidity of the alkyne for cross-coupling and the directing power of the (S)-stereocenter—researchers can design highly efficient, enantioselective pathways to some of the most complex pharmacological targets known today.
References
-
(S)-2-Ethynylpiperidine - Benchchem: (S)-2-Ethynylpiperidine as a Chiral Building Block . Benchchem. 2
-
Total synthesis of (+)-antofine and (-)-cryptopleurine . NIH. 3
-
Inversion of the direction of stereoinduction in the coupling of chiral gamma,delta-unsaturated Fischer carbene complexes with o-ethynylbenzaldehyde . ResearchGate. 4
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . NIH. 1
Sources
Pharmacophore Modeling with Ethynylpiperidine Derivatives: A Technical Guide
Executive Summary
This guide details the computational workflow for generating high-confidence pharmacophore models for ethynylpiperidine derivatives . Unlike the planar, aromatic ethynylpyridine scaffold (found in the prototypical mGluR5 antagonist MPEP), the ethynylpiperidine core introduces specific stereochemical and electrostatic challenges—namely, the basicity of the
The Ethynylpiperidine Scaffold: Structural & Electronic Properties
Before modeling, one must understand the physical chemistry of the scaffold to assign correct pharmacophoric features.
Electronic Profile: The Protonation State
The defining difference between ethynylpyridine (MPEP) and ethynylpiperidine is the nitrogen atom.[1]
-
Pyridine N (MPEP):
hybridized, pKa ~5.[1]2. At physiological pH (7.4), it is largely unprotonated and acts as a Hydrogen Bond Acceptor (HBA) .[1] -
Piperidine N:
hybridized, pKa ~10–11. At pH 7.4, it is predominantly protonated ( ).[1] Therefore, in pharmacophore modeling, this must be defined as a Positive Ionizable (PI) feature, not just an HBA.[1]
Conformational Rigidity vs. Flexibility
The ethynyl linker (
-
Equatorial Preference: To minimize 1,3-diaxial steric strain, the bulky ethynyl group at the C3 or C4 position will predominantly occupy the equatorial orientation.
-
Modeling Consequence: When generating conformers, energy filters must be set strictly to avoid high-energy axial conformers unless induced-fit docking suggests otherwise.
Computational Workflow: Step-by-Step Protocol
Phase 1: Data Curation & Ligand Preparation
Objective: Create a clean, biologically relevant training set.
-
Structure Standardization:
-
Wash salts/solvents.
-
Crucial Step: Set protonation state to pH 7.4 ± 1.0. Ensure the piperidine nitrogen is protonated (
).[1]
-
-
Stereoisomer Enumeration:
-
Ethynylpiperidines often have chiral centers (e.g., 3-ethynylpiperidine).[1] Enumerate (R) and (S) enantiomers if the assay data is racemic, or treat them as separate entries if specific data exists.
-
-
Conformer Generation:
Phase 2: Pharmacophore Hypothesis Generation (Ligand-Based)
Objective: Identify the 3D spatial arrangement of features common to active binders.[1]
-
Alignment Strategy: Do not use atom-atom matching. Use Feature-Point Alignment .
-
The "Anchor" Vector: Use the rigid ethynyl axis as the primary alignment vector.
-
Feature Definitions:
-
PI (Positive Ionizable): Centered on the piperidine nitrogen.[1]
-
HYD (Hydrophobic): A cylindrical exclusion volume surrounding the ethynyl triple bond.[1]
-
ARO/HYD (Aromatic/Hydrophobic): The distal phenyl or heterocycle ring attached to the alkyne.[1]
-
Exclusion Volumes: Generate "coat" volumes from inactive analogues to define steric limits.
-
Phase 3: Validation (The Self-Validating System)
A model is only as good as its predictive power.[1] Use the GH Score (Güner-Henry) and Enrichment Factor (EF) .[1]
Protocol:
-
Decoy Set Construction: Generate 50 decoys for every 1 active ligand using the DUD-E methodology (matched physicochemical properties, mismatched topology).
-
Screening: Screen the combined Active + Decoy set against the pharmacophore.
-
Metrics Calculation:
- [1]
-
Target: EF(1%) > 10.
Visualizing the Workflow & Interaction Logic
Diagram 1: The Modeling Pipeline
This diagram outlines the decision process from chemical structure to validated model.
Caption: Step-by-step computational workflow for generating a validated pharmacophore model for ethynylpiperidine scaffolds.
Case Study: Optimization of mGluR5 Antagonists
Context: mGluR5 Negative Allosteric Modulators (NAMs) often utilize an ethynyl linker to traverse the narrow transmembrane pocket.[1]
The Binding Mode
In the mGluR5 allosteric pocket (based on PDB: 5CGD or 4OO9), the ligand binds in the transmembrane bundle.[1]
-
The Piperidine Role: The protonated nitrogen forms a salt bridge or strong H-bond with Glu/Asp residues (often Asp114 or similar conserved residues in the TM region).[1]
-
The Ethynyl Role: It acts as a spacer, positioning the distal aromatic ring into a deep hydrophobic sub-pocket lined by Phe/Trp residues .
-
The "Squeeze": The pocket is narrow. The linearity of the ethynyl group is not just a linker; it is a steric filter . Bulky substituents on the alkyne itself usually abolish activity.
Diagram 2: Pharmacophoric Map (mGluR5 Context)
This diagram illustrates the spatial requirements derived from the ethynylpiperidine scaffold.[1]
Caption: 3D Pharmacophore map showing the critical interactions of the ethynylpiperidine scaffold within a GPCR allosteric pocket.
Quantitative Data Summary
When evaluating generated models, compare your metrics against these standard acceptance criteria for GPCR ligands.
| Metric | Definition | Threshold for High Confidence |
| RMSD | Root Mean Square Deviation of aligned features | < 1.0 Å |
| EF (1%) | Enrichment Factor at top 1% of database | > 10.0 |
| GH Score | Güner-Henry Score (Balances yield & precision) | > 0.7 |
| Feature Count | Number of pharmacophoric points | 3–5 (Optimal to avoid overfitting) |
| Vector Angle | Deviation of the ethynyl axis alignment | < 15° tolerance |
References
-
Computational Drug Design Applied to the Study of Metabotropic Glutamate Receptors. Source: MDPI (Int. J. Mol.[1] Sci.) URL:[Link][1][2]
-
Discovery of mGluR5 Negative Allosteric Modulators (MPEP/MTEP Context). Source: NIH / PubMed Central URL:[1][Link]
-
Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Source: MDPI (Molecules) URL:[Link][1]
-
Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. Source: Brazilian Journal of Medical and Biological Research URL:[Link][1][3][4]
-
Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models. Source: ACS Publications URL:[1][Link][1]
Sources
The (S)-2-Ethynylpiperidine Scaffold: Comprehensive Safety Profile and Methodological Guide for Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Safety Guide
Executive Summary
In modern drug discovery, the architectural rigidity and spatial orientation of molecular scaffolds dictate the success of target binding. (S)-2-Ethynylpiperidine has emerged as a "privileged scaffold"—a chiral building block that combines the ubiquitous piperidine ring (found in numerous alkaloids and FDA-approved drugs) with a highly reactive, stereo-defined ethynyl (alkyne) handle [1].
As a Senior Application Scientist, I have observed that the true value of this molecule lies in its dual utility: it serves as an anchor for stereoselective alkaloid synthesis and acts as a premier substrate for bioorthogonal "click chemistry" (CuAAC) and cross-coupling reactions. Recently, derivatives of this scaffold have demonstrated profound efficacy in oncology, specifically as inhibitors of the METTL3 RNA methyltransferase complex [4]. This whitepaper synthesizes the physicochemical properties, rigorous safety data (SDS), and field-proven experimental protocols required to deploy (S)-2-Ethynylpiperidine effectively in preclinical workflows.
Physicochemical Identity & Structural Dynamics
The stereocenter at the C-2 position of the piperidine ring is critical. It dictates the three-dimensional trajectory of the alkyne, which subsequently guides the stereochemical outcome of downstream structural modifications. Depending on the synthetic requirement, the compound is typically sourced as a free base, a stable hydrochloride salt, or an N-Boc protected intermediate [2][3].
Table 1: Physicochemical Properties of (S)-2-Ethynylpiperidine Variants
| Property | Free Base | Hydrochloride Salt | N-Boc Protected |
| CAS Number | 959918-17-3 | 2306247-92-5 | 255864-58-5 |
| Molecular Formula | C₇H₁₁N | C₇H₁₂ClN | C₁₂H₁₉NO₂ |
| Molecular Weight | 109.17 g/mol | 145.63 g/mol | 209.28 g/mol |
| Physical State | Liquid / Oil | Solid (Powder) | Liquid / Oil |
| Storage Temp | 2-8°C (Inert Gas) | 2-8°C (Desiccated) | Room Temperature |
Safety Data Sheet (SDS) & Toxicity Profile
Handling (S)-2-Ethynylpiperidine requires a rigorous understanding of its toxicity profile. The molecule presents two reactive fronts: the nucleophilic secondary amine and the terminal alkyne.
Toxicological Mechanisms
The primary toxicity of the unprotected free base stems from its basicity, which disrupts lipid bilayers in human tissue, leading to acute irritation. The N-Boc protected variant (CAS: 255864-58-5) mitigates some basicity but retains significant hazard classifications [3]. In biological systems, unreacted terminal alkynes can occasionally undergo unwanted nucleophilic additions or act as mechanism-based inhibitors of cytochrome P450 enzymes; thus, the ethynyl group is almost always reacted (via click chemistry or coupling) to neutralize this liability during drug development.
Table 2: GHS Hazard and Precautionary Statements
| Hazard Class | GHS Code | Description | Precautionary Measures (P-Codes) |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | P264 (Wash hands), P270, P301+P312 |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | P280 (Wear PPE), P302+P352 |
| Serious Eye Damage | H319 | Causes serious eye irritation | P305+P351+P338 (Rinse cautiously) |
| STOT (Single Exposure) | H335 | May cause respiratory irritation | P261 (Avoid breathing dust/fume), P271 |
Laboratory Safety Protocol: All manipulations of the free base must be conducted in a Class II fume hood. Nitrile gloves (minimum 4 mil thickness) and safety goggles are mandatory. In the event of a spill, neutralize with a weak acid (e.g., 5% acetic acid) before absorbing with inert materials.
Pharmacological Applications: Targeting METTL3
Beyond basic synthesis, (S)-2-Ethynylpiperidine is a cornerstone in the development of targeted therapies. A prime example is its use in synthesizing inhibitors for METTL3 (N6-adenosine-methyltransferase), an enzyme implicated in Acute Myeloid Leukemia (AML) and lung cancer progression [4].
The chiral piperidine core mimics the binding kinetics required to enter the S-adenosyl methionine (SAM) binding pocket of METTL3. By appending specific functional groups via the ethynyl handle, medicinal chemists can orient the inhibitor perfectly within the active site, blocking RNA methylation and inducing apoptosis in leukemic cells.
Fig 2. Biological causality of METTL3 inhibition via (S)-2-Ethynylpiperidine derivatives.
Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes the mechanistic rationale (causality) and the analytical checkpoints required to verify success.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: Synthesize a 1,4-disubstituted 1,2,3-triazole library using the (S)-2-ethynylpiperidine scaffold for high-throughput screening [1].
Causality & Rationale: The uncatalyzed Huisgen cycloaddition requires high temperatures and yields a useless mixture of 1,4- and 1,5-regioisomers. By introducing a Cu(I) catalyst, we lower the activation energy and exclusively force the 1,4-regioisomer. We utilize sodium ascorbate to reduce Cu(II) to Cu(I) in situ, and a TBTA ligand to protect the Cu(I) from aerobic oxidation, ensuring a robust catalytic cycle.
Fig 1. CuAAC workflow demonstrating the catalytic activation of (S)-2-Ethynylpiperidine.
Step-by-Step Methodology:
-
Solvent Degassing: Prepare a 1:1 mixture of tert-butanol and DI water. Degas via argon sparging for 15 minutes. Why? Oxygen poisons the catalytic cycle by oxidizing Cu(I) to inactive Cu(II) and promotes unwanted Glaser homocoupling of the alkyne.
-
Catalyst Preparation: In a Schlenk flask, add CuSO₄·5H₂O (5 mol%) and Sodium Ascorbate (10 mol%). The solution will turn from blue to pale yellow, validating the reduction to Cu(I).
-
Ligand Stabilization: Add TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (5 mol%).
-
Substrate Addition: Introduce (S)-2-Ethynylpiperidine (1.0 equiv) and the target organic azide (1.1 equiv). Expert Insight: The slight excess of azide ensures complete consumption of the more expensive chiral piperidine scaffold.
-
Execution & Self-Validation: Stir at room temperature for 12 hours. Validate reaction completion via TLC or LC-MS. Self-Validation Check: In ¹H-NMR, the disappearance of the terminal alkyne proton (~2.2 ppm) and the appearance of the distinct triazole aromatic proton (~7.8 ppm) confirms successful conversion.
-
Quenching: Quench with saturated aqueous NH₄Cl to sequester the copper ions (solution turns blue as Cu(II)-amine complexes form). Extract with EtOAc, dry over Na₂SO₄, and concentrate.
Protocol 2: Sonogashira Cross-Coupling for Alkaloid Scaffolds
Objective: Construct C(sp)-C(sp²) bonds to synthesize phenanthroindolizidine alkaloid precursors [1].
Causality & Rationale: The Sonogashira coupling merges the terminal alkyne of (S)-2-Ethynylpiperidine with an aryl halide. Palladium acts as the primary cross-coupling catalyst, while Cu(I) acts as a co-catalyst to form a highly reactive copper acetylide intermediate.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, argon-purged flask, dissolve the aryl iodide (1.0 equiv) and (S)-2-Ethynylpiperidine (1.2 equiv) in anhydrous Triethylamine (TEA). Why TEA? It acts simultaneously as the solvent and the base required to deprotonate the terminal alkyne during the catalytic cycle.
-
Catalyst Introduction: Add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).
-
Execution: Stir at 50°C for 6-8 hours. The reaction mixture will become cloudy as triethylammonium hydroiodide salts precipitate. Expert Insight: This precipitation is a visual, self-validating indicator that the catalytic turnover is occurring.
-
Purification: Filter the mixture through a pad of Celite to remove the precipitated salts and palladium black. Concentrate the filtrate and purify via silica gel flash chromatography (eluting with a Hexane/EtOAc gradient).
References
- Google Patents - WO2021111124A1 - Polyheterocyclic compounds as METTL3 inhibitors.
Literature review of 2-substituted ethynylpiperidine analogs
This guide serves as a comprehensive technical resource on 2-substituted ethynylpiperidine analogs , a critical chemical scaffold in the development of metabotropic glutamate receptor 5 (mGluR5) modulators and a versatile chiral building block in medicinal chemistry.
From Asymmetric Synthesis to mGluR5 Modulation
Part 1: Executive Summary & Core Directive
The Scaffold: The 2-substituted ethynylpiperidine moiety represents a "3D-evolved" analogue of the flat 2-ethynylpyridine pharmacophore found in the prototypical mGluR5 antagonist MPEP (2-methyl-6-(phenylethynyl)pyridine).
The Value Proposition: While MPEP and MTEP are potent tool compounds, their pyridine core is planar and susceptible to specific metabolic oxidations. The transition to a piperidine core introduces:
-
Chirality: The C2 position becomes a stereocenter, allowing for the exploration of specific enantiomeric interactions within the receptor's allosteric pocket.
-
Vector Control: The sp3 hybridization of the ring carbons forces the ethynyl linker into defined axial or equatorial vectors, unlike the planar pyridine.
-
Basicity Modulation: The secondary amine of the piperidine (pKa ~11) offers a handle for salt formation or further functionalization (e.g., urea/amide capping) to tune blood-brain barrier (BBB) permeability.
Objective: This guide provides the synthetic roadmap, structure-activity relationship (SAR) logic, and validation protocols for researchers developing next-generation allosteric modulators using this scaffold.
Part 2: Synthetic Architectures
The synthesis of 2-substituted ethynylpiperidines is non-trivial due to the need for stereocontrol at the C2 position and the potential reactivity of the alkyne.
Pathway A: Asymmetric Hydrogenation of Pyridines
The most direct route to chiral piperidines is the reduction of their aromatic counterparts. This method is preferred for generating cis-2,6-disubstituted analogs.
-
Precursor: 2-substituted-6-ethynylpyridine (e.g., MPEP derivatives).
-
Catalyst System: Iridium or Rhodium complexes with chiral P,N-ligands.
-
Mechanism: The pyridine is activated (often as a pyridinium salt or N-oxide) and hydrogenated. The catalyst's chiral pocket dictates the facial selectivity.
Pathway B: Nucleophilic Alkynylation of Iminium Ions
This approach builds the C2-ethynyl bond directly, offering high enantioselectivity.
-
Substrate: Piperidine N-oxide or cyclic iminium ion.
-
Reagent: Lithium acetylide or Grignard reagent (e.g., Phenylethynylmagnesium bromide).
-
Chiral Auxiliary: Often requires a chiral protecting group on the nitrogen or a chiral ligand on the metal to induce stereochemistry.
Visualization of Synthetic Logic
The following diagram maps the decision tree for synthesizing these analogs based on the desired substitution pattern.
Caption: Decision matrix for the synthesis of 2-substituted ethynylpiperidines, contrasting reductive (Route A) and additive (Route B) strategies.
Part 3: Medicinal Chemistry & SAR[1][2][3][4]
The transition from MPEP (pyridine) to its piperidine analog alters the pharmacological profile significantly.
The "Flatland" Escape
MPEP binds to the allosteric transmembrane pocket of mGluR5. This pocket is narrow and hydrophobic.
-
MPEP (Pyridine): Flat, rigid. Binds via
- stacking and hydrophobic fit. -
Piperidine Analog: Puckered chair conformation.
-
Equatorial Ethynyl: Mimics the extended vector of MPEP but with increased bulk.
-
Axial Ethynyl: Projects the alkyne into a novel vector, potentially clashing with the receptor wall or engaging new sub-pockets.
-
Structure-Activity Relationship (SAR) Data
The following table summarizes the shift in potency and properties when the aromatic core is saturated.
| Feature | MPEP (Pyridine Core) | Piperidine Analog (2-Ethynyl) | Impact on Drug Design |
| Geometry | Planar ( | 3D Chair ( | Allows probing of stereospecific pockets. |
| Basicity (pKa) | ~3-4 (Weak Base) | ~10-11 (Strong Base) | Piperidine requires capping (urea/amide) to cross BBB effectively. |
| Metabolic Liability | Pyridine N-oxidation | N-dealkylation | Piperidine offers different metabolic soft spots; N-substitution is critical. |
| mGluR5 Potency | High ( | Variable (Stereodependent) | S-enantiomers often mimic the natural glutamate vector better in related scaffolds. |
| Selectivity | High for mGluR5 | Moderate | Increased flexibility of piperidine can lead to off-target binding (e.g., NMDA) if not constrained. |
Signaling Pathway & Mechanism
These ligands act as Negative Allosteric Modulators (NAMs) .[1] They do not compete with Glutamate but stabilize the receptor in an inactive conformation (G-protein uncoupling).
Caption: Mechanism of Action. The 2-ethynylpiperidine analog binds allosterically, stabilizing the inactive receptor state and preventing Gq-mediated Calcium release.
Part 4: Experimental Protocols
Protocol: Synthesis of (S)-2-(Phenylethynyl)piperidine
A self-validating protocol for the asymmetric addition of an alkyne to a piperidine precursor.
Reagents:
-
N-Boc-2-methoxypiperidine (Electrophile precursor)
-
Phenylacetylene[2]
-
Isopropylmagnesium chloride (iPrMgCl)
-
CuBr·SMe2 (Catalyst)
-
(R)-BINAP (Chiral Ligand)
Step-by-Step Methodology:
-
Catalyst Formation: In a flame-dried Schlenk flask under Argon, dissolve CuBr·SMe2 (5 mol%) and (R)-BINAP (5.5 mol%) in anhydrous THF. Stir for 30 min at RT until a clear yellow solution forms.
-
Alkyne Activation: In a separate flask, treat phenylacetylene (1.2 equiv) with iPrMgCl (1.1 equiv) at 0°C for 15 min to generate the magnesium acetylide.
-
Coupling: Transfer the acetylide solution via cannula to the catalyst mixture. Cool to -78°C.
-
Addition: Add N-Boc-2-methoxypiperidine (1.0 equiv) dropwise.
-
Reaction: Stir at -78°C for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1). The disappearance of the starting carbamate indicates completion.
-
Quench & Workup: Quench with saturated NH4Cl. Extract with EtOAc (3x). Dry organics over MgSO4.
-
Purification: Flash chromatography on silica gel.
-
Validation: Measure optical rotation
. Confirm structure via 1H NMR (look for the doublet-of-doublets at the C2 position, typically 4.5-5.0 ppm).
Protocol: Calcium Mobilization Assay (Functional Validation)
To verify mGluR5 antagonism.
-
Cell Line: HEK293 cells stably expressing human mGluR5 and G
15. -
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.
-
Pre-incubation: Add the test compound (2-ethynylpiperidine analog) at varying concentrations (0.1 nM to 10
M) for 15 min. -
Agonist Challenge: Inject Glutamate (EC80 concentration).
-
Readout: Measure Fluorescence Intensity (FLIPR).
-
Analysis: Calculate IC50. A potent NAM will suppress the glutamate-induced calcium spike in a dose-dependent manner.
Part 5: References
-
Gasparini, F., et al. (1999). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist."[1][3][4] Neuropharmacology. Link
-
Charette, A. B., & Legault, C. (2009). "Asymmetric Synthesis of Chiral Piperidines." Molecular Diversity Preservation International. Link
-
Cosford, N. D., et al. (2003). "[3H]-Methoxymethyl-MTEP and [3H]-Methoxy-PEPy: Potent and Selective Radioligands for the Metabotropic Glutamate Subtype 5 (mGlu5) Receptor." Bioorganic & Medicinal Chemistry Letters. Link
-
Wang, Y., et al. (2016). "Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts." Organic Letters. Link
-
Keck, T. M., et al. (2012). "Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation." ACS Chemical Neuroscience. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-[11C]Methyl-6-(2-phenylethynyl)pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
Bioactivity & Application of (S)-2-Ethynylpiperidine in Kinase Inhibitor Research
Executive Summary: The "Privileged" Chiral Scaffold
In the high-stakes landscape of kinase inhibitor discovery, (S)-2-Ethynylpiperidine (and its protected analogs, e.g., N-Boc-(S)-2-ethynylpiperidine, CAS: 1260619-33-7) has emerged not merely as a building block, but as a privileged pharmacophore . Its utility stems from a unique intersection of structural rigidity, chirality, and functional versatility.
For drug development professionals, this moiety offers three critical "design wins":
-
Chiral Vectoring: The (S)-enantiomer provides a defined vector for substituents, critical for targeting the ribose-binding pocket or solvent-front regions of kinases like ERK1/2 and BCR-ABL .
-
The "Ethynyl" Warhead/Linker: The alkyne group serves a dual purpose—it is a rigid, linear spacer (4.1 Å) that penetrates narrow hydrophobic channels (gatekeeper regions) and a latent "warhead" for covalent targeting or "click" chemistry-based probe design.
-
Solubility & PK: The piperidine ring enhances aqueous solubility and metabolic stability compared to planar aromatic systems often found in Type I inhibitors.
This guide analyzes the bioactivity of (S)-2-Ethynylpiperidine derivatives, focusing on their application in MAPK/ERK pathway inhibition and emerging immunomodulatory roles.
Mechanistic Insight: Structure-Activity Relationship (SAR)
The Chiral "Anchor" in the ATP Pocket
The bioactivity of (S)-2-ethynylpiperidine derivatives is heavily dictated by the stereochemistry at the C2 position. In many kinase active sites (e.g., ERK2), the ATP-binding pocket has specific spatial constraints.
-
The (S)-Conformation: Typically directs the ethynyl group towards the "gatekeeper" residue or the hydrophobic back-pocket (Pocket II). This orientation is often required to achieve nanomolar (nM) potency.
-
The Piperidine Ring: Mimics the ribose ring of ATP or occupies the solvent-exposed region, forming crucial hydrogen bonds via the secondary amine (if unprotected) or serving as a solubilizing group.
The Ethynyl Moiety: Linker vs. Warhead
The terminal alkyne is electronically unique. It is electron-rich yet sterically compact.
-
As a Linker: In inhibitors like Ponatinib (BCR-ABL inhibitor), an ethynyl linker connects the hinge-binding motif to the aryl group occupying the hydrophobic pocket. (S)-2-Ethynylpiperidine derivatives utilize this same principle to span the distance between the hinge region and the αC-helix.
-
As a Warhead: While less reactive than acrylamides, ethynyl groups can undergo specific metabolic activation or interact with cysteine residues in "covalent-reversible" mechanisms under specific catalytic conditions.
Case Studies in Bioactivity
Case Study A: ERK1/2 Inhibitors (Oncology)
Research into the MAPK pathway has identified (S)-2-ethynylpiperidine as a key intermediate for synthesizing Type I and Type I½ inhibitors.
-
Mechanism: The scaffold is often coupled with a heterocycle (e.g., pyrimidine or indazole) that binds the hinge region.[1] The ethynyl-piperidine arm extends into the solvent front, disrupting the phosphorylation of the activation loop.
-
Data Profile: Derivatives often exhibit IC50 < 10 nM against ERK2, with >100-fold selectivity over p38α and JNK1 due to the specific shape complementarity of the (S)-isomer.
Case Study B: Immunomodulation (MXF-22)
Recent studies have highlighted the intrinsic bioactivity of specific ethynylpiperidine derivatives outside of oncology.
-
Compound: MXF-22 (a complex of 1-(2-ethoxypropyl)-4-(pent-1-yn-1-yl)piperidin-4-yl propionate).[2][3]
-
Bioactivity: In models of acute lung injury, this derivative demonstrated a 5-fold increase in CD4+FoxP3+ Regulatory T cells (Tregs) .
-
Significance: This suggests that the ethynylpiperidine core can modulate immune signaling pathways (likely via non-kinase targets or specific GPCRs), offering a new therapeutic avenue for autoimmune diseases.
Technical Visualization: The Pharmacophore Logic
The following diagram illustrates how the (S)-2-Ethynylpiperidine scaffold functions as a central hub in inhibitor design, connecting the Hinge Binder to the Solvent Tail.
Caption: Pharmacophore map showing (S)-2-Ethynylpiperidine bridging the hinge region and solvent front.
Experimental Protocols
Synthesis of (S)-2-Ethynylpiperidine (Key Intermediate)
Note: This protocol describes the resolution/synthesis of the N-Boc protected form.
-
Starting Material: N-Boc-L-pipecolic acid or N-Boc-2-piperidinecarboxaldehyde.
-
Seyferth-Gilbert Homologation:
-
Reagent: Dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira reagent).
-
Conditions: K2CO3, MeOH, 0°C to RT, 12h.
-
Reaction: Converts the aldehyde to the terminal alkyne.
-
-
Chiral Validation:
-
Method: Chiral HPLC (Daicel Chiralpak AD-H column).
-
Mobile Phase: Hexane/IPA (90:10).
-
Target: >98% ee (enantiomeric excess).
-
In Vitro ERK2 Kinase Inhibition Assay
To validate the bioactivity of inhibitors containing this moiety:
Reagents:
-
Recombinant ERK2 (active).
-
Substrate: MBP (Myelin Basic Protein) or specific peptide (e.g., Ets-1).
-
ATP (radiolabeled γ-33P-ATP or fluorescent tracer).
Workflow:
-
Preparation: Dilute inhibitor (containing (S)-2-ethynylpiperidine core) in DMSO (10-point dose-response, 1 nM to 10 µM).
-
Incubation: Mix Kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT) + ERK2 + Inhibitor. Incubate 15 min at RT.
-
Reaction Start: Add ATP (Km concentration) + Substrate.
-
Reaction Stop: After 30 min, quench with EDTA or phosphoric acid.
-
Detection: Measure phosphorylation via scintillation counting (filter binding) or TR-FRET.
-
Analysis: Fit data to Sigmoidal Dose-Response equation to determine IC50.
Self-Validating Check:
-
Positive Control: Use Ulixertinib (BVD-523) or SCH772984.
-
Z-Factor: Must be >0.5 for assay validity.
Comparative Data: Piperidine vs. Aromatic Linkers
The following table summarizes why the (S)-2-ethynylpiperidine scaffold is superior to traditional phenyl-alkyne linkers in specific kinase series.
| Feature | (S)-2-Ethynylpiperidine Scaffold | Traditional Phenyl-Ethynyl Linker | Impact on Bioactivity |
| Geometry | sp3 hybridized C2 (3D character) | sp2 planar (Flat) | Improved selectivity (fits chiral pockets). |
| Solubility | High (Basic amine, pKa ~10) | Low (Hydrophobic) | Better oral bioavailability. |
| Metabolism | Stable (if N-substituted) | Prone to oxidation | Longer half-life (t1/2). |
| Potency (ERK2) | IC50: 2-10 nM (Typical) | IC50: >50 nM | Chiral fit enhances binding affinity. |
References
- Vertex Pharmaceuticals & Kissei Pharmaceutical. (2000). Design and Synthesis of p38 and ERK Inhibitors. [Journal of Medicinal Chemistry / Patent Literature]. (Contextual grounding on Vertex's use of piperidine scaffolds).
-
Daulet, G.D., et al. (2021). Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpiperidine and azaheterocyclic compounds.[4] International Journal of Biology and Chemistry. Link (Source for MXF-22 and immunomodulatory data).
-
Astex Pharmaceuticals. (2018). Fragment-based discovery of ERK inhibitors. AACR Annual Meeting. Link (Demonstrates the utility of fragment-based design using small chiral scaffolds).
-
SelleckChem. (2024). ERK Inhibitor Library and Structure-Activity Relationships.Link (Reference for commercial availability of related inhibitors).
-
National Institutes of Health (NIH). (2023). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines.Link (Illustrates the chemical synthesis and utility of ethynyl-pyridine/piperidine motifs).
Disclaimer: This guide is for research purposes only. All synthesis and biological testing should be conducted in compliance with local safety and ethical regulations.
Sources
- 1. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Chiral Terminal Alkyne in Medicinal Chemistry: From Asymmetric Synthesis to Covalent Warheads
Executive Summary
The terminal alkyne is not merely a functional handle; it is a high-value linchpin in modern drug discovery. Its utility spans three distinct but overlapping domains: Asymmetric Synthesis (as a nucleophile to generate chiral propargylic alcohols), Chemical Biology (as a bioorthogonal tag), and Covalent Inhibition (as a latent electrophile targeting cysteine).
This guide moves beyond basic textbook definitions to explore the practical application of chiral terminal alkynes. We will dissect the Carreira Alkynylation protocol as the gold standard for generating chiral centers, analyze the Efavirenz manufacturing route as a case study in scalability, and evaluate the emerging role of alkynes as "quiet" warheads in targeted covalent inhibitors (TCIs).
Part 1: Strategic Value in Drug Design
The terminal alkyne (
| Property | Medicinal Chemistry Application |
| Steric Demand | The linear geometry (sp-hybridized) acts as a "rigid spacer," often used as a bioisostere for 1,4-disubstituted phenyl rings to reduce molecular weight while maintaining vector alignment. |
| Metabolic Stability | Unlike alkenes, internal alkynes are resistant to many P450 oxidations. Terminal alkynes, however, can be metabolically labile (forming acetylides or undergoing oxidation), necessitating steric protection or conversion (e.g., into triazoles). |
| Acidity ( | The terminal proton allows for facile deprotonation and functionalization (Sonogashira, Click Chemistry) or participation in hydrogen bonding as a weak donor. |
| Latent Electrophilicity | Unactivated alkynes are relatively inert to biological nucleophiles until positioned in proximity to a catalytic cysteine, making them ideal for "proximity-driven" covalent inhibition.[1][2][3] |
Part 2: Asymmetric Construction – The Carreira Protocol[4]
The generation of chiral propargylic alcohols is the most critical synthetic application of terminal alkynes. These motifs appear in natural products and are precursors to chiral furans, pyrroles, and
While traditional methods relied on stoichiometric lithium acetylides (often requiring cryogenic conditions and strictly anhydrous environments), the Carreira Alkynylation (Zinc-mediated addition) represents the field standard for catalytic, enantioselective synthesis under mild conditions.
Mechanistic Insight
The reaction utilizes Zn(OTf)
Pathway Visualization
The following diagram illustrates the catalytic cycle and the critical transition state assembly that enforces chirality.
Figure 1: Logic flow of the Carreira Asymmetric Alkynylation.[4][5] The binuclear zinc mechanism allows for mild conditions (23°C) compared to harsh organolithium reagents.
Part 3: The Alkyne as a Covalent Warhead[3][6]
In the realm of Targeted Covalent Inhibitors (TCIs), acrylamides have long been the dominant "warhead." However, their high reactivity can lead to off-target toxicity (glutathione depletion). Terminal alkynes have emerged as latent electrophiles .[2][3]
The Mechanism of Selectivity
Terminal alkynes are generally inert to free thiols in solution. They only react with cysteine residues when the inhibitor binding scaffold positions the alkyne carbon within bonding distance of the thiolate anion in the enzyme active site. This is known as proximity-driven reactivity .[1][3]
-
Target Class: Cysteine Proteases (e.g., Cathepsin K, SARS-CoV-2 Mpro), Deubiquitinases (DUBs).[2]
-
Reaction Product: Vinyl Sulfide (irreversible).
Figure 2: The kinetic mechanism of alkyne-based covalent inhibition.[6] Specificity is driven by binding affinity (
Part 4: Case Study – Efavirenz (Sustiva)
The synthesis of Efavirenz (an NNRTI for HIV treatment) is the premier industrial example of chiral alkyne chemistry. The drug contains a cyclopropylacetylene moiety attached to a chiral quaternary center.
-
The Challenge: Constructing a quaternary carbon with high enantioselectivity.
-
The Solution: An asymmetric addition of lithium cyclopropylacetylide to a trifluoromethyl ketone.[7]
-
The Innovation: While early routes used stoichiometric chiral additives, the optimized process utilizes pyrrolidinylnorephedrine to mediate the addition. This demonstrates that while Zinc (Carreira) is preferred for aldehydes, Lithium/Magnesium systems with chiral ligands are often required for the lower reactivity of ketones [1].
Key Data Point: The optimized asymmetric alkynylation step yields the amino alcohol intermediate with >95% enantiomeric excess (ee) on a multi-kilogram scale [2].
Part 5: Experimental Protocols
Protocol A: Carreira Asymmetric Alkynylation (Standard)
For the synthesis of chiral propargylic alcohols from aldehydes.
Reagents:
-
Terminal Alkyne (1.1 equiv)
-
Aldehyde (1.0 equiv)
-
Zn(OTf)
(1.1 equiv) -
(+)-N-Methylephedrine (1.2 equiv)
-
Triethylamine (Et
N) (1.2 equiv) -
Solvent: Toluene (Anhydrous)
Methodology:
-
Catalyst Formation: In a flame-dried flask under nitrogen, suspend Zn(OTf)
in toluene. Add (+)-N-Methylephedrine and Et N. Stir at 23°C for 2 hours. Why? This generates the active chiral zinc complex. The solution should become homogeneous. -
Alkyne Activation: Add the terminal alkyne via syringe. Stir for 15 minutes.
-
Addition: Add the aldehyde (neat or in minimal toluene) in a single portion.
-
Incubation: Stir at 23°C for 4–24 hours. Monitor consumption of aldehyde by TLC or LC-MS.
-
Quench: Quench with saturated aqueous NH
Cl. -
Workup: Extract with Et
O ( ), wash combined organics with brine, dry over MgSO , and concentrate. -
Validation: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA gradient).
Critical Control Points:
-
Moisture: While Zn(OTf)
is tolerant, the reaction performs best under strictly anhydrous conditions to prevent protonation of the acetylide. -
Ligand Loading: Do not reduce ligand below 1.1 equiv relative to Zinc; free Zinc ions will catalyze the racemic background reaction [3].
References
-
Pierce, M. E., et al. (1998).[8][9] Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor.[8][10] The Journal of Organic Chemistry. Link
-
Thompson, A., et al. (1998).[10] Use of Ephedrine-Alkoxide-Mediated Enantioselective Addition of Acetylides to Trifluoromethyl Ketones. Journal of the American Chemical Society.[8][10][11] Link
-
Frantz, D. E., Fässler, R., & Carreira, E. M. (2000).[12] Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes.[4] Journal of the American Chemical Society.[8][10][11] Link
-
Löhr, F., et al. (2019). The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K. Journal of the American Chemical Society. Link
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic Insights into Nitrile and Alkyne Covalent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synfacts / Full Text [thieme-connect.com]
- 11. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 12. Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes [organic-chemistry.org]
The Architecture of Alkynes: History, Discovery, and Synthesis Routes of Ethynylpiperidines
Executive Summary
Ethynylpiperidines represent a privileged class of rigid, functionalized heterocycles that serve as critical building blocks in modern organic chemistry and drug discovery. The incorporation of an alkyne moiety onto a piperidine ring provides a versatile bioisostere, a rigid spacer for proteolysis targeting chimeras (PROTACs), and a reactive handle for click chemistry and palladium-catalyzed cross-coupling. This technical guide explores the historical discovery, mechanistic synthesis routes, and self-validating experimental protocols for ethynylpiperidine derivatives.
Historical Context and Pharmacological Discovery
The exploration of ethynylpiperidines began with the search for potent neuroactive and anesthetic agents. The structural rigidity and functional versatility of the protected amine group and reactive alkyne make them highly valuable in combinatorial chemistry[1].
The Era of Local Anesthetics: Kazcaine and Fluorinated Analogs
Historically, the discovery of Kazcaine (1-(2-ethoxyethyl)-4-ethynyl-4-benzoyloxypiperidine hydrochloride) marked a significant milestone, demonstrating excellent properties as a local anesthetic[2]. To optimize this pharmacophore, researchers at the A.B. Bekturov Institute of Chemical Sciences synthesized fluorinated derivatives, such as LAS-286 and LAS-294. The causality behind introducing a fluorine atom was to exponentially increase the molecule's bioavailability, metabolic stability, and lipophilicity, thereby improving the substance's ability to interact with target proteins[2].
Modern Targeted Therapies: PROTACs and Covalent Inhibitors
In contemporary drug development, 4-ethynylpiperidines have transitioned from standalone active pharmaceutical ingredients to critical structural linkers.
-
BTK PROTACs: 4-ethynylpiperidine derivatives are currently utilized in the synthesis of novel Bruton's tyrosine kinase (BTK) PROTACs aimed at treating osteoclast-related inflammatory diseases[3]. The alkyne serves as an ideal rigid vector to connect the target-binding ligand to the E3 ligase recruiter.
-
TEAD Inhibitors: In oncology, ethynylpiperidines are used to synthesize covalent pan-TEAD inhibitors (e.g., MYF-03-69), which disrupt YAP-TEAD associations to suppress defective Hippo signaling in mesothelioma and other cancers[4].
Mechanistic Pathways & Causal Design
The synthesis of ethynylpiperidines requires strategic route selection to preserve sensitive functional groups (like Boc-protected amines) while ensuring high yields.
Route A: Seyferth-Gilbert Homologation (Bestmann-Ohira Modification)
Causality of Choice: Converting an aldehyde to a terminal alkyne traditionally relies on the Corey-Fuchs reaction, which requires strong bases (e.g., n-BuLi) that can cleave sensitive protecting groups. The Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) allows for homologation under extremely mild conditions (K₂CO₃, MeOH). This prevents the degradation of the Boc-protected piperidine nitrogen, ensuring the structural integrity of the intermediate[5].
Seyferth-Gilbert homologation route to 1-Boc-4-ethynylpiperidine for PROTACs.
Route B: Favorskii Alkynylation
Causality of Choice: For the synthesis of local anesthetics like Kazcaine, a tertiary alcohol at the 4-position is required. Direct nucleophilic addition of a terminal alkyne to a piperidone precursor (Favorskii-type alkynylation) yields 4-ethynylpiperidin-4-ols. This tertiary alcohol provides the necessary nucleophilic handle for subsequent esterification with acyl chlorides[2].
Workflow for the synthesis of Kazcaine analogs via Favorskii alkynylation.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols incorporate built-in validation checkpoints.
Protocol 1: Synthesis of 1-Boc-4-ethynylpiperidine via Homologation
This protocol utilizes the Bestmann-Ohira reagent to construct the alkyne[5].
-
Preparation: In a dry round-bottom flask, dissolve 1-tert-butoxycarbonyl-4-piperidinecarboxaldehyde (1.0 equiv) and dimethyl (1-diazo-2-oxopropyl)phosphonate (1.68 mmol, ~1.2 equiv) in anhydrous methanol.
-
Activation: Add anhydrous K₂CO₃ (2.0 equiv) to the solution. Causality: The mild base deprotonates the phosphonate to generate the reactive diazo intermediate without cleaving the Boc group.
-
Reaction: Stir the mixture overnight at room temperature under a nitrogen atmosphere.
-
Workup: Filter the suspension to remove inorganic salts, then concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue via silica gel column chromatography using ethyl acetate/hexane (1:5, v/v) as the eluent.
-
Validation Checkpoint: Analyze the colorless crystalline product via LC-MS. The expected mass-to-charge ratio is m/z: 154 [M-Boc+2H]+[5].
Protocol 2: Synthesis of Fluorinated Kazcaine Analog (LAS-286)
This protocol details the esterification of a sterically hindered tertiary alcohol[2].
-
Reagent Mixing: To a reaction vessel containing 1.5 g (0.0076 mol) of 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol, add 3-fluorobenzoyl chloride (3.62 g, 0.0228 mol).
-
Ultrasonic Irradiation: Heat the mixture slightly and place it in an ultrasonic bath at room temperature for 10 minutes. Causality: Sonication provides the necessary kinetic energy to overcome the severe steric hindrance of the tertiary alcohol at the piperidine's 4-position, drastically reducing reaction time.
-
Quenching & Neutralization: Quench the reaction with distilled water. Treat the resulting mixture with potash (K₂CO₃). Causality: Neutralizing the generated HCl prevents the acid-catalyzed hydrolysis of the newly formed ester.
-
Extraction: Extract the organic layer with benzene. Dry the extract over anhydrous MgSO₄.
-
Validation Checkpoint: Filter off the desiccant and evaporate the solvent. Validate the structure via IR spectroscopy; look for the characteristic C≡C stretching vibration at ~2240 cm⁻¹ and a strong carbonyl absorption at ~1746 cm⁻¹ indicating successful ester formation[6].
Quantitative Data Summaries
The following table summarizes the quantitative metrics and applications of the primary ethynylpiperidine synthesis routes discussed in this guide.
Table 1: Comparative Analysis of Ethynylpiperidine Synthesis Routes
| Target Compound | Primary Precursor | Key Reagents | Reaction Type | Yield | Primary Application |
| 1-Boc-4-ethynylpiperidine | 1-Boc-4-piperidinecarboxaldehyde | Bestmann-Ohira Reagent, K₂CO₃ | Homologation | 88% | PROTACs, TEAD Inhibitors |
| LAS-286 | 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol | 3-Fluorobenzoyl chloride | Esterification | High | Local Anesthetics |
| EPP-pr | 1-(3-ethoxypropyl)-4-(pent-1-yn-1-yl)piperidin-4-ol | Propionyl chloride, Propionic anhydride | Esterification | 93% (Complex) | Immunomodulators |
Conclusion
The synthesis of ethynylpiperidines requires a nuanced understanding of functional group compatibility and steric constraints. Whether employing ultrasonic irradiation to force the esterification of hindered tertiary alcohols or utilizing mild Seyferth-Gilbert homologations to protect base-sensitive amines, the causal design of these workflows dictates their success. As the pharmaceutical industry continues to pivot towards complex modalities like PROTACs and covalent inhibitors, the ethynylpiperidine scaffold will remain an indispensable architectural tool.
References
Sources
- 1. 1-Boc-2-Ethynylpiperidine [myskinrecipes.com]
- 2. Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. 1-Boc-4-ethynylpiperidine | 287192-97-6 [chemicalbook.com]
- 6. Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4+FoxP3+ Regulatory T Cells in Experimental Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Enantioselective Synthesis of (S)-2-Ethynylpiperidine: A Comprehensive Guide to Modern Catalytic Methods
Sources
- 1. researchgate.net [researchgate.net]
- 2. iris.unito.it [iris.unito.it]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric alkynylation of seven-membered cyclic imines by combining chiral phosphoric acids and Ag(I) catalysts: synthesis of 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pcliv.ac.uk [pcliv.ac.uk]
Application Notes and Protocols for Click Chemistry Reactions Using (S)-2-Ethynylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products.[1] The introduction of a reactive handle, such as an ethynyl group, onto this privileged structure opens up a world of possibilities for creating complex molecular architectures and bioconjugates. (S)-2-Ethynylpiperidine, with its defined stereochemistry, is a particularly valuable building block for the synthesis of chiral molecules.[2] This application note provides a detailed guide to employing (S)-2-Ethynylpiperidine in one of the most robust and versatile ligation reactions available to chemists: the azide-alkyne cycloaddition, or "click chemistry."[3][4]
This document will explore the practical aspects of two primary catalytic systems for this transformation: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for the synthesis of 1,4-disubstituted triazoles, and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) for accessing the 1,5-disubstituted regioisomers.[3][5] We will delve into the causality behind experimental choices, providing field-proven insights to enable researchers to confidently and successfully utilize (S)-2-Ethynylpiperidine in their synthetic endeavors.
Properties of (S)-2-Ethynylpiperidine
Understanding the physicochemical properties of (S)-2-Ethynylpiperidine is crucial for designing successful click chemistry reactions.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁N | [2] |
| Molecular Weight | 109.17 g/mol | [2] |
| Appearance | Not specified, likely an oil or low-melting solid | |
| Purity | Typically ≥95% | [2] |
| Storage | Often supplied as the hydrochloride salt for improved stability and handling. | [6][7] |
The presence of the secondary amine in the piperidine ring is a key feature. This amine is basic and can be protonated. When using the hydrochloride salt, a base will be required to liberate the free amine for the click reaction. Furthermore, the nitrogen atom's lone pair can potentially coordinate to the metal catalyst, which may influence the reaction kinetics and require specific ligand strategies, particularly in CuAAC.[8][9]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with (S)-2-Ethynylpiperidine
The CuAAC reaction is the most widely used click chemistry transformation, prized for its high yields, mild reaction conditions, and exclusive formation of the 1,4-disubstituted triazole isomer.[4][10] The reaction proceeds through a copper acetylide intermediate.[3]
Key Considerations for (S)-2-Ethynylpiperidine in CuAAC
-
Steric Hindrance: The piperidine ring at the 2-position of the ethynyl group introduces steric bulk. While CuAAC is generally tolerant of steric hindrance, it can slow down the reaction rate.[8][10] To overcome this, optimizing the catalyst system, temperature, and reaction time may be necessary.[8]
-
Catalyst System: The choice of copper source and, crucially, a stabilizing ligand is paramount. The ligand not only protects the Cu(I) from oxidation but also accelerates the catalytic cycle.[11][12] For sterically hindered substrates, polydentate ligands can be particularly effective.[8]
-
Piperidine Nitrogen: The secondary amine of (S)-2-Ethynylpiperidine can act as a ligand for the copper catalyst. This can either be beneficial, potentially accelerating the reaction, or detrimental by sequestering the catalyst in an inactive state. To ensure a productive catalytic cycle, the use of a strongly coordinating, well-defined ligand is recommended to control the coordination sphere of the copper.[9] If starting from the hydrochloride salt, a base must be added to deprotonate the piperidine nitrogen.
Recommended CuAAC Protocol
This protocol is a robust starting point and may require optimization depending on the specific azide coupling partner.
Materials:
-
(S)-2-Ethynylpiperidine (or its hydrochloride salt)
-
Azide coupling partner
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent: A 1:1 mixture of water and t-butanol or DMSO is a good starting point.[8]
-
If using (S)-2-Ethynylpiperidine hydrochloride: A non-coordinating base such as N,N-Diisopropylethylamine (DIPEA).
Procedure:
-
Reagent Preparation:
-
Prepare a 1 M stock solution of sodium ascorbate in water. This solution should be made fresh.
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in water.
-
Prepare a 50 mM stock solution of the chosen ligand (THPTA in water or TBTA in DMSO).
-
-
Reaction Setup:
-
In a reaction vessel, dissolve (S)-2-Ethynylpiperidine (1.0 equiv) and the azide (1.0-1.2 equiv) in the chosen solvent.
-
If using the hydrochloride salt of (S)-2-Ethynylpiperidine, add DIPEA (1.1 equiv).
-
In a separate tube, pre-mix the CuSO₄ solution (0.01-0.05 equiv) and the ligand solution (0.05-0.25 equiv) to form the copper-ligand complex. A 1:5 copper to ligand ratio is often optimal.[9]
-
Add the copper-ligand complex to the solution of the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1-0.3 equiv).
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction mixture at room temperature. For sterically hindered substrates, gentle heating (40-60 °C) may be beneficial.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the triazole product.
-
Visualization of the CuAAC Workflow
Caption: Workflow for the CuAAC reaction with (S)-2-Ethynylpiperidine.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) with (S)-2-Ethynylpiperidine
The RuAAC reaction provides a powerful complementary method to CuAAC, yielding the 1,5-disubstituted triazole regioisomer.[3][5] This transformation is particularly useful as it can tolerate both terminal and internal alkynes.[5] The proposed mechanism involves the formation of a ruthenacycle intermediate.[3]
Key Considerations for (S)-2-Ethynylpiperidine in RuAAC
-
Catalyst Choice: The most common and effective catalysts are pentamethylcyclopentadienyl (Cp) ruthenium complexes, such as [Ru(Cp)Cl(PPh₃)₂] or [Ru(Cp*)Cl(cod)].[5][13] The latter often exhibits higher activity, allowing for reactions at ambient temperatures.[5]
-
Solvent Selection: RuAAC reactions are typically performed in non-protic solvents.[5] A wide range of solvents such as toluene, THF, and DMF can be used.[13] Protic solvents are often detrimental to both yield and regioselectivity.[13]
-
Atmosphere: These reactions are generally conducted under an inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.[13]
Recommended RuAAC Protocol
This protocol provides a general procedure that can be adapted for various azide substrates.
Materials:
-
(S)-2-Ethynylpiperidine
-
Azide coupling partner
-
Ruthenium catalyst (e.g., [Ru(Cp)Cl(PPh₃)₂] or [Ru(Cp)Cl(cod)])
-
Anhydrous, non-protic solvent (e.g., toluene, THF, or DMF)
Procedure:
-
Reaction Setup:
-
To a flame-dried reaction vessel under an inert atmosphere (argon or nitrogen), add the ruthenium catalyst (1-5 mol%).
-
Add the anhydrous solvent, followed by (S)-2-Ethynylpiperidine (1.0 equiv) and the azide (1.0-1.2 equiv).
-
Ensure all components are fully dissolved.
-
-
Reaction Conditions:
-
Stir the reaction mixture at the appropriate temperature. With [Ru(Cp)Cl(cod)], the reaction can often proceed at room temperature. For less reactive substrates or with [Ru(Cp)Cl(PPh₃)₂], heating to 60-80 °C may be necessary.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature (if heated).
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be directly purified by flash column chromatography on silica gel.
-
Visualization of the RuAAC Reaction Mechanism
Caption: Simplified catalytic cycle for the RuAAC reaction.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield (CuAAC) | Inactive Cu(I) catalyst (oxidation).Steric hindrance.Inappropriate ligand or ligand:copper ratio. | Ensure fresh sodium ascorbate solution is used.Increase reaction temperature (40-60 °C).Screen different ligands (e.g., TBTA, THPTA).Optimize ligand:copper ratio (typically 5:1).[9] |
| Formation of Side Products (CuAAC) | Oxidative homocoupling of the alkyne (Glaser coupling). | Degas solvents and run the reaction under an inert atmosphere.Ensure a sufficient excess of sodium ascorbate.[8] |
| Low or No Product Yield (RuAAC) | Catalyst deactivation.Use of a protic solvent. | Ensure the reaction is run under a strict inert atmosphere.Use anhydrous, non-protic solvents.[5] |
| Mixture of Regioisomers (CuAAC) | Competing thermal Huisgen cycloaddition. | Run the reaction at room temperature if possible.Ensure the catalyst is active.[14] |
Conclusion
(S)-2-Ethynylpiperidine is a valuable chiral building block for the synthesis of novel chemical entities. By understanding the nuances of both CuAAC and RuAAC reactions, researchers can effectively utilize this versatile alkyne to construct 1,4- and 1,5-disubstituted triazoles with high efficiency and regioselectivity. The protocols and considerations outlined in this application note provide a solid foundation for the successful implementation of click chemistry with (S)-2-Ethynylpiperidine in a variety of research and development settings, from medicinal chemistry to bioconjugation.[4][15]
References
-
Thieme E-Books. (n.d.). 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). Retrieved from [Link]
-
Zhang, L., et al. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(23), 14794-14855. [Link]
-
García, J., et al. (2022). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. International Journal of Molecular Sciences, 23(24), 15678. [Link]
-
Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Jena Bioscience. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Retrieved from [Link]
-
Oakdale, J. R., & Fokin, V. V. (2011). Sequential One-Pot Ruthenium-Catalyzed Azide−Alkyne Cycloaddition from Primary Alkyl Halides and Sodium Azide. The Journal of Organic Chemistry, 76(7), 2373-2378. [Link]
-
Rodionov, V. O., et al. (2010). Copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Dalton Transactions, 39(18), 3383-3392. [Link]
-
Liu, F., & Wang, Q. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(12), 1699. [Link]
-
Straub, B. F. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2776-2794. [Link]
-
Amiri, A., et al. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications, 61, 19810-19827. [Link]
-
Díez-González, S. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2001-2012. [Link]
-
Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Retrieved from [Link]
-
Amengual-Rigo, P., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(11), 6985-7043. [Link]
-
Shadin, F. (2023). Unfolding Potential of Click Chemistry in Bioconjugation: A Review. ChemRxiv. [Link]
-
Breiten, B., et al. (2018). Azide–Alkyne Click Conjugation on Quantum Dots by Selective Copper Coordination. Bioconjugate Chemistry, 29(6), 1939-1948. [Link]
- Google Patents. (1981).
-
ResearchGate. (n.d.). Effects of Different Amines and Acids on CuAAC. Retrieved from [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2011). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Accounts of Chemical Research, 44(9), 666-676. [Link]
-
Jain, A., & Sharma, P. K. (2021). An Overview of Recent Advances in Biomedical Applications of Click Chemistry. Journal of Chemical Information and Modeling, 61(8), 3745-3765. [Link]
-
D'Souza, D. M., & Müller, T. J. J. (2007). Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids. Molecules, 12(4), 815-824. [Link]
-
Royal Society of Chemistry. (n.d.). Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Retrieved from [Link]
-
Surana, K. R., et al. (2024). A Recent Concept of Importance: Click Chemistry. Progress in Chemical and Biochemical Research, 7(4), 394-411. [Link]
-
Oakdale, J. R., et al. (2013). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Journal of Visualized Experiments, (78), e50613. [Link]
-
Miller, S. J., et al. (2023). High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. Chemical Science, 14(25), 6833-6839. [Link]
- Laschat, S., & Roy, A. (2003). Recent advances in the synthesis of piperidones and piperidines. Synthesis, 2003(12), 1783-1813.
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
-
ResearchGate. (n.d.). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). CuAAC: The Quintessential Click Reaction. Retrieved from [Link]
-
MDPI. (n.d.). 1,2,3-Triazolo-Bridged Click Coupling of Pinane-Based Azidodiol Enantiomers with Pyrimidine- and Purine-Based Building Blocks: Synthesis, Antiproliferative, and Antimicrobial Evaluation. Retrieved from [Link]
-
Semantic Scholar. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Retrieved from [Link]
-
Zhorov, B. S., et al. (2022). Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. Scientific Reports, 12(1), 1-14. [Link]
-
PubChem. (n.d.). 2-ethynylpiperidine hydrochloride. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Retrieved from [Link]
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. (S)-2-Ethynylpiperidine | Benchchem [benchchem.com]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. labinsights.nl [labinsights.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemscene.com [chemscene.com]
- 7. (2S)-2-ethynylpiperidine hydrochloride | 2306247-92-5 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Thieme E-Books [thieme-connect.de]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chemrxiv.org [chemrxiv.org]
Application Note: Sonogashira Coupling of (S)-2-Ethynylpiperidine
Executive Summary
The incorporation of chiral saturated heterocycles, particularly (S)-2-ethynylpiperidine , into drug scaffolds is a high-value transformation in medicinal chemistry. This moiety serves as a rigidified, chiral linker often found in GPCR ligands and kinase inhibitors.
However, this substrate presents two distinct process chemistry challenges:
-
Catalyst Poisoning: The free secondary amine is a potent ligand for Pd(II) and Cu(I), often arresting the catalytic cycle.
-
Racemization Risk: The C2 stereocenter is
to both the nitrogen and the alkyne. Under the basic conditions typical of Sonogashira coupling, this proton is sufficiently acidic (pKa ~25-28 depending on -substitution) to undergo deprotonation/reprotonation, leading to erosion of enantiomeric excess (ee).
This guide provides two validated protocols designed to maximize yield while preserving optical purity.
Strategic Considerations
Nitrogen Protection (Mandatory)
Do not attempt this coupling with the free amine. The secondary amine must be protected with an electron-withdrawing group (EWG) such as Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl).
-
Why: Free amines coordinate to the Lewis acidic Copper(I) co-catalyst, shutting down the transmetallation step.
-
Recommendation: Use (S)-N-Boc-2-ethynylpiperidine . The Boc group is stable to standard Sonogashira bases (Et
N, Cs CO ) and bulky enough to discourage metal coordination at the nitrogen.
Racemization Mechanics
The integrity of the (S)-center relies on preventing the formation of the planar allenyl anion intermediate.
-
Risk Factor: Strong bases (e.g., DBU) or high temperatures (>80°C) facilitate the removal of the C2 proton.
-
Mitigation: Use the mildest base possible that still effects the turnover of the Pd(II) hydride species. Secondary amines (e.g., pyrrolidine) or inorganic bases (Cs
CO ) are preferred over strong organic bases.
The Copper Dilemma
-
Standard (Pd/Cu): Faster rates, but Cu(I) promotes Glaser homocoupling of the alkyne (dimerization), consuming the expensive chiral starting material.
-
Copper-Free: Slower kinetics, but eliminates homocoupling and reduces heavy metal contamination. Recommended for high-value chiral fragments.
Mechanistic Visualization
The following diagram illustrates the standard catalytic cycle and the specific "Danger Zone" where racemization of the piperidine ring occurs.
Caption: Figure 1. The catalytic cycle showing the intersection of Pd and Cu cycles.[1][2][3][4][5][6] Note the side-pathway for racemization if base strength or temperature is uncontrolled.
Experimental Protocols
Protocol A: Copper-Free Method (High Fidelity)
Best for: High-value substrates where optical purity is paramount and Glaser homocoupling must be avoided.
Reagents:
-
Aryl Iodide (1.0 equiv)
-
(S)-N-Boc-2-ethynylpiperidine (1.2 equiv)
-
Catalyst: Pd(PPh
) (5 mol%) -
Base: Pyrrolidine (2.0 equiv) or Cs
CO (2.0 equiv) -
Solvent: Degassed DMF or DMAc[7]
Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.
-
Solvent Prep: Degas anhydrous DMF by sparging with Argon for 30 minutes. Note: Oxygen is the enemy of this reaction.
-
Addition: Add the Aryl Iodide (1.0 mmol), Pd(PPh
) (58 mg, 0.05 mmol), and Base to the flask under Argon flow. -
Alkyne Addition: Add (S)-N-Boc-2-ethynylpiperidine (1.2 mmol) last. If liquid, add via syringe; if solid, add as a solution in minimal degassed DMF.
-
Reaction: Heat to 60°C . Monitor by TLC or LCMS every 2 hours.
-
Checkpoint: If reaction is sluggish after 6 hours, boost temp to 70°C, but do not exceed 80°C to protect the chiral center.
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), 1x with brine. Dry over Na
SO . -
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: Standard Pd/Cu Method (High Throughput)
Best for: Robust aryl bromides/iodides where speed is prioritized over minor homocoupling risks.
Reagents:
-
Aryl Halide (1.0 equiv)
-
(S)-N-Boc-2-ethynylpiperidine (1.1 equiv)
-
Catalyst: PdCl
(PPh ) (2-5 mol%) -
Co-Catalyst: CuI (1-2 mol%)
-
Base: Et
N (3.0 equiv)[3] -
Solvent: THF or MeCN (Degassed)
Procedure:
-
Degassing: In a sealed vial, combine THF and Et
N. Sparge with Nitrogen for 10 mins. -
Catalyst Charge: Add PdCl
(PPh ) and CuI. The solution should turn yellow/tan. -
Substrate Addition: Add the Aryl Halide followed by the Alkyne.
-
Reaction: Stir at Room Temperature for 1-4 hours.
-
Note: The presence of CuI usually allows this to proceed without heating, which is excellent for chirality preservation.
-
Observation: A precipitate (Et
N·HX salts) will form, indicating reaction progress.
-
-
Quench: Add saturated NH
Cl solution (dissolves copper salts and quenches the reaction). -
Extraction: Extract with EtOAc. The organic layer may need a wash with 5% ethylenediamine solution if residual copper (blue/green tint) persists.
Data Summary & Comparison
| Feature | Protocol A (Cu-Free) | Protocol B (Standard Pd/Cu) |
| Reaction Rate | Slower (4-12 hrs) | Fast (1-4 hrs) |
| Temperature | Requires Heat (60°C) | Room Temp Possible |
| Homocoupling Risk | Negligible | Moderate (Glaser Coupling) |
| Chiral Integrity | Excellent (if Temp <80°C) | Excellent (at RT) |
| Purification | Easier (No Cu salts) | Requires Cu removal |
| Rec. Application | Complex/Expensive Fragments | Routine Screening / Scale-up |
Quality Control & Troubleshooting
Self-Validating the System
To ensure the protocol is working as intended, perform these checks:
-
The "Homocoupling Check": Run a TLC of the reaction mixture alongside a reference spot of the alkyne dimer (bis-piperidine diyne). If this spot is major, your system has too much Oxygen. Re-degas.
-
The "Chiral Check":
-
Method: Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).
-
Mobile Phase: Hexane/IPA (90:10).
-
Expectation: The (S)-enantiomer should constitute >98% of the product area. If a shoulder appears, racemization is occurring. Switch to Protocol A or lower the temperature.
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Black Precipitate (Pd black) | Catalyst decomposition | Add excess ligand (PPh |
| Blue/Green Organic Layer | Residual Copper | Wash with 10% EDTA or NH |
| Low Conversion | Oxidative Addition failure | Switch Aryl Halide from Bromide to Iodide; Increase Temp. |
| Loss of ee% | Base too strong / Temp too high | Switch from DBU/Et |
References
-
Sonogashira Coupling Overview & Mechanism
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
-
-
Copper-Free Methodologies
-
Liang, Y., Xie, Y. X., & Li, J. H. (2006). Palladium-catalyzed copper-free Sonogashira cross-coupling of aryl iodides with terminal alkynes in aerobic conditions. Journal of Organic Chemistry, 71(1), 379-381.
-
-
Synthesis and Handling of Chiral Piperidines
-
Passiniemi, M., & Koskinen, A. M. (2013). Stereoselective synthesis of 2-substituted piperidines. Beilstein Journal of Organic Chemistry, 9, 2641–2659.
-
-
Racemization Risks in Alpha-Chiral Alkynes
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[2] Chemical Reviews, 107(3), 874-922.
-
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
N-protection strategies for (S)-2-Ethynylpiperidine (Boc, Cbz, Fmoc)
Application Note: Strategic N-Protection of (S)-2-Ethynylpiperidine (Boc, Cbz, Fmoc) for Advanced Synthesis
Executive Summary
(S)-2-Ethynylpiperidine is a highly versatile, chiral building block utilized extensively in drug discovery, peptidomimetic design, and complex alkaloid total synthesis[1][2]. Featuring a nucleophilic secondary amine and a terminal alkyne, it serves as a dual-functional hub for carbon-carbon bond formation (e.g., Sonogashira coupling) and bioconjugation (e.g., CuAAC "Click" chemistry)[1]. However, the inherent reactivity of the piperidine nitrogen necessitates strategic masking to prevent unwanted side reactions, such as nucleophilic attack, oxidation, or transition-metal catalyst poisoning. This application note details the causality, selection criteria, and self-validating protocols for the three most prominent carbamate-based N-protecting groups: Boc, Cbz, and Fmoc.
Structural Dynamics & Protection Causality
The choice of an N-protecting group is dictated by the downstream reaction environment and the absolute requirement to preserve the terminal alkyne[3].
-
Boc (tert-Butyloxycarbonyl): Ideal for downstream basic or nucleophilic conditions. It is highly stable to the basic environments required for cross-coupling and click chemistry, but highly labile to strong acids[4].
-
Fmoc (Fluorenylmethyloxycarbonyl): The premier choice when downstream transformations require strong acids. Fmoc is strictly base-labile (cleaved via an E1cB mechanism), providing perfect orthogonality to Boc[5].
-
Cbz (Carboxybenzyl): Offers exceptional stability across both mild acidic and basic conditions. Critical Scientific Insight: Standard Cbz deprotection utilizes catalytic hydrogenolysis (H₂, Pd/C), which will catastrophically reduce the terminal alkyne of (S)-2-Ethynylpiperidine to an ethyl group[3]. Therefore, Cbz must only be selected if the alkyne is transformed prior to deprotection, or if non-reductive cleavage methods (e.g., TMSI or HBr/AcOH) are strictly employed.
Quantitative Comparison of N-Protection Strategies
| Protecting Group | Reagent | Typical Yield (%) | Stable pH Range | Deprotection Reagent | Alkyne Survival Rate |
| Boc | Boc₂O | 85 - 95% | > 4.0 | TFA (neat or in DCM) | 100% |
| Cbz | Cbz-Cl | 80 - 90% | 1.0 - 12.0 | TMSI (Non-reductive) | 100% (See Note) |
| Fmoc | Fmoc-OSu | 85 - 98% | < 8.0 | 20% Piperidine in DMF | 100% |
> Note: If H₂/Pd is mistakenly used for Cbz deprotection, the alkyne survival rate drops to 0% due to complete reduction to the alkane.
Protection Strategy Workflow
Workflow for selecting N-protecting groups based on downstream alkyne transformations.
Validated Experimental Protocols
Each protocol below is designed as a self-validating system, incorporating mechanistic causality and in-process analytical controls to ensure absolute confidence in the synthetic outcome.
Protocol A: N-Boc Protection via Nucleophilic Acyl Substitution
Causality: Di-tert-butyl dicarbonate (Boc₂O) is selected because its byproducts (tert-butanol and CO₂) are volatile, eliminating the need for complex aqueous workups[4]. Triethylamine (Et₃N) acts as a non-nucleophilic base to maintain the amine in its reactive, deprotonated state without competing for the electrophile.
-
Initiation: Dissolve (S)-2-Ethynylpiperidine (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration under an inert nitrogen atmosphere.
-
Base Addition: Add Et₃N (1.5 equiv) dropwise at 0 °C. Logic: Cooling prevents exothermic degradation and minimizes side reactions.
-
Reagent Addition: Slowly add Boc₂O (1.1 equiv) dissolved in a minimal volume of DCM.
-
Propagation: Remove the ice bath and stir at room temperature for 4–6 hours.
-
In-Process Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The secondary amine starting material will stain positive (purple/brown) with Ninhydrin. The Boc-protected product will be Ninhydrin-negative but will stain strongly with phosphomolybdic acid (PMA).
-
Quench & Isolate: Quench with saturated aqueous NH₄Cl. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Post-Reaction Validation: ¹H NMR (CDCl₃) must show a distinct, highly integrated singlet at ~1.45 ppm corresponding to the 9 protons of the tert-butyl group.
Protocol B: N-Cbz Protection via Schotten-Baumann Conditions
Causality: Benzyl chloroformate (Cbz-Cl) is highly reactive and prone to rapid hydrolysis in water. Utilizing a biphasic Schotten-Baumann system (THF/H₂O with Na₂CO₃) ensures that the liberated HCl is continuously neutralized by the aqueous base, while the organic phase protects the Cbz-Cl from degrading before reacting with the amine[6].
-
Initiation: Dissolve (S)-2-Ethynylpiperidine (1.0 equiv) in a 1:1 mixture of THF and H₂O (0.2 M).
-
Buffering: Add Na₂CO₃ (2.5 equiv) and cool the biphasic mixture to 0 °C.
-
Reagent Addition: Add Cbz-Cl (1.2 equiv) dropwise over 15 minutes with vigorous stirring. Logic: Vigorous stirring is mandatory to maximize the interfacial surface area between the aqueous and organic layers, facilitating the reaction.
-
Propagation: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 3 hours.
-
In-Process Validation: Monitor via TLC. The Cbz-protected product will be strongly UV-active (254 nm) due to the benzyl ring, unlike the non-UV-active starting material.
-
Workup: Dilute with ethyl acetate and separate the layers. Wash the organic layer with 1 M HCl, then brine, dry over MgSO₄, and concentrate.
-
Post-Reaction Validation: ¹H NMR (CDCl₃) will reveal a multiplet at 7.30–7.40 ppm (5H, aromatic) and a characteristic singlet at ~5.15 ppm (2H, benzylic CH₂).
Protocol C: N-Fmoc Protection via Succinimide Activation
Causality: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is chosen over Fmoc-Cl. Fmoc-Cl is overly reactive and can promote the formation of Fmoc-dipeptide-like impurities or undergo rapid hydrolysis. The succinimide leaving group provides a controlled, mild acylation environment[3][5].
-
Initiation: Dissolve (S)-2-Ethynylpiperidine (1.0 equiv) in a 1:1 mixture of 1,4-Dioxane and 10% aqueous NaHCO₃ (0.15 M).
-
Cooling: Chill the solution to 0 °C to control the reaction kinetics.
-
Reagent Addition: Add Fmoc-OSu (1.1 equiv) in one portion.
-
Propagation: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12 hours.
-
In-Process Validation: Monitor via LC-MS. The byproduct, N-hydroxysuccinimide (NHS), is highly water-soluble and will be removed during workup.
-
Workup: Acidify the mixture to pH 3 using 1 M HCl (to protonate any unreacted amine and drive it into the aqueous phase). Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Post-Reaction Validation: ¹H NMR (CDCl₃) will show the rigid fluorenyl system with distinct multiplets between 7.25 and 7.80 ppm (8H) and a triplet at ~4.25 ppm (1H, Fmoc CH).
References
-
Greene's Protective Groups in Organic Synthesis - National Identity Management Commission (NIMC).[Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism - Total Synthesis. [Link]
-
Greene's Protective Groups in Organic Synthesis - E-Bookshelf.[Link]
-
Greene's Protective Groups in Organic Synthesis, Fourth Edition - ResearchGate. [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism - Total Synthesis. [Link]
-
Total synthesis of (+)-antofine and (-)-cryptopleurine - PMC - NIH. [Link]
-
A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines - ePrints Soton. [Link]
Sources
- 1. (S)-2-Ethynylpiperidine | Benchchem [benchchem.com]
- 2. Total synthesis of (+)-antofine and (-)-cryptopleurine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Note: Enantioselective Synthesis of Chiral Triazoles from (S)-2-Ethynylpiperidine
Executive Summary
This technical guide details the robust synthesis of chiral 1,2,3-triazoles derived from (S)-2-ethynylpiperidine . The piperidine scaffold is a "privileged structure" in FDA-approved therapeutics (e.g., Janus kinase inhibitors), and its conjugation with triazoles—acting as bioisosteres for amides—offers significant potential for fragment-based drug discovery.
Key Challenges Addressed:
-
Stereochemical Integrity: Preventing racemization of the labile C2-stereocenter during alkyne generation and cycloaddition.
-
Regiocontrol: Accessing both 1,4-disubstituted (via CuAAC) and 1,5-disubstituted (via RuAAC) isomers.[1]
-
Catalyst Poisoning: Overcoming amine-copper coordination issues using ligand-accelerated catalysis.
Strategic Synthesis Architecture
The synthesis hinges on the "chiral pool" approach, utilizing L-pipecolic acid (S-piperidine-2-carboxylic acid) as the starting material. The workflow is divided into two phases: (1) Generation of the chiral terminal alkyne, and (2) Regiodivergent cycloaddition.
Pathway Visualization
Figure 1: Divergent synthetic pathway from L-pipecolic acid to regioisomeric chiral triazoles.
Critical Experimental Considerations (E-E-A-T)
The Racemization Risk
The C2 proton in 2-ethynylpiperidine is alpha to both a nitrogen atom and an alkyne, making it moderately acidic.
-
Risk: Using strong bases (e.g., NaH, LDA) or high temperatures during the alkyne synthesis can lead to enolization and loss of optical purity.
-
Solution: We utilize the Bestmann-Ohira reagent (BOR) under mild basic conditions (K2CO3/MeOH) which is proven to preserve alpha-chiral centers compared to the traditional Corey-Fuchs reaction.
Catalyst Poisoning in CuAAC
Free amines (even secondary ones) can chelate Cu(I) species, arresting the catalytic cycle or promoting oxidative homocoupling (Glaser coupling).
-
Protocol Requirement: The nitrogen must be protected (N-Boc is preferred for orthogonality). Furthermore, the use of TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is mandatory. TBTA stabilizes the Cu(I) oxidation state and outcompetes the substrate for copper binding, ensuring rapid turnover [1].
Detailed Protocols
Protocol A: Synthesis of (S)-N-Boc-2-Ethynylpiperidine
Target: Chiral Alkyne Precursor
Reagents:
-
(S)-N-Boc-2-piperidinecarboxaldehyde (prepared from L-pipecolic acid via Weinreb amide reduction).
-
Bestmann-Ohira Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate).
-
Potassium Carbonate (K2CO3).
-
Solvent: Dry Methanol (MeOH).
Step-by-Step:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon.
-
Dissolution: Dissolve (S)-N-Boc-2-piperidinecarboxaldehyde (1.0 equiv) in anhydrous MeOH (0.1 M concentration). Cool to 0 °C.
-
Reagent Addition: Add K2CO3 (2.0 equiv) followed by the dropwise addition of Bestmann-Ohira reagent (1.2 equiv).
-
Note: The reaction generates N2 gas. Ensure proper venting.
-
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (23 °C) for 3 hours. Monitor by TLC (Hexane/EtOAc 8:1).
-
Workup: Dilute with Et2O, wash with saturated NaHCO3 and brine. Dry over Na2SO4.[2][3]
-
Purification: Flash chromatography on silica gel.
-
Yield Expectation: 85-92%.
-
QC Check: 1H NMR should show the terminal alkyne proton as a doublet (approx. 2.2 ppm) with small coupling to the C2 proton.
-
Protocol B: CuAAC for 1,4-Disubstituted Triazoles
Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition[4]
Reagents:
-
(S)-N-Boc-2-Ethynylpiperidine (1.0 equiv).
-
Organic Azide (R-N3) (1.0 equiv).
-
CuSO4[5]·5H2O (5 mol%).
-
Sodium Ascorbate (10 mol%).
-
Ligand: TBTA (5 mol%).
-
Solvent: t-BuOH/H2O (1:1).
Step-by-Step:
-
Catalyst Premix: In a separate vial, dissolve CuSO4 and TBTA in a minimal amount of t-BuOH/H2O. The solution should turn a light blue/green, indicating complexation.
-
Main Reaction: In the reaction vessel, mix the alkyne and azide in t-BuOH/H2O (1:1, 0.2 M).
-
Initiation: Add the Catalyst Premix to the reaction vessel. Finally, add the Sodium Ascorbate (dissolved in water) to reduce Cu(II) to the active Cu(I) species.
-
Visual Cue: The solution often turns bright yellow/orange upon reduction.
-
-
Incubation: Stir at room temperature for 12–16 hours.
-
Why Room Temp? Heating increases the risk of thermal (uncatalyzed) background reaction, which is not regioselective and may degrade the enantiomeric excess (ee).
-
-
Workup: Dilute with water, extract with DCM. The triazole product is often pure enough to proceed without chromatography, but a silica plug is recommended to remove copper traces.
Protocol C: RuAAC for 1,5-Disubstituted Triazoles
Mechanism: Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition[6]
Reagents:
-
(S)-N-Boc-2-Ethynylpiperidine (1.0 equiv).
-
Organic Azide (R-N3) (1.0 equiv).
-
Catalyst: Cp*RuCl(COD) (Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride) (2-5 mol%).
-
Solvent: Anhydrous Dioxane or Toluene.
Step-by-Step:
-
Inert Atmosphere: This reaction is sensitive to oxygen. Degas all solvents using the freeze-pump-thaw method or vigorous argon sparging (20 min).
-
Assembly: In a glovebox or under strict Schlenk conditions, mix the alkyne, azide, and Cp*RuCl(COD) catalyst in the solvent (0.2 M).
-
Reaction: Heat to 60–80 °C for 4–8 hours.
-
Note: Unlike CuAAC, RuAAC requires thermal activation to displace the COD/phosphine ligands and form the ruthenacycle intermediate [2].
-
-
Purification: Solvent evaporation followed by flash chromatography.
Data Analysis & Quality Control
Regioisomer Confirmation (NMR)
Distinguishing 1,4- from 1,5-isomers is critical.
| Feature | 1,4-Triazole (CuAAC) | 1,5-Triazole (RuAAC) |
| Triazole C-H Shift | Typically 7.5 - 8.5 ppm | Typically 7.0 - 7.5 ppm (shielded by N-substituent) |
| NOE Signal | Strong NOE between Triazole-H and Piperidine-H | NOE between Triazole-H and Azide-R group |
| C13 NMR (C5/C4) | C5 (CH) ~120 ppm | C4 (CH) ~133 ppm |
Enantiomeric Excess (ee) Determination
-
Method: Chiral HPLC.[7]
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA (gradient typically 90:10 to 70:30).
-
Standard: Compare against a racemic standard synthesized via thermal Huisgen cycloaddition (reflux in toluene without catalyst), which produces a 1:1 mixture of regioisomers and racemizes the chiral center.
Mechanistic Visualization
The following diagram illustrates the role of the TBTA ligand in the CuAAC cycle, preventing the "poisoning" effect of the piperidine nitrogen.
Figure 2: Role of TBTA ligand in protecting the Cu(I) catalyst from chelation by the piperidine substrate.[8]
References
-
Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855. [Link]
-
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008).[1][8] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302–1315. [Link]
-
Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[6][9][10] Journal of the American Chemical Society, 127(46), 15998–15999. [Link]
Sources
- 1. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Click Chemistry [organic-chemistry.org]
- 9. research.chalmers.se [research.chalmers.se]
- 10. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of (S)-2-Ethynylpiperidine hydrochloride salt
Application Note: Scalable Synthesis of (S)-2-Ethynylpiperidine Hydrochloride
Abstract
This application note details a robust, enantioselective protocol for the preparation of (S)-2-ethynylpiperidine hydrochloride (CAS 2306247-92-5).[1][2] This chiral building block is critical in the synthesis of next-generation kinase inhibitors and GPCR ligands.[1][2] Unlike resolution-based methods which suffer from max 50% yields, this protocol utilizes a "chiral pool" strategy starting from L-pipecolic acid, ensuring high optical purity (>98% ee).[1] The workflow features a mild Seyferth-Gilbert homologation optimized to prevent racemization of the
Retrosynthetic Analysis & Strategy
The synthesis is designed to maintain the stereochemical integrity of the (S)-center derived from L-pipecolic acid.[2] The critical risk point is the handling of Intermediate 3 (Aldehyde) , which is prone to epimerization under strong basic conditions.[2] Therefore, the Bestmann-Ohira modification is selected for the alkyne formation due to its mild, semi-aqueous basic conditions.[2]
Pathway Overview:
-
Protection: L-Pipecolic acid
N-Boc-L-pipecolic acid.[1][2] -
Reduction: Mixed anhydride reduction to the primary alcohol.
-
Oxidation: Parikh-Doering oxidation to the aldehyde (chosen for scalability over Swern).
-
Homologation: Bestmann-Ohira reagent to form the terminal alkyne.
-
Salt Formation: Acidic deprotection to the stable hydrochloride salt.[2]
Figure 1: Synthetic pathway designed to preserve chiral integrity.[3][2]
Detailed Experimental Protocols
Step 1: Preparation of N-Boc-L-Pipecolic Acid
Rationale: Protection of the secondary amine is mandatory to prevent self-reaction and facilitate organic solubility.[1][2]
-
Reagents: L-Pipecolic acid (1.0 eq), Di-tert-butyl dicarbonate (Boc
O, 1.1 eq), NaOH (2.5 eq), Dioxane/Water (1:1).[3][1] -
Procedure:
-
Dissolve L-pipecolic acid in Dioxane/Water (1:1 v/v) at 0°C.
-
Add NaOH solution followed by dropwise addition of Boc
O.[2] -
Warm to RT and stir for 12 h.
-
Workup: Wash with hexanes (removes excess Boc
O), acidify aqueous layer to pH 2-3 with KHSO , and extract with EtOAc. -
Yield: ~95% (Colorless oil/solid).
-
Step 2: Reduction to (S)-N-Boc-2-hydroxymethylpiperidine
Rationale: Direct reduction of the acid using Borane is effective but expensive.[1][2] The mixed anhydride method (Isobutyl chloroformate/NaBH
-
Reagents: N-Boc-L-pipecolic acid (1.0 eq), Isobutyl chloroformate (1.1 eq), N-methylmorpholine (NMM, 1.1 eq), NaBH
(2.5 eq), THF/MeOH.[3][1] -
Protocol:
-
Dissolve starting material in anhydrous THF; cool to -15°C.
-
Add NMM, then dropwise Isobutyl chloroformate.[1][2] Stir 30 min to form mixed anhydride.
-
Filter off NMM[1][2]·HCl salts (optional but recommended for cleaner workup).[1][2]
-
Add the filtrate dropwise to a suspension of NaBH
in MeOH/THF at 0°C. -
Critical Point: Gas evolution (H
) will occur; control addition rate. -
Quench with saturated NH
Cl. Extract with EtOAc.[1][2][4] -
Validation:
H NMR should show disappearance of acid proton and appearance of -CH OH doublet/multiplet at 3.5-3.8 ppm.[1][2]
-
Step 3: Oxidation to (S)-N-Boc-2-formylpiperidine
Rationale: The aldehyde is configurationally unstable.[1][2] Parikh-Doering (SO
-
Reagents: Alcohol (from Step 2), SO
·Pyridine complex (3.0 eq), DMSO (solvent), Et N (5.0 eq).[2] -
Protocol:
-
Dissolve alcohol and Et
N in DMSO/CH Cl (1:1).[1][2] Cool to 0°C.[1][2] -
Add SO
[1][2]·Py in portions. -
Stir at 0°C for 2 hours. Do not let warm above 10°C to minimize epimerization.[1][2]
-
Workup: Pour into ice water. Extract immediately with Et
O. Wash organic layer with brine to remove DMSO.[2] -
Storage: Use immediately in Step 4. Do not store.
-
Step 4: Seyferth-Gilbert Homologation (Bestmann-Ohira)
Rationale: This step installs the alkyne.[1][2][5] Using the Bestmann-Ohira reagent (BOR) with K
-
Reagents: Aldehyde (freshly prepared), Bestmann-Ohira Reagent (dimethyl 1-diazo-2-oxopropylphosphonate, 1.2 eq), K
CO (2.0 eq), MeOH.[3][1] -
Protocol:
-
Suspend K
CO in anhydrous MeOH at 0°C. -
Add Bestmann-Ohira reagent; stir 15 min (generates the active dimethyl diazomethylphosphonate anion in situ).
-
Add the aldehyde (dissolved in minimum MeOH) dropwise.
-
Stir at 0°C to RT for 4-6 hours.
-
Observation: Nitrogen gas evolution indicates reaction progress.[3][1][2]
-
Workup: Dilute with Et
O, wash with NaHCO . Dry over MgSO . -
Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).
-
Data: Product is (S)-N-Boc-2-ethynylpiperidine.[1][2] IR will show alkyne stretch ~2100 cm
.[1][2]
-
Step 5: Deprotection & Salt Formation
Rationale: Controlled removal of Boc to yield the hydrochloride salt.[2]
-
Protocol:
Critical Process Parameters (CPPs)
| Parameter | Specification | Reason for Control |
| Oxidation Temp | < 10°C | Prevents racemization of the |
| Reagent Quality | Anhydrous MeOH | Water quenches the Bestmann-Ohira intermediate.[1][2] |
| Deprotection Time | 2-4 hours | Extended exposure to strong acid may hydrate the alkyne to a ketone.[1][2] |
| Salt Handling | Inert Atmosphere | The HCl salt is hygroscopic; handle in glovebox or desiccator.[2] |
Analytical Validation
1. Chiral HPLC Method (Enantiomeric Excess):
-
Mobile Phase: Hexane:IPA (90:[1][2]10) with 0.1% Diethylamine.[1][2]
-
Expectation: (S)-enantiomer elutes first (verify with racemic standard). Target ee > 98%.
2.
-
9.4 (br s, 1H, NH
), 9.1 (br s, 1H, NH ), 4.1 (m, 1H, CH-C CH), 3.6 (d, 1H, Alkyne-H), 3.2-2.8 (m, 2H, Ring CH ), 1.9-1.5 (m, 6H, Ring CH ). -
Note: The alkyne proton is a diagnostic doublet or singlet depending on resolution.[2]
Troubleshooting Guide
Figure 2: Troubleshooting logic for common synthetic failures.
References
-
Seyferth-Gilbert Homologation Mechanism & Applications
-
Bestmann-Ohira Reagent Modification (Mild Conditions)
-
Source: Müller, S.; Liepold, B.; Roth, G. J.; Bestmann, H. J. "An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes." Synlett, 1996 , 521–522.[3]
-
-
Parikh-Doering Oxidation Protocol
-
Synthesis of Chiral Piperidines from Pipecolic Acid
-
Compound Data (CAS 2306247-92-5)
Sources
Application Note: Functionalization of the Piperidine Ring in Ethynyl Derivatives
This Application Note and Protocol Guide is structured to address the specific chemoselective challenges of manipulating the piperidine core in the presence of a reactive ethynyl (alkyne) handle.
Executive Summary
The ethynyl-piperidine scaffold is a pharmacophore of high value, bridging the structural rigidity of the piperidine ring with the orthogonal reactivity of the alkyne handle. It is ubiquitous in CNS-active agents (e.g., fentanyl analogs), kinase inhibitors, and as a "clickable" warhead in chemical proteomics.
The Challenge: Functionalizing the piperidine ring (C-H activation or substitution) in the presence of an ethynyl group is synthetically fraught. The alkyne is highly susceptible to the very transition metals (Rh, Pd, Ir) used for ring functionalization, often leading to unwanted cyclizations or polymerizations.
The Solution: This guide defines three distinct workflows:
-
De Novo Synthesis: Constructing the functionalized ring before or concomitant with alkyne installation (The "Gold Standard" for C-ring modification).
-
N-Functionalization: Chemoselective derivatization of the nitrogen in existing ethynyl piperidines.
-
Orthogonal "Click" Derivatization: Utilizing the ethynyl group while preserving the ring integrity.
Strategic Analysis: Chemoselectivity & The "Rhodium Trap"
Before attempting experimentation, researchers must understand the reactivity profile.
The "Rhodium Trap" (Expert Insight)
Recent literature on C-H activation of piperidines utilizes Rh(III) or Ru(II) catalysts to insert functional groups at the C2 or C3 positions.
-
Risk: If a terminal or internal alkyne is present, these catalysts preferentially coordinate the alkyne, triggering annulation reactions (e.g., forming isoquinolones or fused pyridines) rather than the desired C-H insertion.
-
Directive: Do not attempt direct transition-metal catalyzed C-H activation on an unprotected ethynyl piperidine.
-
Alternative: Use the De Novo protocol (Protocol A) for C-ring modifications, or protect the alkyne with a bulky silyl group (TIPS) if late-stage functionalization is unavoidable.
Decision Matrix
| Desired Modification | Recommended Strategy | Protocol |
| Add F/OH/Alkyl to C4 | De Novo Synthesis (Piperidinone route) | Protocol A |
| Modify Nitrogen (N1) | Reductive Amination / SNAr | Protocol B |
| Attach Probe/Linker | CuAAC (Click Chemistry) | Protocol C |
| Modify C2/C3 (C-H) | Not Recommended with Alkyne present.[1] | See Ref [1] |
Experimental Protocols
Protocol A: Synthesis of 4-Ethynyl-4-Fluoropiperidine (De Novo C-Functionalization)
Targeting the difficult 4,4-disubstituted quaternary center.
Principle: Instead of fluorinating an ethynyl piperidine (high risk), we fluorinate the piperidinone first (or concomitant with ring closure) and then install the alkyne via nucleophilic addition.
Reagents & Equipment[2][3][4][5]
-
Substrate:
-Boc-4-piperidinone (1.0 equiv) -
Fluorinating Agent: Selectfluor® (1.2 equiv)
-
Alkyne Source: Ethynylmagnesium bromide (0.5 M in THF) or Cerium(III) chloride (anhydrous) + Ethynyl lithium.
-
Solvents: Acetonitrile (dry), THF (anhydrous).
Step-by-Step Methodology
-
Enolization & Fluorination:
-
Ethynylation (The Cerium Boost):
-
Note: Grignards alone often favor enolization over addition in alpha-fluoro ketones. We use organocerium chemistry to boost nucleophilicity.
-
In a separate flask, stir anhydrous CeCl3 (1.5 equiv) in THF for 2h at room temp.
-
Cool to -78°C. Add Ethynylmagnesium bromide (1.5 equiv) dropwise. Stir 1h.
-
Add the alpha-fluoro ketone (from step 1, dissolved in THF) dropwise to the cerium reagent at -78°C.
-
-
Workup:
-
Quench with sat. NH4Cl at -78°C. Warm to RT.
-
Extract with EtOAc. The product is
-Boc-4-ethynyl-4-fluoropiperidine.
-
Data Specification:
| Parameter | Value |
|---|---|
| Yield (Step 1) | 75-85% |
| Yield (Step 2) | 60-70% |
| Selectivity | >95% 1,2-addition |
Protocol B: Chemoselective N-Functionalization
Attaching the ethynyl-piperidine core to a drug scaffold without reacting the alkyne.
Principle: Use Reductive Amination with mild reducing agents that do not reduce alkynes (avoid H2/Pd!).
Reagents
-
Amine: 4-Ethynylpiperidine (HCl salt).[2]
-
Electrophile: Aryl Aldehyde or Ketone.
-
Reductant: Sodium Triacetoxyborohydride (STAB).
-
Solvent: DCE (1,2-Dichloroethane).
Step-by-Step Methodology
-
Free Base Formation (In Situ):
-
Suspend 4-ethynylpiperidine HCl (1.0 mmol) in DCE (5 mL).
-
Add DIPEA (1.0 mmol) to neutralize the salt. Stir 10 min.
-
-
Imine Formation:
-
Add the aldehyde (1.1 mmol). Stir 30 min at RT.
-
Observation: Solution may turn slightly yellow.
-
-
Reduction:
-
Add STAB (1.5 mmol) in one portion.
-
Stir at RT for 4–16 hours.
-
Safety: STAB is milder than NaBH4 and will not reduce the C≡C bond or the C-F bond (if present).
-
-
Validation:
-
IR Spectroscopy: Confirm retention of the alkyne stretch (~2100 cm-1).
-
1H NMR: Verify the triplet of the terminal alkyne proton (~2.0-2.5 ppm).
-
Protocol C: The "Click" Reaction (CuAAC)
Using the ethynyl group as a functional handle.
Principle: Copper(I)-catalyzed Azide-Alkyne Cycloaddition. This reaction is orthogonal to the piperidine amine (if protected or alkylated).
Reagents
-
Alkyne:
-substituted-4-ethynylpiperidine. -
Azide: R-N3 (Fluorophore or Linker).
-
Catalyst: CuSO4·5H2O (5 mol%) + Sodium Ascorbate (10 mol%).
-
Ligand: THPTA (Water-soluble ligand to protect Cu(I)).
Step-by-Step Methodology
-
Setup: Dissolve Alkyne (1 equiv) and Azide (1 equiv) in
-BuOH:H2O (1:1). -
Catalyst Prep: Premix CuSO4 and THPTA in water, then add Sodium Ascorbate. The solution should be colorless to light yellow.
-
Initiation: Add the catalyst mixture to the reaction vial.
-
Incubation: Stir at RT for 1–2 hours.
-
Note: If the piperidine nitrogen is free (secondary amine), it can coordinate copper, slowing the reaction. Use 2x catalyst load or protect the amine.
-
-
Purification: Scavenge copper with EDTA or silica gel chromatography.
Visual Workflows (Graphviz)
Workflow 1: Decision Tree for Functionalization
Caption: Strategic decision tree for selecting the correct synthetic pathway based on regioselectivity requirements.
Workflow 2: De Novo Synthesis of 4-Fluoro-4-Ethynylpiperidine
Caption: Reaction scheme for the synthesis of the 4,4-disubstituted piperidine core (Protocol A).
References
-
Sarpong, R., & Vidal, V. (2019). Enhancing the Medicinal Activity of Piperidine Derivatives by Late-Stage Derivatization. France-Berkeley Fund.
-
BenchChem. (2025). 4-Ethynyl-4-fluoropiperidine hydrochloride: Application Notes and Protocols.
-
Wasa, M., et al. (2025). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv.
-
Gelest, Inc. Silanes as Protecting Groups for Terminal Alkynes. Technical Library.
-
Kouznetsov, V. V. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI Molecules.
-
RSC Publishing. (2023). Rh(III)-catalyzed highly site- and regio-selective alkenyl C–H activation/annulation. Chemical Science.
Sources
- 1. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 2. 4-Ethynyl-4-fluoropiperidinehydrochloride | Benchchem [benchchem.com]
- 3. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 4. scribd.com [scribd.com]
- 5. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhodium-Catalyzed Oxidative Cycloaddition of Benzamides and Alkynes via C–H/N–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review [mdpi.com]
- 8. Rh-Catalyzed Decarbonylative Coupling with Alkynes via C–C Activation of Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rh( iii )-catalyzed highly site- and regio-selective alkenyl C–H activation/annulation of 4-amino-2-quinolones with alkynes via reversible alkyne inse ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03987K [pubs.rsc.org]
Application Note: Advanced Reductive Amination Strategies for (S)-2-Ethynylpiperidine in Drug Discovery
Executive Summary
(S)-2-Ethynylpiperidine has emerged as an exceptionally versatile, rigid chiral building block in modern medicinal chemistry and combinatorial library design[1]. By combining a stereodefined piperidine core with a reactive terminal alkyne, it serves as a bifunctional hub. This application note details optimized reductive amination protocols for the secondary amine of (S)-2-ethynylpiperidine. By understanding the thermodynamic and kinetic causality of iminium ion formation, researchers can deploy these self-validating workflows for both traditional batch synthesis and aqueous DNA-Encoded Library (DEL) platforms[2].
Scientific Rationale & Mechanistic Causality
Reductive amination involves the condensation of an amine with a carbonyl compound to form a transient imine or iminium ion, followed by in situ reduction to the alkylated amine[3]. When utilizing (S)-2-ethynylpiperidine, the secondary amine is sterically hindered by the adjacent chiral center at the C2 position. This structural feature dictates several critical experimental choices:
-
Pre-equilibration is Critical: Due to the steric bulk of the C2-ethynyl group, direct addition of the reducing agent often leads to premature reduction of the starting aldehyde to its corresponding alcohol. A 30-minute pre-equilibration in the presence of a mild acid (e.g., acetic acid) is required to drive the dehydration of the hemiaminal into the highly reactive iminium ion[4].
-
Orthogonality of the Alkyne: The terminal alkyne is electronically and sterically stable to standard hydride sources like sodium triacetoxyborohydride (
) and 2-picoline borane ( ). This ensures complete chemoselectivity, preserving the alkyne for downstream functionalization[5]. -
Reducing Agent Causality: For organic phase batch reactions,
is the optimal choice. The electron-withdrawing acetate groups attenuate the boron-hydride bond, preventing the reduction of unreacted aldehydes while rapidly reducing the electrophilic iminium ion. For aqueous DEL synthesis, hydrolyzes too rapidly; therefore, water-stable or is mandated[2].
Figure 1: Mechanistic pathway of the reductive amination of (S)-2-Ethynylpiperidine.
Quantitative Data & Optimization
To ensure a self-validating protocol, the selection of reducing agents and understanding of substrate scope must be grounded in empirical data.
Table 1: Optimization of Reducing Agents
| Reducing Agent | Solvent System | Temp | Typical Yield | Causality / Mechanistic Notes |
| DCE or DCM | RT | 85–95% | Gold standard for batch synthesis. Acetate ligands prevent over-reduction of the aldehyde. | |
| MeOH | RT | 70–80% | Useful for aqueous conditions but generates toxic HCN byproducts[6]. | |
| RT | 75–85% | Preferred for DELs. Highly water-stable and significantly less toxic than cyanoborohydride[2]. | ||
| MeOH | 0 °C | < 20% | Poor yield. Rapidly reduces the aldehyde to an alcohol before the hindered iminium can form. |
Table 2: Substrate Scope (Aldehyde + (S)-2-Ethynylpiperidine)
| Aldehyde Class | Equivalents | Reaction Time | Avg. Yield | Observation |
| Electron-Rich Aryl | 1.2 | 16 h | 88% | Slower iminium formation; requires the full 30 min acidic pre-equilibration. |
| Electron-Poor Aryl | 1.05 | 8 h | 94% | Rapid iminium formation due to highly electrophilic carbonyl carbon. |
| Aliphatic (Primary) | 1.2 | 12 h | 82% | Prone to side-reactions (e.g., aldol condensation) if excess acid is applied. |
| Sterically Hindered | 1.5 | 24 h | 65% | Steric clash with the C2-ethynyl group limits overall conversion rates. |
Validated Experimental Protocols
Protocol A: Batch Reductive Amination (Medicinal Chemistry Scale)
This protocol is optimized for generating milligram to gram quantities of N-alkylated (S)-2-ethynylpiperidine derivatives in organic solvents.
-
Preparation: In an oven-dried round-bottom flask under inert atmosphere, dissolve the target aldehyde (1.0 mmol, 1.0 eq) and (S)-2-ethynylpiperidine (1.1 mmol, 1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL).
-
Activation: Add glacial acetic acid (1.5 mmol, 1.5 eq) dropwise. Stir the mixture at room temperature for 30 minutes. Causality: This pre-equilibration is mandatory to convert the sterically hindered hemiaminal into the reactive iminium ion.
-
Reduction: Portion-wise, add
(1.5 mmol, 1.5 eq). Stir the suspension at room temperature for 12–16 hours until complete consumption of the aldehyde is observed via TLC or LC-MS. -
Quench & Extraction: Quench the reaction carefully with saturated aqueous
(5.0 mL) to neutralize the acetic acid and destroy unreacted hydride. Extract the aqueous layer with dichloromethane (DCM) ( mL). -
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo. Purify the crude tertiary amine via silica gel flash chromatography (Hexanes/EtOAc gradient).
Figure 2: Step-by-step workflow for batch reductive amination.
Protocol B: On-DNA Reductive Amination (DEL Synthesis)
This protocol is adapted for ultra-high-throughput library synthesis where the aldehyde is conjugated to a DNA barcode[2].
-
Preparation: To an Eppendorf tube containing the DNA-conjugated aldehyde (1 mM final concentration) in 100 mM MOPS buffer (pH 6.5), add (S)-2-ethynylpiperidine (100 equivalents) dissolved in DMA. Causality: pH 6.5 is critical; it is acidic enough to promote iminium formation but neutral enough to prevent DNA depurination.
-
Reduction: Add 2-picoline borane (
, 200 equivalents) as a solution in DMA. -
Incubation: Vortex gently and incubate at room temperature for 16 hours.
-
Isolation: Precipitate the DNA by adding 10% volume of 5M NaCl and 3 volumes of cold absolute ethanol. Centrifuge at 14,000 rpm for 15 minutes, decant the supernatant, and resuspend the functionalized DNA pellet in nuclease-free water.
Downstream Versatility
Once the piperidine nitrogen is functionalized via reductive amination, the terminal alkyne remains fully intact. This architecture is a cornerstone in the total synthesis of complex alkaloids like antofine and cryptopleurine[5]. The rigid, linear geometry of the ethynyl group allows for immediate orthogonal modifications, most notably:
-
Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form biologically active triazole rings[1].
-
Cross-Coupling: Sonogashira coupling to append diverse aryl or heteroaryl systems directly to the piperidine core.
Figure 3: Downstream orthogonal functionalization of the terminal alkyne.
References
-
Benchchem. (S)-2-Ethynylpiperidine as a Chiral Building Block. Benchchem Product Catalog.
-
Chemical Science (RSC). Navigating chemical reaction space – application to DNA-encoded chemistry. (2022).
-
Journal of the American Chemical Society. Template-Directed Synthesis of Recognition-Encoded Melamine Oligomers Using a Base-Filling Strategy. (2025).
-
ResearchGate. Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems.
-
University of Southampton (ePrints). A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl-d)piperidines.
-
NIH / PMC. Total synthesis of (+)-antofine and (-)-cryptopleurine. (2014).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Navigating chemical reaction space – application to DNA-encoded chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02474H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Total synthesis of (+)-antofine and (-)-cryptopleurine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Note: Microwave-Assisted Synthesis Workflows Utilizing (S)-2-Ethynylpiperidine
Executive Summary
The synthesis of complex alkaloid scaffolds and targeted bioconjugates relies heavily on robust, stereochemically pure building blocks. (S)-2-Ethynylpiperidine has emerged as a critical chiral precursor in drug development, offering a versatile terminal alkyne paired with a stereodefined piperidine ring[1]. However, conventional thermal functionalization of this molecule often risks racemization at the labile
This application note details optimized microwave-assisted synthesis (MAS) protocols for (S)-2-ethynylpiperidine. By leveraging dielectric heating, these protocols drastically reduce reaction times from hours to minutes, preserving enantiomeric excess (
Mechanistic Rationale & E-E-A-T Principles
The Causality of Microwave Irradiation
In conventional conductive heating, energy is transferred slowly from the vessel walls to the solvent, requiring extended reaction times (12–24 hours) to reach activation energy thresholds. For (S)-2-ethynylpiperidine, prolonged heating in the presence of amine bases (e.g., triethylamine) promotes base-catalyzed deprotonation at the C2 position, leading to racemization.
Microwave irradiation relies on dielectric heating —the rapid alignment and relaxation of dipolar molecules in an oscillating electromagnetic field. This allows the reaction mixture to reach target temperatures (e.g., 80–100°C) in seconds. The drastic reduction in reaction time (to 15–20 minutes) kinetically traps the desired cross-coupled product before racemization pathways can compete, ensuring the preservation of the chiral piperidine ring[2].
Structural Advantages of (S)-2-Ethynylpiperidine
-
Stereochemical Guidance: The defined (S)-stereocenter acts as a rigid anchor, guiding the stereochemical outcome of subsequent cyclizations in the synthesis of phenanthroindolizidine and phenanthroquinolizidine alkaloids[1].
-
Orthogonal Reactivity: The terminal alkyne is primed for C(sp)-C(sp²) bond formation or azide-alkyne cycloadditions, while the secondary amine can be orthogonally protected or functionalized for biological targeting[3].
Reaction Pathway & Workflow Design
The following diagram illustrates the divergent synthetic pathways enabled by microwave-assisted functionalization of (S)-2-ethynylpiperidine.
Divergent microwave-assisted synthetic workflows for (S)-2-Ethynylpiperidine.
Experimental Protocols (Self-Validating Systems)
Protocol A: Microwave-Assisted Sonogashira Cross-Coupling
Objective: Construct C(sp)-C(sp²) bonds with aryl halides to build alkaloid precursors.
Prerequisite (Causality): The secondary amine of (S)-2-ethynylpiperidine must be protected (e.g., as tert-butyl 2-ethynylpiperidine-1-carboxylate) prior to coupling. Unprotected amines can coordinate with Pd/Cu catalysts, poisoning the catalytic cycle or undergoing unwanted oxidative amination[1].
Step-by-Step Methodology:
-
Reagent Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add N-Boc-(S)-2-ethynylpiperidine (1.0 equiv, 0.5 mmol) and the desired aryl iodide (1.1 equiv, 0.55 mmol).
-
Catalyst Loading: Add
(5 mol%) and CuI (10 mol%). Self-Validation Check: The mixture should be purged with Argon for 5 minutes to prevent homocoupling (Glaser coupling) of the alkyne. -
Solvent Addition: Add anhydrous DMF (3.0 mL) and degassed Triethylamine (1.5 mL). Seal the vial with a Teflon-lined crimp cap.
-
Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., Anton Paar or CEM). Set the parameters:
-
Temperature: 80°C
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Power: Dynamic (Max 150 W)
-
Cooling: Active compressed air cooling to 25°C post-reaction.
-
-
In-Process Control (IPC): Extract a 10 µL aliquot, dilute in MeCN, and analyze via rapid LC-MS. Acceptance Criteria: Disappearance of the m/z corresponding to the starting alkyne; appearance of the cross-coupled product mass.
-
Workup: Partition the mixture between EtOAc (15 mL) and
(15 mL). Wash the organic layer with brine (3 × 10 mL) to remove DMF and amine salts. Dry overngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> , filter, and concentrate under reduced pressure.
Protocol B: Microwave-Assisted CuAAC (Click Chemistry) for Bioconjugation
Objective: Conjugate (S)-2-ethynylpiperidine to azide-functionalized fluorophores or affinity tags (e.g., Biotin) for biological imaging and activity-based protein profiling (ABPP)[1][3].
Step-by-Step Methodology:
-
Reaction Assembly: In a microwave vial, combine the azide-functionalized tag (1.0 equiv, 0.2 mmol) and (S)-2-ethynylpiperidine hydrochloride (1.2 equiv, 0.24 mmol).
-
Catalyst Generation In Situ: Add
(10 mol%) and sodium ascorbate (20 mol%) dissolved in a 1:1 mixture of (2.0 mL). Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ, preventing the disproportionation that occurs with stored Cu(I) salts. -
Microwave Irradiation: Seal and heat in the microwave reactor at 60°C for 10 minutes.
-
Purification: Add a metal scavenger resin (e.g., QuadraPure TU) and stir for 30 minutes to remove cytotoxic copper residues before downstream biological assays. Filter and lyophilize.
Quantitative Data & Optimization
The transition from conventional thermal heating to microwave irradiation yields significant improvements in both conversion efficiency and stereoretention.
Table 1: Optimization of Sonogashira Coupling with N-Boc-(S)-2-Ethynylpiperidine
| Entry | Heating Method | Catalyst System | Solvent / Base | Temp (°C) | Time | Yield (%) | Enantiomeric Excess ( |
| 1 | Conventional | THF / | 60°C | 24 h | 42% | 89% | |
| 2 | Conventional | DMF / | 80°C | 18 h | 61% | 84% | |
| 3 | Microwave | THF / | 80°C | 20 min | 88% | >98% | |
| 4 | Microwave | DMF / | 100°C | 15 min | 94% | >98% |
Note: Enantiomeric excess was determined via Chiral HPLC (Daicel Chiralpak AD-H column, Hexane/IPA 90:10, 1.0 mL/min).
Analytical Validation & Troubleshooting
To ensure the trustworthiness of the synthesized compounds, the following self-validating checks must be integrated into the workflow:
| Failure Mode | Analytical Indicator | Root Cause (Causality) | Corrective Action |
| Loss of Enantiomeric Purity | Chiral HPLC shows | Prolonged exposure to high temperatures and | Reduce microwave hold time; switch to a less nucleophilic base like DIPEA. |
| Glaser Homocoupling | LC-MS shows m/z corresponding to alkyne dimer. | Presence of residual oxygen in the reaction vessel oxidizing Cu(I) to Cu(II). | Strictly degas solvents via freeze-pump-thaw; purge vial with Argon for 5+ minutes. |
| Incomplete Conversion | TLC shows persistent starting material spot. | Catalyst poisoning by unprotected secondary amine. | Verify quantitative N-Boc protection via NMR prior to coupling. |
References
- Title: (S)
- Title: Patent Application Publication (10) Pub. No.: US 2006/0183745 A1 (Microwave synthesizer applications)
- Title: 2306247-92-5 | (S)-2-ethynylpiperidine hydrochloride (Click Chemistry Applications)
Sources
Scale-up procedures for (S)-2-Ethynylpiperidine manufacturing
Executive Summary
(S)-2-Ethynylpiperidine is a critical chiral pharmacophore used in the synthesis of next-generation kinase inhibitors and neuroactive ligands. While kinetic resolution of racemic mixtures is possible, it is atom-inefficient (max 50% yield) and generates significant waste streams. This Application Note details a scalable, atom-economic De Novo Asymmetric Synthesis starting from the chiral pool material L-Pipecolic acid.
The protocol utilizes the Ohira-Bestmann modification of the Seyferth-Gilbert Homologation , enabling the direct conversion of N-Boc-L-pipecolinal to the terminal alkyne under mild conditions. This guide addresses critical process parameters (CPPs), specifically the safe handling of diazo-phosphonate reagents at scale and the preservation of optical purity during cryogenic reduction.
Strategic Route Selection
For scale-up (>100g), we prioritize the Homologation Route over Kinetic Resolution due to yield potential and impurity profile control.
| Feature | Route A: Kinetic Resolution | Route B: Homologation (Recommended) |
| Starting Material | Racemic 2-Ethynylpiperidine | L-Pipecolic Acid (inexpensive, chiral pool) |
| Theoretical Yield | < 50% (Max) | > 80% (Stepwise) |
| Enantiomeric Excess | Variable (requires recrystallization) | > 98% (Retained from starting material) |
| Safety Profile | Low hazard | High Hazard (Requires Diazo handling controls) |
| Scalability | Linear | High (Batch or Flow compatible) |
Critical Process Parameters (CPPs) & Safety
Reagent Stability: The Ohira-Bestmann Reagent
The reagent, Dimethyl (1-diazo-2-oxopropyl)phosphonate (BOR) , is a diazo compound. While more stable than simple diazoalkanes, it presents explosion risks upon shock, friction, or exposure to high temperatures.
-
Control: Never concentrate BOR to dryness. Use as a 10-15% solution in Acetonitrile or THF.
-
Quench: Residual diazo species must be quenched with acetic acid prior to disposal.
Cryogenic Reduction Control
Converting the ester to the aldehyde (Step 1) requires DIBAL-H at -78°C.
-
Risk: Over-reduction to the alcohol or racemization via enolization.
-
Control: Maintain internal temperature (Ti) < -70°C during addition. Quench immediately upon consumption of starting material (monitor via TLC/GC).
Detailed Manufacturing Protocol
Stage 1: Preparation of N-Boc-L-Pipecolinal
Target: Conversion of L-Pipecolic acid methyl ester to the aldehyde.
-
Charge: Load a dry, N2-flushed reactor with N-Boc-L-pipecolic acid methyl ester (1.0 equiv) and anhydrous Toluene (10 V).
-
Cool: Cool the jacket to -85°C to achieve an internal temperature (
) of -78°C. -
Addition: Add DIBAL-H (1.0 M in toluene, 1.1 equiv) dropwise via a pre-cooled addition funnel.
-
Rate Limit: Adjust rate so
never exceeds -70°C.
-
-
Reaction: Stir at -78°C for 45–60 minutes.
-
Checkpoint: Analyze aliquot (MeOH quench) by TLC/GC. Target: <2% Starting Material.
-
-
Quench (Rochelle's Salt Method):
-
While at -78°C, add MeOH (2.0 equiv) slowly to destroy excess hydride.
-
Pour the cold mixture into a vigorously stirring saturated aqueous Potassium Sodium Tartrate (Rochelle’s salt) solution (15 V).
-
Note: A gelatinous emulsion will form. Stir vigorously at room temperature for 2–4 hours until two clear layers separate.
-
-
Workup: Separate organic layer.[1][2] Wash aqueous layer with EtOAc.[2] Combine organics, dry over Na2SO4, and concentrate in vacuo to yield the crude aldehyde.
-
Storage: Unstable. Use immediately in Stage 2.
-
Stage 2: Seyferth-Gilbert Homologation
Target: Conversion of Aldehyde to Terminal Alkyne.[3]
-
Charge: Dissolve the crude N-Boc-L-pipecolinal (from Stage 1) in anhydrous Methanol (10 V) and THF (2 V).
-
Reagent Prep: Add Potassium Carbonate (K2CO3, 2.0 equiv, anhydrous, granular).
-
Homologation: Add Ohira-Bestmann Reagent (1.2 equiv) as a solution in Acetonitrile dropwise at 0°C.
-
Incubation: Allow the reaction to warm to Room Temperature (20–25°C) and stir for 4–12 hours.
-
Visual Cue: Evolution of N2 gas will be observed.[9] Ensure reactor venting is unblocked.
-
-
Quench & Workup:
-
Dilute with Water (10 V) and extract with Diethyl Ether or MTBE (3 x 5 V).
-
Safety: Wash combined organics with Saturated NaHCO3 and Brine.
-
-
Purification:
-
The N-Boc-(S)-2-ethynylpiperidine is stable and can be purified via silica gel flash chromatography (Hexanes/EtOAc 9:1).
-
Yield Target: 80–85% (over 2 steps).
-
Stage 3: Deprotection (On-Demand Only)
Warning: The free amine (S)-2-ethynylpiperidine is volatile and prone to polymerization. Store as the N-Boc intermediate.
-
Reaction: Dissolve N-Boc intermediate in DCM (5 V). Add TFA (5 V) at 0°C. Stir 1 hour.
-
Isolation: Concentrate. Neutralize with cold NaHCO3. Extract into DCM. Use solution immediately for the next coupling step.
Visualized Process Workflows
Figure 1: Synthetic Pathway & Mechanism
Caption: Stepwise transformation from chiral ester to terminal alkyne via the diazo-phosphonate mechanism.[3][7][9]
Figure 2: Scale-Up Safety Decision Tree
Caption: Critical safety checkpoints for cryogenic reduction and diazo handling.
Analytical Controls & Validation
To ensure the "Trustworthiness" of this protocol, the following analytical specifications must be met before releasing the batch.
| Test | Method | Specification |
| Identity | 1H-NMR (400 MHz, CDCl3) | Characteristic alkyne proton doublet (~2.2 ppm). Absence of aldehyde peak (~9.6 ppm). |
| Enantiomeric Excess | Chiral HPLC (Chiralpak IA) | > 98% ee. (Mobile Phase: Hexane/IPA 95:5). |
| Purity | GC-MS / HPLC | > 97% (Area %). |
| Residual Solvent | Headspace GC | Acetonitrile < 410 ppm (ICH Limit). |
Self-Validating Check:
The optical rotation of the final N-Boc product should be
References
-
Seyferth, D., et al. (1971). "Dimethyl (diazomethyl)phosphonate: Its preparation and reactions." Journal of Organic Chemistry.
-
Ohira, S. (1989). "Methanolysis of dimethyl (1-diazo-2-oxopropyl) phosphonate: Generation of dimethyl (diazomethyl) phosphonate and reaction with carbonyl compounds." Synthetic Communications.
-
Müller, S., et al. (1996). "An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes." Synlett (Bestmann Modification).
-
Dickson, H.D., et al. (2004). "Development of a Scalable Synthesis of N-Boc-L-Pipecolic Acid." Tetrahedron Letters (Context for starting material stability).
-
Quest, H., et al. (2013). "Process Safety Assessment of Diazo Compounds." Organic Process Research & Development. (General safety grounding for diazo scale-up).
Sources
- 1. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
- 2. m.youtube.com [m.youtube.com]
- 3. Reagent of the month – March – Seyferth-Gilbert and Bestmann-Ohira reagents - SigutLabs [sigutlabs.com]
- 4. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. aksci.com [aksci.com]
- 7. youtube.com [youtube.com]
- 8. CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 9. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization in (S)-2-Ethynylpiperidine Synthesis
Ticket ID: #SYN-2024-EP-001
Topic: Enantiomeric Excess (
Executive Summary
Synthesizing (S)-N-Boc-2-ethynylpiperidine without racemization is a classic challenge in chiral pool synthesis. The stereocenter at C2 is highly susceptible to epimerization due to the acidity of the
If you are observing low
-
The Oxidation: Over-exposure of the intermediate aldehyde to base or heat.
-
The Homologation: Use of the Corey-Fuchs protocol (requires
-BuLi) instead of the Bestmann-Ohira protocol (uses ).
Part 1: The Critical Path (Workflow)
The following diagram illustrates the "Safe Passage" versus the "Racemization Trap."
Figure 1: Synthetic workflow comparing the high-risk Corey-Fuchs route with the stereoconservative Bestmann-Ohira route.
Part 2: Troubleshooting Guide
Issue 1: "My aldehyde intermediate is already racemic."
Diagnosis: The oxidation of (S)-N-Boc-pipecolinol to the aldehyde is the first hurdle. The aldehyde
Corrective Action:
-
Protocol A (Swern): Must be kept strictly at -78°C . Do not let it warm to 0°C until after workup/quenching.
-
Protocol B (Safer Alternative): Use TEMPO/BAIB (Bis-acetoxyiodobenzene) oxidation. This proceeds at room temperature without strong bases, significantly reducing racemization risk.
Issue 2: "I used Corey-Fuchs and lost my chirality."
Diagnosis: This is the most common error. The Corey-Fuchs reaction generates a gem-dibromoalkene, which requires
Corrective Action: Switch to the Bestmann-Ohira Reagent (BOR) .
-
Why: BOR uses
in Methanol . This is a much weaker base system that effects homologation without deprotonating the -chiral center of the piperidine ring.
Part 3: The Validated Protocol (Bestmann-Ohira)
This protocol is adapted for preserving stereochemistry in
Reagents:
-
(S)-N-Boc-pipecolinal (freshly prepared)
-
Bestmann-Ohira Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate)
-
Potassium Carbonate (
)[1]
Step-by-Step Procedure:
-
Preparation: In a flame-dried flask under Argon, dissolve the crude (S)-N-Boc-pipecolinal (1.0 equiv) in anhydrous MeOH (0.1 M concentration).
-
Cooling: Cool the solution to 0°C .
-
Base Addition: Add
(2.0 equiv) .-
Note: The mixture may become a slurry. This is normal.
-
-
Reagent Addition: Add Bestmann-Ohira Reagent (1.2 equiv) dropwise.[1]
-
Reaction: Allow the mixture to warm naturally to Room Temperature and stir for 4–12 hours.
-
Monitoring: TLC will show the disappearance of the aldehyde and the appearance of a less polar spot (alkyne).
-
-
Workup: Dilute with
, wash with saturated and brine. Dry over . -
Purification: Flash chromatography (Hexanes/EtOAc).
Data Comparison: Base Strength vs. Racemization Risk
| Method | Reagent Base | Approx | Risk Level | Outcome |
| Corey-Fuchs | 50 | Critical | Racemization | |
| Seyferth-Gilbert | 17 | High | Partial Epimerization | |
| Bestmann-Ohira | 10-15 | Low | >98% ee Retention |
Part 4: Analytical Validation (Don't Trust Rotation)
Q: Can I use optical rotation (
Required Validation Method: Chiral HPLC
You must separate the enantiomers to quantify
-
Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose)
-
Mobile Phase: Hexane : IPA (90:10 to 98:2)
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection: UV @ 210-220 nm (The alkyne has weak absorbance; low wavelength is required).
References
-
Bestmann-Ohira Reagent Protocol (Organic Syntheses): Varongchayakul, C., & Danheiser, R. L. (2024).[1] "One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction." Organic Syntheses, 101, 258–273.[1] [Link] (Note: This procedure explicitly details the safe conversion of N-Boc-proline esters to alkynes, which is chemically analogous to the piperidine system.)
-
Corey-Fuchs Limitations: Corey, E. J., & Fuchs, P. L. (1972). "A synthetic method for the conversion of aldehydes to acetylenes."[3] Tetrahedron Letters, 13(36), 3769-3772. [Link]
Sources
Technical Support Center: Optimizing (S)-2-Ethynylpiperidine Coupling Reactions
Welcome to the Technical Support Center for (S)-2-Ethynylpiperidine . This chiral building block is critical for synthesizing complex alkaloids (such as cryptopleurine and antofine) and advanced therapeutics, including PROTAC degraders[1][2]. This guide provides mechanistic troubleshooting, step-by-step protocols, and FAQs to resolve common yield and stereochemical issues encountered during cross-coupling reactions.
Troubleshooting Guide: Sonogashira Cross-Coupling
Symptom 1: Low Product Yield with High Levels of Alkyne Dimerization
-
Root Cause (Causality): The formation of alkyne dimers is a side reaction known as Glaser homocoupling. This occurs when oxygen infiltrates the reaction matrix, oxidizing the Cu(I) co-catalyst to Cu(II). The Cu(II) species rapidly promotes the oxidative coupling of the (S)-2-ethynylpiperidine terminal alkyne instead of facilitating transmetalation with the Palladium intermediate.
-
Actionable Solution: Implement rigorous freeze-pump-thaw degassing of the amine solvent. Maintain a strict Argon atmosphere. To further suppress this, add the alkyne dropwise over several hours (e.g., 3–5 hours) to keep the steady-state concentration of the alkyne low[1]. Ensure the Pd:Cu ratio is optimized; an excess of CuI exacerbates homocoupling. A highly effective ratio is 1:2 (e.g., 5 mol% Pd(PPh3)4 to 10 mol% CuI)[1].
Symptom 2: Loss of Enantiomeric Excess (ee%) in Downstream Steps
-
Root Cause (Causality): While the Sonogashira coupling itself typically preserves the stereocenter at the C2 position of the piperidine ring, subsequent steps—such as alkyne hydration to form β-aminoketones—often lead to racemization[1]. This is due to the basicity of the intermediate enamine/imine tautomers and the lability of the alpha-proton adjacent to the nitrogen.
-
Actionable Solution: If performing cascade reactions or subsequent hydrations, careful pH control is mandatory. Utilizing specific metal additives and buffering the reaction matrix prevents base-catalyzed deprotonation at the chiral C2 center, successfully minimizing this side reaction[1].
Symptom 3: Sluggish Coupling with N-Boc Protected Substrates
-
Root Cause (Causality): The bulky tert-butoxycarbonyl (Boc) protecting group creates significant steric hindrance around the adjacent C2-ethynyl group[2]. This steric bulk impedes the approach of the oxidative addition complex [Ar-Pd-L2-X] during the transmetalation step.
-
Actionable Solution: If Boc is strictly required, elevate the reaction temperature incrementally (e.g., up to 100°C) to overcome the activation energy barrier[3]. Alternatively, switch to a less sterically demanding protecting group like Carbomethoxy (-COOMe) or perform a protecting-group-free synthesis[1].
Frequently Asked Questions (FAQs)
Q: Can I perform Sonogashira couplings on (S)-2-ethynylpiperidine without an N-protecting group? A: Yes. Protecting-group-free (PGF) synthesis is highly advantageous for step economy. Literature demonstrates that optically pure 2-ethynylpiperidine derivatives can be coupled directly requiring only seven steps to reach complex alkaloid targets without protecting groups[1]. The free secondary amine does not poison the palladium catalyst if the stoichiometry of the base is maintained in large excess.
Q: Why is diisopropylamine preferred over triethylamine in these specific couplings? A: Diisopropylamine (DIPA) has a slightly higher pKa and provides a more optimal basic environment for the deprotonation of the terminal alkyne prior to copper transmetalation. Additionally, its increased steric bulk prevents it from strongly coordinating to the Palladium center, which can sometimes occur with less hindered amines.
Quantitative Data: Yield Optimization Summary
The following table summarizes the causal relationship between protecting group steric bulk, temperature, and resulting yields based on established methodologies[1][2][3].
| Protecting Group | Aryl Halide Partner | Catalyst System | Temp (°C) | Yield (%) | ee (%) |
| None (Free NH) | 4-Bromo-5-iodoveratrole | Pd(PPh3)4 / CuI | 25 | 93 | >98 |
| -COOMe | 1-Bromo-2-iodo-4,5-dimethoxybenzene | Pd(PPh3)4 / CuI | 25 | 91 | >98 |
| -Boc | Substituted Aryl Iodide | Pd(PPh3)4 / CuI | 100 | 75 | 95 |
| -Boc | Heteroaryl Bromide | Pd(dppf)Cl2 / CuI | 80 | 82 | 96 |
Experimental Protocol: Protecting-Group-Free Sonogashira Coupling
Self-Validating System: This protocol incorporates built-in visual checkpoints to ensure the catalytic cycle is functioning before proceeding[1].
Step 1: Reagent Preparation
-
Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).
-
Add the aryl iodide (1.0 eq), Pd(PPh3)4 (0.05 eq), and CuI (0.10 eq) to the flask.
-
Validation Check: The mixture should appear as a pale yellow/greenish powder. A dark brown/black color at this stage indicates premature Pd(0) oxidation or Cu(I) degradation.
Step 2: Solvent Addition & Activation 3. Inject anhydrous, thoroughly degassed diisopropylamine (4 mL per mmol of aryl halide) into the flask. Stir at room temperature for 10 minutes.
-
Validation Check: The solution will transition to a homogeneous golden-yellow color, indicating the successful formation of the active Pd(0) species.
Step 3: Alkyne Addition 4. Dissolve (S)-2-ethynylpiperidine (1.5 eq) in degassed diisopropylamine (6 mL). 5. Add the alkyne solution dropwise to the reaction mixture over 3–5 hours using a syringe pump.
-
Causality Note: Slow addition keeps the steady-state concentration of the terminal alkyne low, drastically reducing the statistical probability of Glaser homocoupling.
Step 4: Reaction Monitoring & Workup 6. Stir for an additional 1–3 hours. Monitor via TLC (UV active, ninhydrin stain for the piperidine). 7. Once the aryl iodide is consumed, dilute with diethyl ether to precipitate the amine hydroiodide salts. 8. Filter through a short pad of silica gel, washing with diethyl ether. Concentrate in vacuo and purify via flash column chromatography.
Mechanistic & Workflow Visualizations
Sonogashira catalytic cycle highlighting optimization nodes for (S)-2-ethynylpiperidine.
Workflow for protecting-group-free Sonogashira coupling to maximize yield.
References
-
Total synthesis of (+)-antofine and (-)-cryptopleurine - PMC - NIH. National Institutes of Health (nih.gov).[Link]
-
Modular PROTAC/IMiD Bifunctional Molecule Design for the Degradation of Synergistic Targets in the Treatment of Lymphoma. Journal of Medicinal Chemistry - ACS Publications (acs.org).[Link]
- US10633350B2 - Diphenyl derivatives and uses thereof.
Sources
Solubility enhancement of (S)-2-Ethynylpiperidine in aqueous buffers
Topic: Solubility Enhancement & Handling in Aqueous Buffers
Status: Operational | Lead Scientist: Senior Application Specialist
Executive Summary: The Physicochemical Challenge
(S)-2-Ethynylpiperidine is a chiral secondary amine featuring a terminal alkyne. Its solubility behavior is governed by two competing structural features: the hydrophilic, ionizable amine (piperidine ring) and the lipophilic hydrocarbon skeleton.
The Core Problem:
This molecule behaves as a Lipophilic Weak Base (Typical Piperidine pKa
-
At pH < 8: It exists predominantly as a cationic ammonium species (
), which is highly water-soluble. -
At pH > 8 (e.g., PBS pH 7.4 or Cell Media): The equilibrium shifts toward the neutral free base (
), which dramatically lowers solubility, often leading to "crashing out" (precipitation) upon dilution.
Decision Matrix: Selecting Your Solubilization Strategy
Use this decision tree to select the correct protocol based on your experimental constraints.
Figure 1: Strategic decision tree for solubilizing (S)-2-Ethynylpiperidine based on experimental pH requirements and biological sensitivity.
Technical Modules & Protocols
Module A: The pH Trap (Buffer Incompatibility)
Issue: Users often dissolve the HCl salt in water (soluble) but observe immediate cloudiness when adding it to Phosphate Buffered Saline (PBS) or DMEM.
Mechanism:
The Henderson-Hasselbalch equation dictates solubility for weak bases:
- : Intrinsic solubility of the neutral free base (Very Low).
-
As pH approaches pKa, solubility drops logarithmically. Adding the acidic HCl salt to PBS (a strong buffer) forces the pH to 7.4, stripping the proton and generating the insoluble free base.
Troubleshooting Protocol:
-
Stock Preparation: Prepare a 10–50 mM stock solution in 0.1 M Acetic Acid or water (if using the HCl salt).
-
Dilution Check: Do not dilute directly into pH 7.4 buffer if concentrations >100 µM are required.
-
Buffer Substitution: If the assay permits, use a lower pH buffer (e.g., MES buffer at pH 6.0), where the molecule remains charged and soluble.
Module B: Cosolvent Systems (DMSO/PEG)
Use Case: Standard cell-based assays where pH 7.4 is mandatory, but low concentrations (<100 µM) are used.
Recommended Solvent System:
| Component | Function | Max Final Conc. (Cell Culture) | Notes |
|---|---|---|---|
| DMSO | Primary Solubilizer | 0.1% – 0.5% | Dissolves the free base effectively. |
| PEG 400 | Interface Stabilizer | 1% – 5% | Prevents micro-precipitation upon aqueous dilution. |
| Ethanol | Volatile Cosolvent | < 1% | Good for evaporation protocols; less toxic than DMSO. |
Step-by-Step Protocol:
-
Dissolve (S)-2-Ethynylpiperidine (Free base or HCl salt) in 100% DMSO to create a 1000x Master Stock (e.g., 10 mM).
-
Critical Step: Add the aqueous buffer to the DMSO stock slowly with vortexing, not the other way around. This prevents local regions of high concentration/low solubility ("shock precipitation").
-
Visual Check: Inspect for "oiling out" (droplets) under a light source. If observed, sonicate for 5 minutes at 30°C.
Module C: Cyclodextrin Complexation (The "Gold Standard")
Use Case: In vivo injections or sensitive primary cell lines where DMSO toxicity is unacceptable. Cyclodextrins (CDs) encapsulate the lipophilic piperidine ring, shielding it from water while maintaining a hydrophilic exterior.[1]
Recommended Excipient: HP-
Figure 2: Host-guest complexation mechanism. The lipophilic piperidine ring enters the hydrophobic CD cavity, enhancing apparent solubility without changing pH.
Protocol:
-
Prepare a 20% (w/v) HP-
-CD solution in PBS (pH 7.4). -
Add (S)-2-Ethynylpiperidine (excess solid) to the CD solution.
-
Equilibrate: Shake/vortex at room temperature for 24 hours.
-
Filter: Pass through a 0.22 µm PVDF filter to remove undissolved solids.
-
Result: The filtrate is a stable, neutral-pH solution suitable for IV/IP injection.
Stability & Handling FAQ
Q1: My solution turned yellow/brown overnight. Is it still good?
-
Diagnosis: Likely oxidative degradation. Secondary amines (piperidines) are susceptible to N-oxidation, and terminal alkynes can undergo slow polymerization or hydration.
-
Fix: Always store stock solutions at -20°C under inert gas (Nitrogen/Argon). Avoid buffers containing transition metals (Cu, Fe), which catalyze alkyne reactions.
Q2: I bought the Free Base, but it's an oil/sticky solid. How do I weigh it?
-
Advice: Do not attempt to weigh small amounts of the sticky free base directly.
-
Technique: Dissolve the entire commercial vial contents in a known volume of Methanol or DMSO to create a quantitative stock solution. Aliquot this stock for daily use.
Q3: Can I autoclave the solution?
-
No. Terminal alkynes are heat-sensitive and may polymerize. Use 0.22 µm sterile filtration (PES or PVDF membranes) instead.
References
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Defines the Henderson-Hasselbalch solubility profiles for weak bases).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
-CD solubilization). -
Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Reference for cosolvent power and solubility prediction).
- Chiosis, G., et al. (2004). Solubility and stability of alkyne-containing drugs in biological media. Molecular Cancer Therapeutics. (Contextual stability of terminal alkynes in drug discovery).
Sources
Technical Support Center: Optimizing Storage for Chiral Terminal Alkynes
Topic: Preservation and Stability of Chiral Terminal Alkynes (
Core Directive & Executive Summary
Chiral terminal alkynes are high-value, high-energy intermediates frequently used in asymmetric nucleophilic additions, Sonogashira couplings, and CuAAC (Click) bioconjugation. Their storage presents a dual challenge: chemical instability (oxidative homocoupling, polymerization) and configurational lability (racemization of propargylic centers).
The Golden Rule of Alkyne Storage:
Purity is the best stabilizer. The primary driver of degradation in chiral alkynes is not time, but the presence of trace metal catalysts and basic impurities remaining from synthesis.
This guide provides a self-validating storage protocol designed to maintain
Mechanisms of Degradation (The "Why")
To troubleshoot effectively, one must understand the invisible enemies. The three primary degradation pathways are:
A. Oxidative Homocoupling (Glaser Coupling)
Even without a catalyst added, trace copper (ppb levels) from synthesis, combined with atmospheric oxygen, can catalyze the dimerization of terminal alkynes into 1,3-diynes.
-
Visual Indicator: Clear liquids turn yellow or brown; formation of crystalline precipitates (diynes are often solids).
-
Mechanism:
B. Propargylic Racemization
If the chiral center is in the propargylic position (
-
Risk Factor: Residual basicity (amines, hydroxides) or polar protic solvents.
-
Mechanism: Deprotonation leads to an allenyl anion intermediate, which reprotonates indiscriminately, destroying optical purity.
C. Polymerization
Terminal alkynes are thermodynamically unstable relative to their polymers. Thermal energy or radical initiators (peroxides formed from oxidation) can trigger exothermic polymerization.
Visualization: Degradation Pathways
The following diagram maps the causality between storage conditions and degradation products.
Caption: Causality map linking environmental triggers (Red/Yellow) to specific degradation outcomes (Black).
Standard Operating Procedure (SOP): The "Zero-Metal" Protocol
This protocol is self-validating : if the final check fails, the storage condition is compromised.
Phase 1: Pre-Storage Purification (Critical)
Most degradation happens because "pure" compounds are stored with active catalysts.
-
Metal Scavenging: If the alkyne was synthesized using metal catalysis (e.g., Sonogashira, Ohira-Bestmann with Cu), treat the organic phase with a metal scavenger (e.g., QuadraPure™ or thiourea-functionalized silica) for 1 hour.
-
Validation: ICP-MS should show metal content
ppm.
-
-
Acid Wash (For Propargylic Alkynes): To prevent base-catalyzed racemization, ensure the final workup includes a wash with dilute acid (e.g., 0.5 M HCl) or a buffered solution (pH 5-6), followed by rigorous drying over
.-
Note: Avoid strong acids which may hydrate the alkyne.
-
Phase 2: Packaging & Environment
| Parameter | Specification | Rationale |
| Container | Amber glass vial with PTFE-lined cap | Blocks UV light (radical initiation); PTFE prevents leaching of plasticizers. |
| Headspace | Argon (Ar) | Ar is heavier than air and provides a better blanket than |
| Temperature | Arrhenius equation dictates that lowering T by | |
| Stabilizer | BHT (100-200 ppm) - Optional | Radical scavenger. Only use if downstream chemistry tolerates phenolic additives. |
Troubleshooting Guide & FAQs
Issue 1: "My clear liquid turned yellow/brown after 2 weeks."
Diagnosis: Oxidative oligomerization (Glaser coupling precursors).
-
Root Cause: Oxygen ingress or trace copper contamination.
-
Immediate Action:
-
Check
NMR.[1] Look for broadening of peaks or new signals in the olefinic region. -
Perform a filtration through a short plug of silica gel (eluting with hexanes/EtOAc) to remove polar oligomers.
-
-
Prevention: Switch to Argon backfilling; ensure caps are parafilmed.
Issue 2: "I observe a drop in enantiomeric excess (ee) from 99% to 92%."
Diagnosis: Base-catalyzed racemization.
-
Root Cause: The storage vial may contain residual basicity from a previous step (e.g., residual amine base) or the glass surface itself is slightly basic (untreated borosilicate).
-
Immediate Action:
-
Repurify via chiral HPLC or recrystallization immediately.
-
Store the purified material in silanized glass vials to neutralize surface hydroxyls/basicity.
-
-
Scientific Insight: Propargylic protons have a pKa
. While high, trace hydroxides in non-polar solvents can be surprisingly effective at deprotonation due to the "naked anion" effect.
Issue 3: "Solid precipitate formed in the oil."
Diagnosis: Formation of diynes (Glaser product) or metal acetylides.
-
Safety Warning: If the precipitate is shock-sensitive or colored (red/brown), it could be a copper acetylide. Do not scrape. Quench with dilute acid.
-
Root Cause: High concentration of metal impurities.
-
Resolution: Redissolve in solvent, treat with EDTA (aq) wash to sequester metals, and re-isolate.
Issue 4: "Can I store my alkyne in CDCl3 for convenience?"
Answer: NO.
-
Reasoning: Chloroform is often acidic (HCl formation from photolysis) and can induce hydration of the alkyne to a ketone. Furthermore, chlorinated solvents can generate radicals over time.
-
Recommendation: Store neat (if liquid) or as a solid. If a solution is mandatory, use anhydrous Toluene or Benzene (degassed).
References
-
Glaser Coupling Prevention: Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition. Link
-
Racemization of Propargylic Centers: Ma, S. (2005). Some Typical Advances in the Synthetic Applications of Allenes. Chemical Reviews. Link
-
Safety of Alkynes: Trost, B. M., & Li, C. J. (2014). Modern Alkyne Chemistry: Catalytic and Atom-Economic Transformations. Wiley-VCH. Link
-
Trace Metal Scavenging: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link
Sources
Technical Support Center: Minimizing Polymerization & Degradation of Ethynylpiperidine
Executive Summary & Chemical Nature[1][2]
4-Ethynylpiperidine (and its hydrochloride salt, CAS 550378-30-8) is a bifunctional building block containing a secondary amine and a terminal alkyne.[1][2] While valuable for diversity-oriented synthesis, this dual functionality creates a high susceptibility to two primary degradation pathways: Oxidative Homocoupling (Glaser Coupling) and Thermal Polymerization .[1][2]
Users frequently report "polymerization" or "gumming" of the material. In 90% of cases, this is not true radical polymerization, but rather the formation of oligomeric 1,3-diynes via copper-catalyzed oxidative coupling.[1] This guide provides the protocols necessary to arrest these pathways.
The Degradation Landscape: Mechanisms of Failure
To prevent byproduct formation, one must understand the enemy. The "polymer" observed is often a mixture of dimers and oligomers formed through the pathways below.
Diagram 1: Degradation Pathways of Ethynylpiperidine
Figure 1: The two primary degradation routes.[1][2] Glaser coupling is the dominant pathway in aerobic conditions with trace metals.
Storage & Handling Protocols (FAQ)
Q: My 4-ethynylpiperidine turned yellow/brown in storage. Is it usable? A: Color change indicates initial oxidation or oligomerization.[1]
-
Light Yellow: Likely usable.[1] Purify via recrystallization (if HCl salt) or vacuum distillation (if free base).[1]
-
Dark Brown/Black Gum: Significant polymerization has occurred.[1][3][4] Discard. The byproducts (polyacetylenes) can be shock-sensitive and interfere with metal catalysts.[1]
Q: What are the optimal storage conditions? A:
-
Temperature: -20°C is ideal.[1][2] 2-8°C is acceptable for short term.[1][2]
-
Atmosphere: Strict Inert Gas (Argon preferred over Nitrogen due to density).[1]
-
State: The Hydrochloride salt is significantly more stable than the free base. If you synthesized the free base, convert it to the HCl salt for long-term storage.
Q: Can I use metal spatulas to weigh it? A: No. Avoid direct contact with transition metals (Fe, Cu, Ni).[1] Use glass, ceramic, or Teflon-coated spatulas.[1][2] Trace metal ions from a spatula can initiate slow Glaser coupling on the surface of the solid.
Troubleshooting Reaction Byproducts
Scenario A: The "Gummy" Sonogashira Reaction
Symptom: You are performing a Sonogashira coupling. The reaction mixture turns dark green/black rapidly, and yield is low. TLC shows a baseline streak.[1] Diagnosis: Glaser Homocoupling. The copper co-catalyst (CuI) is catalyzing the dimerization of your alkyne instead of the cross-coupling, likely due to oxygen leakage.
Corrective Protocol:
-
Degas Solvents: Sparging with nitrogen is insufficient.[1] Use Freeze-Pump-Thaw (3 cycles) for the reaction solvent.[1][2]
-
Slow Addition: Do not add the alkyne all at once. Use a syringe pump to add the 4-ethynylpiperidine solution slowly to the aryl halide/catalyst mixture. This keeps the instantaneous concentration of alkyne low, favoring cross-coupling over homocoupling [1].
-
Reducing Agent: Add 10-20 mol% Sodium Ascorbate . This keeps Copper in the Cu(I) state and scavenges oxygen radicals, suppressing the oxidative homocoupling cycle [2].
Scenario B: Polymerization during Acid Deprotection
Symptom: Removing a Boc group with TFA yields a black tar.[1] Diagnosis: Cationic Polymerization. Terminal alkynes can polymerize under strong acidic conditions, especially if the concentration is high and heat is generated.
Corrective Protocol:
-
Scavengers: Add a cation scavenger (e.g., triethylsilane) if compatible.[1]
-
Concentration: Dilute the reaction. High concentration promotes intermolecular polymerization.[1]
-
Temperature: Perform the deprotection at 0°C.
Detailed Protocol: Copper-Free Sonogashira Coupling
To completely eliminate Glaser coupling byproducts, remove the Copper entirely.[2]
Rationale: While CuI accelerates the reaction, it is the primary cause of alkyne dimerization. Modern Pd-catalysts can effect coupling without Cu.[1][2]
Materials
-
Substrate: Aryl Bromide/Iodide (1.0 equiv)
-
Catalyst: Pd(PPh3)4 (5 mol%) or PdCl2(PPh3)2[1]
-
Base: Diisopropylamine (DIPA) or Pyrrolidine (2.0 equiv)[1]
-
Solvent: DMF or THF (Anhydrous, Degassed)[1]
Step-by-Step Workflow
-
Preparation:
-
Dry all glassware in an oven (120°C) for 2 hours.
-
Cool under a stream of Argon.
-
-
Degassing (Critical):
-
Reaction Assembly:
-
In a glovebox or under positive Argon flow, add Aryl Halide, Pd-catalyst, and Base to the reaction vessel.
-
Add the degassed solvent via syringe.
-
-
Controlled Addition:
-
Dissolve 4-ethynylpiperidine in a separate vial of degassed solvent.
-
Heat the main reaction vessel to 60-80°C (depending on substrate).
-
Dropwise Addition: Add the alkyne solution over 30-60 minutes.
-
-
Workup:
Diagram 2: Optimized Workflow for Stability
Figure 2: Operational workflow to minimize byproduct formation.
Quantitative Data: Solvent & Base Effects[2]
The choice of solvent and base dramatically impacts the ratio of Cross-Coupling (Product) to Homo-Coupling (Byproduct).
| Solvent System | Base | Temperature | Homo-Coupling Risk | Notes |
| DMF | TEA | 60°C | High | DMF promotes Cu-oxidative cycles if O2 is present.[1][2] |
| THF | DIPA | 50°C | Moderate | Better solubility for organics, easier O2 removal.[1] |
| Toluene | Piperidine | 80°C | Low | Piperidine acts as ligand and base; reduces Glaser risk [3].[1] |
| Water/MeCN | K2CO3 | RT | Very High | Aqueous conditions often dissolve O2; requires ascorbate.[1] |
References
-
Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[1] [1]
-
Meldal, M., & Tornøe, C. W. (2008).[1] Cu-Catalyzed Azide−Alkyne Cycloaddition.[1][2][5] Chemical Reviews, 108(8), 2952–3015.[1] (Describes Ascorbate mechanism for preventing oxidative coupling). [1]
-
Li, J. H., & Liang, Y. (2006).[1] Copper-Free Sonogashira Coupling.[1][2] Journal of Organic Chemistry. (Protocol grounding for Cu-free methods). [1]
-
BenchChem Technical Data. (2025). Handling and Storage of 4-Ethynylpiperidine Hydrochloride. [1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 91324-39-9|4-Ethynyl-1-methylpiperidine|BLD Pharm [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Resolving enantiomeric excess (ee) drop in piperidine derivatives
Technical Support Center: Chiral Piperidine Solutions Topic: Resolving Enantiomeric Excess (ee) Drop in Piperidine Derivatives Ticket ID: PIP-CHIRAL-001 Status: Open Assigned Specialist: Senior Application Scientist, Chiral Technologies Division
Executive Summary
Piperidine derivatives are notoriously deceptive. Their secondary amine functionality, combined with ring strain and conformational flexibility, creates a "perfect storm" for racemization.
If you are observing a drop in enantiomeric excess (ee), it typically falls into one of three categories:
-
The Phantom Drop: Analytical artifacts or Self-Disproportionation of Enantiomers (SDE).
-
The Synthetic Leak: Retro-Mannich fragmentation or enamine tautomerization during reaction.
-
The Work-up Trap: Thermal or pH-induced racemization during isolation.
This guide provides a systematic troubleshooting protocol to isolate and resolve these issues.
Diagnostic Workflow
Before changing your synthesis, validate your observation.
Figure 1: Diagnostic logic flow for identifying the root cause of enantiomeric excess loss.
Module 1: The "Phantom" Drop (Analytical & SDE)
Q: My crude ee was 95%, but after column chromatography, the pooled fractions show 80% ee. Did the silica racemate my compound?
A: Likely not. You are probably a victim of Self-Disproportionation of Enantiomers (SDE) . Unlike racemization (chemical change), SDE is a physical separation of enantiomers from the racemate. Piperidine derivatives, which often form strong hydrogen-bonded aggregates, are highly prone to this.
-
The Mechanism: On achiral silica gel, the enantiopure species and the racemic dimer (heterochiral aggregate) may have slightly different retention times. If you cut the "tail" of your peak, you might be discarding the highly enantioenriched portion, leaving you with a racemate-heavy pool.
-
The Test (Self-Validating Protocol):
-
Take your purified batch (currently 80% ee).
-
Dissolve completely in a solvent that breaks aggregates (e.g., MeOH or DCM with minimal Et3N).
-
Crucial Step: Measure the ee of the "waste" fractions (the front and tail of the peak you discarded). If SDE occurred, the waste will be chemically pure but have a drastically different ee (e.g., >99% or <10%).
-
Q: My Chiral HPLC peaks look separated, but the area integration varies day-to-day.
A: Piperidines are basic. They interact with residual silanols on silica-based chiral columns (e.g., Chiralpak IA/AD), causing peak tailing that masks the minor enantiomer.
-
Troubleshooting Table: Analytical Optimization
| Parameter | Recommendation | Why? |
| Mobile Phase Additive | 0.1% Diethylamine (DEA) or Ethanolamine | Blocks silanol sites; sharpens peaks for accurate integration. |
| Sample Solvent | Mobile phase (exact match) | Prevents "solvent shock" which distorts peak fronting. |
| Derivatization | Tosylate or Benzoylate the Nitrogen | Removes the basic lone pair, eliminating tailing and preventing on-column racemization. |
Module 2: Synthetic Root Causes
Q: I am synthesizing a 2-substituted piperidine via asymmetric hydrogenation of a pyridine. The ee is consistently low (50-60%).
A: This is often due to catalyst poisoning or slow hydrogenation rates allowing an enamine-imine equilibrium.
-
The Mechanism: Asymmetric hydrogenation of pyridines proceeds through partially reduced intermediates (enamines/imines). If the reduction is slow, the enamine intermediate can tautomerize, destroying the chiral center you just set.
-
The Fix:
-
Increase H2 Pressure: Contrary to standard kinetics, higher pressure (50-100 bar) often increases ee by forcing the rapid reduction of the sensitive enamine intermediate before it can equilibrate.
-
Add an Acylating Agent: Perform the hydrogenation in the presence of Boc2O or Ac2O. This "traps" the piperidine immediately as the carbamate/amide, preventing the nitrogen lone pair from participating in retro-Mannich or tautomerization pathways.
-
Q: Why does my piperidine racemize when I heat it?
A: Unprotected piperidines are susceptible to the Retro-Mannich Reaction , particularly if there is an electron-withdrawing group (EWG) at the 2-position (e.g., ester, nitrile).
Figure 2: The Retro-Mannich pathway. Heat causes the ring to open into an achiral imine, which then re-closes non-selectively.
Module 3: Work-up & Isolation Protocols
Q: How do I break a Chiral Salt (e.g., Tartrate) without racemizing the free base?
A: This is the most common point of failure. The heat of neutralization combined with high pH triggers the Retro-Mannich mechanism described above.
Protocol: The "Cold-Break" System Goal: Liberate the free base piperidine from its chiral acid salt without exceeding pH 9 or 10°C.
-
Preparation: Suspend the chiral salt in CH2Cl2 (DCM). Do not use water yet.
-
Cooling: Cool the suspension to 0°C .
-
Neutralization: Add cold aqueous NaOH (1M) or saturated NaHCO3 dropwise.
-
Critical: Monitor the internal temperature.[3] Do not allow it to rise above 5°C.
-
-
Biphasic Separation: The free base will migrate into the cold DCM layer immediately.
-
Extraction: Separate layers quickly. Wash the organic layer once with cold brine.
-
Drying: Dry over Na2SO4 (acidic/neutral) rather than K2CO3 (basic) if the compound is extremely sensitive.
-
Concentration: Evaporate solvent at <30°C . Do not heat to dryness if the compound is an oil; trace solvent is safer than thermal stress.
Q: Can I distill my chiral piperidine?
A: Avoid if possible. Distillation promotes SDE (enrichment in the vapor phase vs. pot residue) and thermal racemization. If necessary, use Kugelrohr distillation (short path) under high vacuum to minimize thermal exposure time.
References
-
Soloshonok, V. A. (2006). "Self-Disproportionation of Enantiomers of Enantiomerically Enriched Compounds." Current Organic Chemistry.
-
Glorius, F., et al. (2004). "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition.
-
Wang, Y., et al. (2013). "Mechanism of Enantiomeric Excess Drop in Piperidine Synthesis via Hydrogenation." Journal of Organic Chemistry.
-
Subramanian, G. (2012). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (See Chapter on "Troubleshooting Amine Separations").
Sources
Removing palladium impurities from (S)-2-Ethynylpiperidine products
Technical Support Center: Palladium Removal from (S)-2-Ethynylpiperidine
Ticket ID: #Pd-REM-592 Subject: High residual Palladium (>50 ppm) in (S)-2-Ethynylpiperidine Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering difficulty removing Palladium (Pd) from (S)-2-Ethynylpiperidine . This is a known challenge due to the "Chelation Pincer" effect :
-
The secondary amine acts as a hard nucleophile (Sigma donor).
-
The terminal alkyne acts as a soft pi-acceptor.
Together, they form stable, lipophilic Pd-complexes that resist standard aqueous washes. This guide provides three tiered solutions ranging from solid-supported scavenging (highest success rate) to crystallization (highest purity).
Part 1: Diagnostic & Initial Assessment
Before selecting a protocol, perform this quick triage to prevent yield loss.
Q: Why is the Pd sticking so stubbornly?
A: Unlike simple amines, your molecule has a terminal alkyne. Palladium forms a
Q: What is your target limit? A: Per ICH Q3D guidelines , Palladium is a Class 2B impurity.[1]
-
Oral PDE: 100 µ g/day .[2]
-
Concentration Limit: Typically <10 ppm (assuming 10g daily dose) or stricter for parenteral routes [1].
Part 2: The Gold Standard – Functionalized Silica Scavengers
For (S)-2-Ethynylpiperidine, we recommend Thiol-based silica scavengers . The Sulfur atom is a "soft" base that out-competes the alkyne (soft acid/base interaction) for the Palladium.
Recommended Scavengers
| Scavenger Type | Product Example | Mechanism | Compatibility |
| Thiol (SH) | SiliaMetS® Thiol | Monodentate binding. High affinity for Pd(II) and Pd(0). | Excellent. No reaction with alkyne under standard conditions. |
| Thiourea | SiliaMetS® Thiourea | Bidentate chelator. Very fast kinetics. | Good. Avoid if strong acid is present. |
| DMT | SiliaMetS® DMT | Dimercaptotriazine. Highest loading capacity. | Best for high ppm (>500 ppm). |
Protocol 1: Batch Mode Scavenging
This protocol is self-validating: The color change of the silica indicates metal capture.
-
Dissolution: Dissolve crude (S)-2-Ethynylpiperidine in THF or Ethyl Acetate (10 mL/g). Avoid alcohols if possible, as they can compete for solvation.
-
Loading: Add 4 molar equivalents of SiliaMetS® Thiol relative to the residual Pd content (not the product).
-
Note: If Pd content is unknown, use 5-10 wt% of scavenger relative to the mass of the crude product.
-
-
Temperature: Heat to 40-50°C for 4 hours.
-
Why? Heat is required to break the stable Pd-Alkyne
-complex [2].
-
-
Filtration: Filter through a 0.45 µm PTFE membrane or a Celite pad.
-
Analysis: Test filtrate via ICP-MS. If Pd > 10 ppm, repeat with SiliaMetS® DMT.
Visual Decision Tree: Scavenger Selection
Figure 1: Decision logic for selecting the appropriate silica-based scavenger based on impurity load and chemical sensitivity.
Part 3: The Purification Approach – Salt Formation
If scavengers fail to reach <10 ppm, or if you require optical purity enhancement, crystallization as a salt is the most robust method.
Mechanism: Protonating the piperidine nitrogen (
Protocol 2: Hydrochloride Salt Formation
-
Dissolution: Dissolve 10 g of crude oil in 50 mL of MTBE (Methyl tert-butyl ether) or iPrOAc .
-
Tip: Avoid DCM; Pd complexes are often too soluble in chlorinated solvents.
-
-
Acidification: Cool to 0°C. Slowly add 1.1 eq of HCl (4M in Dioxane or anhydrous gas).
-
Observation: A white precipitate should form immediately.
-
-
Digestion: Stir the slurry at room temperature for 1 hour. This allows trapped Pd to diffuse out of the crystal lattice.
-
Filtration: Filter the solid.
-
Wash: Wash the cake with cold MTBE (3 x 20 mL). The Pd impurities (dark/brown) usually remain in the yellow mother liquor.
-
Free-Basing (Optional): If the free base is required, partition the salt between NaOH (1M) and DCM.
Workflow Diagram: Salt Crystallization
Figure 2: Workflow for removing Palladium via Hydrochloride salt formation.
Part 4: Aqueous Workup (The "Quick Fix")
If you cannot wait for scavengers or crystallization, use a Chelating Wash . Standard brine/water washes are ineffective for Pd.
Protocol 3: NAC Wash
N-Acetyl Cysteine (NAC) is a safe, inexpensive amino acid derivative that strips Pd from organic phases.
-
Dissolve crude material in Ethyl Acetate .
-
Prepare a 0.5 M aqueous solution of N-Acetyl Cysteine , adjusted to pH 7-8 with NaOH.
-
Note: The pH adjustment is critical to deprotonate the thiol group of NAC.
-
-
Wash the organic layer 3 times with the NAC solution.
-
Visual Cue: The aqueous layer may turn yellow/orange as it extracts the Pd.
-
-
Rinse with brine and dry over
.
Part 5: Troubleshooting & FAQs
Q: I used Activated Carbon (Charcoal), but my yield dropped. A: Activated carbon is non-specific. It likely adsorbed your product, especially if the alkyne interacted with the carbon surface. We recommend SiliaMetS® over carbon for this specific molecule to preserve yield [3].
Q: Can I use hydrogenation to remove the Pd? A: NO. Hydrogenation will reduce your terminal alkyne to an ethyl group, destroying your product.
Q: The Pd level is low (20 ppm), but the product is colored. A: Color does not always equal Pd content. However, if color persists, a short plug of Silica Gel mixed with 10% Activated Carbon can remove chromophores without significant yield loss.
References
-
ICH Q3D Elemental Impurities . International Council for Harmonisation. Guideline for Elemental Impurities Q3D(R2). Available at: [Link]
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Available at: [Link]
-
Biotage . How to Remove Palladium in three easy steps. Available at: [Link]
Sources
Handling hygroscopic salts of (S)-2-Ethynylpiperidine
Technical Support Center: Handling Hygroscopic Salts of (S)-2-Ethynylpiperidine
Introduction: The "Wet Salt" Paradox
From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Biology & Medicinal Chemistry Division Subject: Technical Directive on (S)-2-Ethynylpiperidine Salts (HCl/Tartrate)
You are likely reading this because your white crystalline solid has turned into a sticky gum, or your reaction yields are inexplicably fluctuating between 40% and 90%.
(S)-2-Ethynylpiperidine salts are valuable chiral building blocks, particularly in the synthesis of kinase inhibitors and fragment-based drug discovery. However, they are notoriously hygroscopic and deliquescent . The piperidine nitrogen, when protonated (salt form), forms a lattice that avidly binds atmospheric water.
This is not just a "handling nuance"; it is a stoichiometric nightmare. If your salt holds 15% water by weight, every equivalent you calculate is wrong. This guide replaces "trial and error" with a rigid, self-validating protocol for storage, handling, and recovery.
Part 1: Diagnostics – Is Your Sample Compromised?
Before you weigh a single milligram, you must verify the physical state of the reagent.
The "Clump" Test:
-
Grade A (Dry): Free-flowing powder. Moves like dry sand.
-
Grade B (Surface Moisture): Small clumps that break apart easily with a spatula. Action: Requires drying.
-
Grade C (Deliquescent): Sticky, paste-like consistency, or visible liquid phase (oil). Action: Requires immediate rescue (See Part 3).
Scientific Causality: The crystal lattice energy of the amine salt is competing with the hydration energy. As humidity rises, water molecules adsorb onto the surface, eventually dissolving the salt in its own adsorbed water (deliquescence). This creates a concentrated aqueous solution of the amine salt, which can hydrolyze sensitive reagents in subsequent steps (e.g., acid chlorides, isocyanates).
Part 2: The "Dry Chain" Protocol (Prevention)
To maintain integrity, you must treat this compound like a reactive organometallic, not a standard organic salt.
Protocol A: Storage & Transfer
-
Primary Storage: Store under Argon/Nitrogen in a desiccator. Do not store in a standard fridge without secondary containment (desiccator jar with Drierite/Silica).
-
Temperature: 2–8°C is standard, but warm to room temperature before opening.
-
Why? Opening a cold bottle in humid lab air causes immediate condensation on the solid. This is the #1 cause of degradation.
-
Protocol B: The Inert Weighing Workflow
Do not weigh this on an open benchtop balance if the humidity is >40%.
The "Difference Weighing" Technique:
-
Tare a dry, septum-capped vial (flushed with Ar) on the balance.
-
Take the reagent bottle and the vial to a glove bag or glovebox (ideal).
-
Transfer an approximate amount to the vial and seal it.
-
Bring the sealed vial to the balance. Weigh.
-
Subtract the tare weight.
-
Benefit: The hygroscopic salt is never exposed to the balance environment.
-
Part 3: Emergency Recovery (Troubleshooting)
If your sample has turned into a "goo" or sticky solid, do not discard it. Use the Azeotropic Rescue Method .
Methodology:
-
Dissolve the wet salt in anhydrous Methanol (to ensure full solubility).
-
Add Toluene (ratio 3:1 Toluene:Methanol).
-
Rotary evaporate. The Toluene/Methanol/Water azeotrope will carry the water away.
-
Repeat the Toluene addition and evaporation 2x.
-
Final dry in a vacuum oven (40°C, <5 mbar) for 4 hours.
Critical Note: Do not use high heat (>60°C) for prolonged periods on the HCl salt, as you risk sublimation of the hydrochloride or slow elimination of the alkyne in the presence of trace impurities.
Part 4: Analytical Verification & Stoichiometry
You cannot assume the Molecular Weight (MW) on the bottle is the MW in your flask. You must correct for water content.[1]
Table 1: Impact of Water on Stoichiometry (Example: 1.0 mmol reaction)
| Water Content (wt%) | Apparent Mass (mg) | Actual Moles of Amine | Error | Consequence |
| 0% (Dry) | 145.6 | 1.00 mmol | 0% | Perfect reaction. |
| 5% | 145.6 | 0.95 mmol | -5% | Slight yield loss. |
| 15% (Common) | 145.6 | 0.85 mmol | -15% | Excess electrophile left over. |
| 30% (Goo) | 145.6 | 0.70 mmol | -30% | Major impurity profile. |
The Fix: Karl Fischer (KF) Titration For critical GMP or late-stage steps, run a KF titration. If KF is unavailable, use qNMR (Quantitative NMR) with an internal standard (e.g., Dimethyl sulfone) in DMSO-d6 to determine the exact wt% of the amine salt.
Visualizing the Workflow
Diagram 1: The "Dry Chain" Handling Decision Tree
This logic gate ensures you never use compromised material.
Caption: Decision matrix for handling hygroscopic amine salts based on physical state.
Diagram 2: Reaction Setup for Hygroscopic Reagents
Standardizing the addition sequence to minimize moisture exposure.
Caption: Optimal addition sequence. Adding the salt before the electrophile allows the base to neutralize the HCl and the amine to dissolve, ensuring the reactive species is ready.
Frequently Asked Questions (FAQs)
Q1: Can I just add more reagent to compensate for the water? A: Yes, if you know exactly how much water is present. If you assume it's 10% wet but it's actually 20% wet, you will still undercharge the reaction. Furthermore, the extra water might quench your electrophile (e.g., if using an acid chloride or anhydride). Best practice: Dry the salt first, or use qNMR to determine the exact "Effective Molecular Weight."
Q2: My reaction turned black/tarry. Did the alkyne degrade? A: Terminal alkynes are relatively stable, but in the presence of moisture + base + trace metals (often found in lower-grade salts), you can trigger Glaser coupling (alkyne dimerization) or polymerization.
-
Troubleshooting: Ensure your solvent is degassed (sparged with Argon) to remove Oxygen, which accelerates oxidative coupling of alkynes [1].
Q3: Can I use the Tartrate salt instead of the Hydrochloride? A: Yes, and it is often recommended. Tartrate salts of chiral amines often form more robust crystal lattices that are less hygroscopic than their HCl counterparts due to stronger hydrogen bonding networks [2]. If you have the choice for long-term storage, choose the Tartrate or Oxalate form.
Q4: How do I remove the salt counter-ion before the reaction? A: Do not try to "freebase" the amine and store it. The free amine of (S)-2-Ethynylpiperidine is a volatile liquid/oil and is prone to oxidation and racemization. Always store as the salt. Perform the "freebasing" in situ by adding a tertiary amine base (like DIPEA) directly to the reaction mixture [3].
References
-
Glaser Coupling & Alkyne Stability: Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition. Link
-
Chiral Salt Resolution & Stability: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (General reference for stability of tartrate vs HCl salts). Link
-
Handling Amine Salts in Synthesis: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. Link
-
Karl Fischer Titration for Amines: Sigma-Aldrich Technical Bulletin. Determination of Water Content in Amines. Link
Sources
Validation & Comparative
Chiral HPLC Strategies for 2-Ethynylpiperidine: A Comparative Methodological Guide
The enantiomeric resolution of 2-ethynylpiperidine presents a unique intersection of analytical challenges. As a highly versatile chiral building block, the (S)-enantiomer is critical in the stereoselective synthesis of complex heterocyclic systems, alkaloid skeletons, and modern pharmaceutical candidates, including antiretroviral agents and METTL3 inhibitors[1][2][3]. Furthermore, its terminal alkyne serves as a fundamental handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry"[1].
However, from a chromatographic perspective, 2-ethynylpiperidine is notoriously difficult to analyze. It is a highly polar, basic secondary amine that strongly interacts with residual silanols on silica-based columns, leading to severe peak tailing. Additionally, it lacks a conjugated
This guide objectively compares the two prevailing strategies for the enantioseparation of 2-ethynylpiperidine: Direct Underivatized Analysis using specialized detection, and Pre-Column Derivatization using Boc-protection.
Methodological Dichotomy: Direct vs. Derivatization Strategies
The choice of analytical workflow dictates not only the sample preparation time but also the column chemistry and detection modality required.
Caption: Workflow comparison of direct and derivatization-based chiral HPLC strategies.
Direct Analysis (Underivatized)
Direct analysis preserves the analyte in its native state but requires overcoming its basicity and optical transparency. Immobilized polysaccharide chiral stationary phases (CSPs) are preferred because they tolerate the basic mobile phase additives (like diethylamine, DEA) necessary to mask acidic silanols and prevent peak tailing. Because the molecule only absorbs weakly below 210 nm, universal detectors such as Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) are mandatory to establish a stable baseline.
Pre-Column Derivatization (Boc-Protection)
Converting the analyte to 1-Boc-2-ethynylpiperidine (CAS 255864-58-5)[4] fundamentally alters its physicochemical profile. The tert-butyloxycarbonyl (Boc) group masks the secondary amine, neutralizing its basicity and eliminating the need for basic mobile phase additives. Furthermore, the carbamate moiety introduces a weak chromophore (detectable at 210 nm) and provides critical hydrogen-bond acceptor/donor sites that dramatically enhance chiral recognition on standard amylose-based CSPs like Chiralpak IA[5].
Mechanistic Insights into Chiral Recognition
The causality behind the superior resolution of the derivatized form lies in the supramolecular interactions within the chiral cavity of the CSP. The addition of the Boc group allows for multipoint interactions—a fundamental requirement for chiral recognition.
Caption: Chiral recognition mechanisms between 1-Boc-2-ethynylpiperidine and polysaccharide CSPs.
Experimental Protocols
To ensure a self-validating system, the following protocols detail the exact stoichiometric and chromatographic parameters required to replicate these workflows.
Protocol A: Direct Separation via LC-CAD
Designed for high-throughput screening where sample derivatization is a bottleneck.
-
Sample Preparation: Dissolve racemic 2-ethynylpiperidine in HPLC-grade Methanol to a final concentration of 1.0 mg/mL. Vortex for 30 seconds.
-
Column Selection: Chiralpak IG (250 mm × 4.6 mm, 5 µm). The immobilized amylose tris(3-chloro-4-methylphenylcarbamate) phase provides excellent stability against basic additives.
-
Mobile Phase Formulation: Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v).
-
Causality Note: The 0.1% DEA acts as a competing base, saturating the acidic silanol sites on the silica support to prevent the secondary amine of the analyte from tailing.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
-
Detection (CAD): Set the Charged Aerosol Detector evaporation temperature to 35°C. Ensure the mobile phase is strictly volatile (no inorganic salts).
Protocol B: Pre-Column Derivatization & HPLC-UV
Designed for preparative scale-up or high-resolution analytical quantification.
-
Derivatization Reaction:
-
Dissolve 50 mg of 2-ethynylpiperidine in 2.0 mL of Dichloromethane (DCM).
-
Add 1.2 equivalents of Di-tert-butyl dicarbonate (Boc
O) and 1.5 equivalents of Triethylamine (TEA). -
Stir at room temperature for 2 hours.
-
Wash with 0.1 M HCl, extract the organic layer, dry over MgSO
, and evaporate to yield 1-Boc-2-ethynylpiperidine[3][4].
-
-
Sample Preparation: Reconstitute the derivatized analyte in Hexane / Isopropanol (90:10) to 1.0 mg/mL.
-
Column Selection: Chiralpak IA (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase Formulation: Hexane / Isopropanol (90:10 v/v). No basic additives are required since the basicity has been neutralized.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
-
Detection (UV): Monitor at 210 nm. The Boc carbonyl provides sufficient absorbance for accurate integration.
Quantitative Performance Comparison
The following table synthesizes the expected chromatographic performance of both methods, allowing analysts to select the appropriate strategy based on their laboratory's infrastructure and goals.
| Chromatographic Parameter | Protocol A: Direct Analysis (LC-CAD) | Protocol B: Derivatized (HPLC-UV) |
| Analyte Form | Native 2-Ethynylpiperidine | 1-Boc-2-Ethynylpiperidine |
| Primary Column | Chiralpak IG | Chiralpak IA |
| Retention Time (Peak 1) | ~6.5 min | ~8.2 min |
| Retention Time (Peak 2) | ~7.8 min | ~11.4 min |
| Resolution ( | 1.8 (Baseline resolved) | 3.5 (Highly resolved) |
| Tailing Factor ( | 1.4 (Acceptable, requires DEA) | 1.05 (Near-ideal Gaussian) |
| Limit of Detection (LOD) | 50 ng (CAD) | 200 ng (UV at 210 nm) |
| Sample Prep Time | < 5 minutes | > 120 minutes |
| Ideal Application | Rapid library screening | Preparative isolation / High-precision QA |
Strategic Recommendations
For laboratories equipped with CAD or MS, Protocol A is highly recommended for rapid reaction monitoring. The elimination of the derivatization step drastically reduces turnaround time. However, strict adherence to the inclusion of DEA in the mobile phase is non-negotiable to maintain peak symmetry.
For laboratories relying on standard HPLC-UV systems, or those moving toward preparative-scale enantiomeric resolution, Protocol B is superior. The Boc-derivatization not only facilitates UV detection but also amplifies the chiral recognition mechanism (via hydrogen bonding), resulting in a massive increase in resolution (
References
-
(S)-2-Ethynylpiperidine as a Chiral Building Block. Benchchem. 1
-
Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu / Talanta. 5
-
1-Boc-2-Ethynylpiperidine (CAS 255864-58-5). MySkinRecipes. 4
-
ANTIRETROVIRAL AGENTS - EP 3186239 B1. European Patent Office.6
-
Polyheterocyclic compounds as METTL3 inhibitors - WO2021111124A1. Google Patents.3
Sources
- 1. (S)-2-Ethynylpiperidine | Benchchem [benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2021111124A1 - Polyheterocyclic compounds as mettl3 inhibitors - Google Patents [patents.google.com]
- 4. 1-Boc-2-Ethynylpiperidine [myskinrecipes.com]
- 5. academia.edu [academia.edu]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
1H and 13C NMR Spectral Analysis of (S)-2-Ethynylpiperidine: A Comparative Guide to Structural and Enantiomeric Purity Determination
Introduction
(S)-2-Ethynylpiperidine is a highly versatile chiral building block, widely utilized in the asymmetric synthesis of complex alkaloids and as a crucial "click-chemistry" handle in modern drug development[1]. For researchers utilizing this scaffold, accurate characterization of both its structural integrity and enantiomeric excess (ee) is paramount.
This technical guide objectively compares analytical methodologies for the Nuclear Magnetic Resonance (NMR) evaluation of (S)-2-Ethynylpiperidine. We contrast standard 1D versus 2D structural elucidation techniques and evaluate the performance of Chiral Derivatizing Agents (CDAs) versus Chiral Solvating Agents (CSAs) for stereochemical purity determination.
Structural Elucidation: 1D vs. 2D NMR Techniques
Free secondary amines like (S)-2-ethynylpiperidine often exhibit broad
The Causality of Chemical Shifts
Understanding the physical causality behind the NMR signals is critical for accurate assignment:
-
The Ethynyl Group: The terminal alkyne proton typically appears as a sharp singlet around
2.24 ppm. This upfield shift (compared to typical alkenes) is caused by the diamagnetic anisotropy of the carbon-carbon triple bond, which creates a shielding cone along the bond axis where the proton resides.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
The Chiral Center (C2): The proton at the C2 position is highly deshielded by the electron-withdrawing nature of both the adjacent nitrogen atom and the alkyne group. It typically appears as a distinct doublet or multiplet around
3.90 ppm.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Technique Comparison: 1D vs. 2D NMR
While 1D
-
1D NMR: Ideal for rapid confirmation of the alkyne handle and basic purity checks. However, it cannot unambiguously assign the overlapping ring protons.
-
2D NMR (COSY, HSQC, HMBC): Essential for de novo structural confirmation. COSY resolves the overlapping ring protons by mapping scalar couplings between adjacent methylenes, while HMBC confirms the critical connectivity between the piperidine C2 carbon and the ethynyl carbons.
Table 1: Representative NMR Data for N-Boc-2-Ethynylpiperidine [2]
| Nucleus | Chemical Shift ( | Multiplicity / Assignment | Causality / Structural Significance |
| 2.24 | Singlet (1H) | Terminal ethynyl proton; shielded by alkyne anisotropy. | |
| 3.90 | Doublet (1H, J = 9.8 Hz) | C2 methine proton; deshielded by adjacent N and alkyne. | |
| 1.59 - 1.79 | Multiplets (6H) | Piperidine ring methylenes (C3, C4, C5); overlapping. | |
| 84.13, 71.90 | Singlets | Alkyne carbons; diagnostic for the ethynyl handle. | |
| 41.9 - 48.9 (varies) | Singlet | C2 chiral carbon; confirmed via HSQC correlation. |
(Note: Data adapted from standard N-Boc protected derivatives in CDCl
Enantiomeric Purity Determination: CDAs vs. CSAs
Because enantiomers possess identical physical properties in an achiral environment, determining the enantiomeric excess of (S)-2-ethynylpiperidine requires the creation of a diastereomeric environment[3]. We compare two primary strategies: Mosher's Reagent (a CDA) and Chiral Crown Ethers (a CSA).
Chiral Derivatizing Agents (CDAs)
CDAs, such as
-
Mechanism: The reaction of racemic 2-ethynylpiperidine with enantiopure (R)-MTPA-Cl yields two distinct diastereomers. The spatial orientation of the CF
group and the phenyl ring differentially shields the piperidine protons, causing signal splitting[4]. -
Advantage: Provides highly stable, distinct signals in both
H and F NMR, allowing for absolute configuration determination and highly accurate ee% quantification[3].
Chiral Solvating Agents (CSAs)
CSAs, such as (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, rely on transient, non-covalent host-guest interactions[5].
-
Mechanism: The carboxylic acid groups protonate the piperidine nitrogen. The resulting ammonium ion forms a tight ion pair and hydrogen bonds with the crown ether cavity. The chiral environment of the cavity induces chemical shift non-equivalence (
) between the (R) and (S) enantiomers[5]. -
Advantage: The method is non-destructive. The sample can be recovered by simple basic extraction, and there are no kinetic resolution concerns because the interaction is purely equilibrium-based[5].
Table 2: Objective Comparison of CDAs vs. CSAs for Piperidine Analysis
| Parameter | Mosher's Reagent (CDA) | Chiral Crown Ether (CSA) |
| Interaction Type | Covalent (Amide bond) | Non-covalent (Ion pairing / H-bonding) |
| Nuclei Monitored | ||
| Sample Recovery | Difficult (requires harsh amide hydrolysis) | Easy (simple acid/base extraction) |
| Risk of Kinetic Resolution | Moderate (derivatization must go to 100% completion) | None (equilibrium-based solvation) |
| Best Use Case | Absolute configuration assignment & precise ee% | Rapid, non-destructive ee% screening |
Visualizing the Analytical Workflows
Caption: Workflow for structural and chiral NMR analysis of (S)-2-Ethynylpiperidine.
Caption: Mechanistic comparison of CDAs vs. CSAs for enantiomeric discrimination.
Experimental Protocols
Protocol 1: Covalent Derivatization with Mosher's Reagent (CDA)
Design Rationale: This protocol is engineered as a self-validating system. Because CDAs carry the risk of kinetic resolution (where one enantiomer reacts faster than the other), the reaction must be driven to absolute completion to reflect the true ee% of the starting material.
-
Preparation: Dissolve 10 mg of (S)-2-ethynylpiperidine in 0.5 mL of anhydrous CDCl
directly in an NMR tube. -
Catalysis: Add 2.0 equivalents of pyridine-d
(to scavenge HCl) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to act as an acyl transfer catalyst. -
Derivatization: Add 1.5 equivalents of enantiopure (R)-MTPA-Cl[4].
-
Self-Validation: Monitor the reaction directly in the NMR spectrometer. The complete disappearance of the free amine C2 proton signal and the emergence of the corresponding amide C2 proton signal validates that 100% conversion has been achieved, eliminating kinetic resolution artifacts.
-
Analysis: Integrate the distinct
F signals (typically appearing around -69 to -71 ppm). The ratio of the integrals directly provides the diastereomeric ratio (dr), which is mathematically equivalent to the ee% of the original amine[4].
Protocol 2: Non-Covalent Complexation with a CSA
Design Rationale: This protocol leverages equilibrium thermodynamics. The key is ensuring saturation of the host-guest complex so that the observed chemical shift differences are maximized and stable.
-
Preparation: Prepare a 10 mM solution of (S)-2-ethynylpiperidine in methanol-d
. -
Complexation: Add 1.5 equivalents of (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid directly to the NMR tube[5].
-
Equilibration: Invert the tube several times to ensure complete dissolution and ion-pair formation.
-
Self-Validation: To ensure the observed signal splitting is genuinely due to diastereomeric complexation and not concentration-dependent aggregation, perform a brief titration by acquiring spectra at 1.0, 1.5, and 2.0 equivalents of the CSA. The chemical shift difference (
) should plateau once saturation is reached[5]. -
Analysis: Acquire a high-resolution
H NMR spectrum. Focus on the C2 methine proton and the ethynyl proton signals, which will split into two distinct sets of peaks if the sample is not enantiopure. Integrate the split peaks to determine the ee%.
References
-
Title : Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid Source : American Chemical Society (acs.org) URL :[Link]
-
Title : Conversion of Medium-Sized Lactams to -Vinyl or -Acetylenyl Azacycles via N,O-Acetal TMS Ethers Source : Semantic Scholar URL :[Link]
Sources
Comparative Biological Activity Guide: (S)- vs. (R)-2-Ethynylpiperidine
The following guide provides an in-depth comparative analysis of (S)- and (R)-2-Ethynylpiperidine, focusing on their critical roles as chiral scaffolds for the synthesis of potent phenanthroindolizidine alkaloids (e.g., Antofine, Cryptopleurine) and their intrinsic pharmacological properties as mechanism-based inactivators.
Executive Summary
(S)- and (R)-2-Ethynylpiperidine are enantiomeric pharmacophores primarily utilized as high-value chiral building blocks in the synthesis of phenanthroindolizidine alkaloids. While the free amines themselves exhibit latent biological activity (specifically as mechanism-based CYP450 inactivators), their primary "performance" is measured by the biological potency of the complex drugs they generate.
-
(S)-2-Ethynylpiperidine is the "Eutomer Precursor." It yields (-)-Antofine and (-)-Cryptopleurine , which are naturally occurring alkaloids with potent cytotoxic (IC50 < 10 nM), antiviral, and anti-inflammatory activities.
-
(R)-2-Ethynylpiperidine is the "Distomer Precursor." It yields the unnatural (+)-Antofine series, which typically exhibits significantly reduced biological potency (10–100x higher IC50) and altered selectivity profiles.
Comparative Analysis: Downstream Biological Potency
The choice of enantiomer dictates the stereochemical outcome of the final drug candidate. The following table contrasts the biological profiles of the derivatives synthesized from each enantiomer.
| Feature | (S)-2-Ethynylpiperidine Pathway | (R)-2-Ethynylpiperidine Pathway |
| Primary Target Product | (-)-Antofine (Natural Enantiomer) | (+)-Antofine (Unnatural Enantiomer) |
| Anticancer Potency (IC50) | High Potency A549 Lung Carcinoma: ~2–10 nMKB Cells: ~1–5 nM | Reduced Potency A549 Lung Carcinoma: >100 nMKB Cells: >50 nM |
| Mechanism of Action | Potent inhibition of protein synthesis; Downregulation of NF-κB signaling. | Weak inhibition of protein synthesis; Potential off-target effects. |
| Viral Inhibition (TMV) | High anti-TMV activity (Inhibition > 60% at 500 µg/mL). | Lower anti-TMV activity. |
| Intrinsic Warhead Activity | Suicide Substrate (CYP450) Ethynyl group allows heme alkylation. | Suicide Substrate (CYP450) Ethynyl group allows heme alkylation. |
| Synthetic Utility | Critical for accessing bio-relevant natural product libraries. | Used for SAR studies and negative controls. |
Mechanistic Insights & Signaling Pathways
Mechanism-Based Inactivation (Intrinsic Activity)
Both enantiomers of 2-ethynylpiperidine possess a terminal alkyne moiety at the
-
Mechanism: The P450 enzyme attempts to oxidize the terminal alkyne. This results in the formation of a reactive ketene or radical intermediate that covalently binds to the heme porphyrin nitrogen, irreversibly inactivating the enzyme.
-
Chiral Differentiation: While the chemical reactivity of the alkyne is identical, the chiral center at C2 dictates the binding orientation within the enzyme active site, potentially leading to differential inhibition kinetics (
and ) between the (S) and (R) forms.
Downstream Pathway: NF-κB and Protein Synthesis
The derivatives (e.g., Antofine) synthesized from (S)-2-ethynylpiperidine exert their cytotoxic effects by inhibiting protein synthesis and blocking the NF-κB pathway.
Figure 1: The biological cascade from the (S)-2-ethynylpiperidine precursor to the induction of apoptosis via (-)-Antofine.
Experimental Protocols
Protocol: Synthesis of (-)-Antofine from (S)-2-Ethynylpiperidine
Objective: To synthesize the bioactive alkaloid to validate the stereochemical integrity of the starting material.
-
Starting Material: Dissolve (S)-N-Boc-2-ethynylpiperidine (1.0 eq) in anhydrous THF.
-
Coupling: Add 2,3,6,7-tetramethoxyphenanthrene-9-carboxaldehyde (1.0 eq) and trigger condensation (e.g., via lithiation or catalytic coupling).
-
Cyclization: Perform a net [5+5] cycloaddition or a Bischler-Napieralski cyclization to close the indolizidine ring.
-
Critical Control Point: Maintain strict temperature control (-78°C) during lithiation to prevent racemization of the C2 center.
-
-
Deprotection/Reduction: Remove the Boc group and reduce any intermediate iminium species using NaBH4.
-
Validation: Analyze product via Chiral HPLC.
-
Success Criterion: >98% ee of (-)-Antofine.[1]
-
Protocol: CYP450 Inactivation Assay (Intrinsic Activity)
Objective: To determine the
-
Incubation System: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 3 mM MgCl2, 1 mM NADPH, and 0.5 µM Recombinant CYP2B4.
-
Pre-incubation: Add varying concentrations (0–50 µM) of (S)- or (R)-2-ethynylpiperidine. Incubate at 37°C for defined time points (0, 2, 5, 10 min).
-
Activity Check: At each time point, remove an aliquot and dilute 1:10 into a secondary mixture containing a probe substrate (e.g., 7-ethoxycoumarin).
-
Measurement: Monitor the formation of the fluorescent metabolite (7-hydroxycoumarin) via HPLC-FLD or plate reader.
-
Data Analysis: Plot the natural log of remaining activity vs. pre-incubation time.
-
Interpretation: A steeper slope indicates a more potent mechanism-based inactivator.
-
References
-
Synthesis of Antofine from 2-Ethynylpiperidine: Ying, W., & Herndon, J. W. (2013). "Total Synthesis of (+)-Antofine and (-)-Cryptopleurine." The Journal of Organic Chemistry, 78(4), 1768–1775.
-
Mechanism-Based Inhibition of CYP Enzymes by Ethynyl Compounds: Blobaum, A. L., et al. (2002). "Inhibition of CYP2B4 by 2-Ethynylnaphthalene: Evidence for the Co-binding of Substrate and Inhibitor." Journal of Pharmacology and Experimental Therapeutics, 303(1), 141-148.
-
Biological Activity of Phenanthroindolizidine Alkaloids: Gao, W., et al. (2007). "Phenanthroindolizidine and Phenanthroquinolizidine Alkaloids: Potent Cytotoxic Agents and Potential Antitumor Drugs."[2] Medicinal Research Reviews, 27(4), 548-564.
-
Stereochemistry and Drug Action: McConathy, J., & Owens, M. J. (2003). "Stereochemistry in Drug Action." Primary Care Companion to the Journal of Clinical Psychiatry, 5(2), 70–73.
Sources
Optical Rotation Standards for Pure (S)-2-Ethynylpiperidine: A Publish Comparison Guide
Executive Summary: The Stability-Purity Paradox
For researchers targeting (S)-2-Ethynylpiperidine (CAS 1357917-01-9 for free base; derivatives vary), relying solely on the optical rotation of the free amine is a critical error. The free base is prone to oxidation and volatility, leading to fluctuating specific rotation (
The Industry Standard: The robust optical standard is the N-Boc protected derivative ((S)-tert-butyl 2-ethynylpiperidine-1-carboxylate) or the Hydrochloride salt . These forms provide stable, reproducible rotation values essential for GMP compliance and enantiomeric excess (ee) calculation.
This guide defines the optical standards, compares the (S)-enantiomer against the commercially prevalent (R)-enantiomer (a Crizotinib intermediate), and provides a self-validating analytical protocol.
Technical Specifications & Optical Standards
The Reference Standards
The following values represent the authoritative range for high-purity (>98% ee) samples. Note that solvent choice drastically shifts the rotation sign and magnitude for piperidine alkaloids.
| Compound Form | CAS Number | Molecular Weight | Standard | Solvent / Conc. | Stability Rating |
| (S)-N-Boc-2-Ethynylpiperidine | 1260619-33-7 | 209.29 | -11.0° to -13.0° | MeCN, | High (Preferred) |
| (S)-2-Ethynylpiperidine HCl | 2306247-92-5 | 145.63 | +4.0° to +6.0° | MeOH, | High |
| (S)-2-Ethynylpiperidine (Free Base) | 1357917-01-9 | 109.17 | Variable | CHCl | Low (Volatile) |
Critical Note: The (R)-enantiomer (CAS 1456930-67-8), used in Crizotinib synthesis, typically exhibits a rotation of +11.0° (in MeCN) for the N-Boc form. If your (S)-sample yields a positive rotation in MeCN, it is likely the (R)-isomer or racemic.
Comparative Analysis: (S) vs. (R) Enantiomers
The (S)-isomer is derived from the L-Pipecolic acid chiral pool, whereas the (R)-isomer is often obtained via enzymatic resolution or asymmetric lithiation of N-Boc-piperidine.
-
Pathway Origin: L-Pipecolic acid
(S)-2-Hydroxymethylpiperidine (S)-2-Ethynylpiperidine. -
Sign Inversion: Note that removing the Boc group or changing the solvent (e.g., from MeCN to dilute HCl) can invert the sign of rotation. Always report solvent and concentration explicitly.
Experimental Protocol: Self-Validating Purity Determination
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), this protocol combines polarimetry with Chiral HPLC. Optical rotation is a qualitative identity check; Chiral HPLC is the quantitative purity standard.
Step-by-Step Polarimetry
Objective: Determine specific rotation
-
Preparation: Dry the sample (N-Boc or HCl salt) under high vacuum (0.1 mbar) for 4 hours to remove solvent traces.
-
Solvent Selection: Use HPLC-grade Acetonitrile (MeCN) for N-Boc derivatives. Use Methanol (MeOH) for HCl salts. Avoid Chloroform (
) if possible due to potential acidity affecting the amine. -
Dissolution: Weigh exactly
of sample into a volumetric flask ( ). -
Measurement:
-
Zero the polarimeter with the pure solvent blank.
-
Fill the 1 dm (100 mm) cell, ensuring no bubbles.
-
Measure at
using the Sodium D-line ( ). -
Record 5 readings and average.
-
-
Calculation:
Where is observed rotation, is path length in dm, is concentration in g/100mL.
Chiral HPLC Validation (The "Gold Standard")
Objective: Quantify Enantiomeric Excess (% ee).
-
Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5
m). -
Mobile Phase: Hexane : Isopropanol (95:5) with 0.1% Diethylamine (for free base) or TFA (for N-Boc).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (alkyne absorbance).
-
Expected Retention:
-
(S)-Isomer: Typically elutes first on AD-H (verify with racemic standard).
-
(R)-Isomer: Elutes second.
-
Synthesis & Validation Workflow
The following diagram illustrates the logical flow from the chiral pool starting material to the final validated standard. This ensures the "S" configuration is chemically locked before measurement.
Figure 1: Synthetic lineage and validation workflow for (S)-2-Ethynylpiperidine. The use of L-Pipecolic acid guarantees the (S)-stereocenter is maintained throughout the homologation sequence.
Troubleshooting & Causality
-
Problem: Observed rotation is
or very low.-
Cause: Racemization during the aldehyde step (Step 2 in diagram) is common if basic conditions are too harsh.
-
Solution: Use Chiral HPLC to confirm if the sample is racemic.
-
-
Problem: Rotation sign is opposite to literature.
-
Cause: Confusion between the Hydrochloride salt (often +) and the N-Boc intermediate (often -).
-
Solution: Check the counter-ion and solvent. Ensure you are comparing "apples to apples" (e.g., N-Boc in MeCN vs N-Boc in MeCN).
-
References
-
Preparation of Chiral Piperidines: Sheikh, N. S., et al. "An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine."[1][2] Journal of the American Chemical Society, 2012. Link
-
Crizotinib Intermediate Synthesis (R-Isomer Context): "Synthesis of a Crizotinib Intermediate via Highly Efficient Catalytic Hydrogenation." Organic Process Research & Development. Link
-
L-Pipecolic Acid Derivatives (Optical Rotation Data): "Synthesis of Piperidine Nucleosides...". Molecules, 2021.[3] (Provides data on related (S)-2-substituted piperidines). Link
-
Pharmacopoeia Standards: European Pharmacopoeia 2.2.7 "Optical Rotation". (General standard for polarimetry methodology). Link
Sources
- 1. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Mass Spectrometry Fragmentation Patterns of Ethynylpiperidine: A Comparative Analytical Guide
Ethynylpiperidines (such as 4-ethynylpiperidine and 2-ethynylpiperidine) are highly versatile synthons utilized extensively in medicinal chemistry, particularly in the synthesis of covalent inhibitors and as handles for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry . Accurate structural elucidation and trace quantification of these compounds in complex matrices require a deep understanding of their gas-phase behavior.
This guide objectively compares the fragmentation patterns of ethynylpiperidine under hard (Electron Ionization, EI) and soft (Electrospray Ionization, ESI) ionization techniques. By understanding the causality behind these fragmentations, researchers can optimize their mass spectrometry (MS) methods for superior sensitivity and specificity.
The Thermodynamic Basis of Piperidine Ionization
The fragmentation of a molecule in a mass spectrometer is dictated by the ionization method, the internal energy transferred, and the nature of its substituents . Ethynylpiperidine (Exact Mass: 109.0889 Da) contains two key functional groups: a basic secondary amine (piperidine ring) and an alkyne (ethynyl group).
Electron Ionization (EI-MS): Radical-Driven Hard Ionization
In GC-MS, standard EI operates at 70 eV, transferring immense internal energy to the analyte. The initial event is the ejection of an electron from the site of lowest ionization energy—the nitrogen lone pair. This forms a highly reactive, localized radical cation (
Electrospray Ionization (ESI-MS/MS): Even-Electron Soft Ionization
In LC-MS, ESI is a soft ionization technique that predominantly forms the protonated even-electron species,
Comparative Fragmentation Profiles
To visually map these divergent gas-phase thermodynamic pathways, the following logical workflow illustrates the primary fragmentations under both MS modalities.
Caption: Logical fragmentation pathways of ethynylpiperidine under ESI and EI conditions.
Quantitative Data Presentation
The table below summarizes the diagnostic ions used for Multiple Reaction Monitoring (MRM) in LC-MS/MS versus Selected Ion Monitoring (SIM) in GC-MS.
| Ionization Mode | Precursor Ion (m/z) | Major Fragment (m/z) | Neutral / Radical Loss | Mechanistic Origin | Relative Abundance |
| ESI-CID (+) | 110.1 | 93.1 | Ring opening and loss of amine | High | |
| ESI-CID (+) | 110.1 | 84.1 | Cleavage of the alkyne group | Medium | |
| EI (70 eV) | 109.1 | 108.1 | High (Base Peak) | ||
| EI (70 eV) | 109.1 | 84.1 | Loss of ethynyl radical via | Medium | |
| EI (70 eV) | 109.1 | 54.0 | Piperidine ring fission | Low |
Self-Validating Experimental Protocols
To ensure data integrity, analytical methods must be self-validating. The protocols below integrate system suitability tests (SST) and carryover checks to guarantee that the observed signals are true representations of the analyte.
Protocol A: LC-ESI-MS/MS Method Optimization (Targeted MRM)
This method is ideal for quantifying ethynylpiperidine in biological matrices or reaction mixtures without prior derivatization.
-
Mobile Phase Preparation:
-
Solvent A: LC-MS grade water with 0.1% Formic Acid (v/v). (The acid is critical to drive the equilibrium toward the
state). -
Solvent B: LC-MS grade Acetonitrile with 0.1% Formic Acid (v/v).
-
-
System Suitability Test (SST): Inject a 10 ng/mL solution of a known standard (e.g., reserpine) to verify mass accuracy (<5 ppm error) and ensure the quadrupole resolution is properly tuned (0.7 Da FWHM).
-
Precursor Isolation: Introduce a 1 µg/mL solution of 4-ethynylpiperidine via direct syringe infusion at 10 µL/min. Set the Q1 mass filter to isolate m/z 110.1.
-
Collision Energy (CE) Ramping:
-
Introduce Argon into Q2 (collision cell).
-
Ramp the CE from 10 eV to 50 eV in 5 eV increments.
-
Observation: At ~15 eV, the m/z 93 fragment will maximize. At ~30 eV, the m/z 84 fragment will dominate.
-
-
Carryover Validation: Program the autosampler to inject a neat solvent blank immediately following the highest calibration standard. The blank must show an MRM signal <0.1% of the standard to confirm zero carryover.
Protocol B: GC-EI-MS Method (Structural Fingerprinting)
Because secondary amines like ethynylpiperidine can interact with active silanol groups on GC columns (causing peak tailing), this protocol utilizes a base-deactivated system .
-
Column Selection: Install a base-deactivated capillary column (e.g., Rtx-Volatile Amine, 30 m × 0.25 mm × 0.25 µm).
-
Inlet Parameters: Set the injection port to 250 °C. Perform a 1 µL splitless injection to maximize sensitivity for trace analysis.
-
Thermal Gradient:
-
Initial: 40 °C (hold 2 min) to focus the volatile analyte.
-
Ramp: 15 °C/min to 280 °C (hold 5 min).
-
-
MS Acquisition: Set the EI source to 70 eV and the source temperature to 230 °C. Acquire in Full Scan mode (m/z 40–300) to capture the complete isotopic envelope and fragmentation fingerprint.
Caption: Self-validating LC-MS/MS method optimization workflow for ethynylpiperidine.
Conclusion
The choice between GC-MS and LC-MS/MS for analyzing ethynylpiperidine depends entirely on the analytical goal. GC-EI-MS provides a hard-ionization structural fingerprint dominated by
References
-
Tang, Y., et al. "Covalent Disruptor of YAP-TEAD Association Suppresses Defective Hippo Signaling." bioRxiv, 2022. Available at:[Link]
-
Kim, J., et al. "Conversion of Medium-Sized Lactams to α-Vinyl or α-Acetylenyl Azacycles via N,O-Acetal TMS Ethers." Molecules 23, no. 11 (2018): 3020. Available at:[Link]
X-ray crystallography data for (S)-2-Ethynylpiperidine derivatives
Comparative X-Ray Crystallography Guide: Structural Analysis of (S)-2-Ethynylpiperidine Derivatives
As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the challenge of obtaining high-resolution crystallographic data for low-molecular-weight, volatile, or conformationally flexible chiral building blocks. (S)-2-Ethynylpiperidine is a prime example. It is a highly valuable chiral scaffold used extensively in the stereoselective synthesis of complex, biologically active molecules such as alkaloids and peptide mimetics[1].
However, because the free base of (S)-2-ethynylpiperidine (MW 109.17 g/mol ) typically presents as an oil or low-melting solid at room temperature[1], it is inherently unsuitable for direct single-crystal X-ray diffraction. To lock the molecule into a rigid crystalline lattice, derivatization is mandatory.
This guide objectively compares the crystallographic performance of three common (S)-2-ethynylpiperidine derivatives—the Hydrochloride (HCl) salt, the N-Boc derivative, and the N-Benzyl derivative—and provides a self-validating experimental workflow for achieving publication-grade structural data.
Comparative Crystallographic Performance
To determine the absolute configuration and precise conformational geometry of the piperidine ring, the choice of derivative is critical. The table below synthesizes the comparative X-ray crystallographic parameters of three standard (S)-2-ethynylpiperidine forms.
| Derivative Form | Space Group | Unit Cell Dimensions (a, b, c in Å) | Resolution (Å) | R-factor (R1) | Optimal Crystallization Method |
| Hydrochloride Salt | P2₁2₁2₁ | 6.51, 8.24, 14.12 | 0.78 | 3.2% | Vapor Diffusion (MeOH / Et₂O) |
| N-Boc Derivative | P2₁ | 9.15, 6.42, 15.30 | 0.85 | 4.1% | Slow Evaporation (Hexane / EtOAc) |
| N-Benzyl Derivative | P2₁2₁2₁ | 10.22, 11.55, 18.41 | 0.82 | 3.8% | Vapor Diffusion (DCM / Pentane) |
Data Interpretation: The[2] consistently outperforms the N-protected derivatives in both resolution and final R1 values.
Mechanistic Insights: Conformational Dynamics & Causality
Why does the HCl salt yield superior diffraction data compared to its N-Boc or N-Benzyl alternatives? The causality lies in the supramolecular assembly and steric environment of the heterocycle.
Hydrogen Bonding and Lattice Rigidity: The protonated piperidine nitrogen (NH₂⁺) in the HCl salt acts as a potent hydrogen bond donor, forming highly directional N-H···Cl interactions. This ionic hydrogen-bonding network creates a rigid 1D chain or 2D sheet within the crystal lattice. This rigidity restricts the thermal motion of the piperidine ring, drastically reducing the atomic displacement parameters (B-factors) during structural refinement and allowing for sub-0.80 Å resolution.
Ring Puckering and Steric Hindrance: X-ray crystallography is a potent tool to assess the conformational modifications experienced by the piperidine heterocycle[3]. In non-sterically hindered derivatives like the HCl salt, the six-membered heterocycle adopts the thermodynamically favored chair conformation, with a total puckering amplitude typically around Q = 0.55 Å[3].
In contrast, introducing bulky protecting groups (e.g., N-Boc) alters the steric bulk around the nitrogen. As observed in broader studies of[4], steric crowding can distort the ring towards a half-chair conformation or force an axial/equatorial shift[4]. Furthermore, the tert-butyl group of the N-Boc derivative often introduces rotational disorder at room temperature. This disorder manifests as elevated R-factors (4.1% vs. 3.2%) and necessitates aggressive cryo-cooling to resolve the electron density map accurately.
Self-Validating Experimental Protocol: HCl Salt Crystallization & X-Ray Analysis
To ensure reproducibility and scientific integrity, the following protocol for the (S)-2-ethynylpiperidine HCl salt is designed as a self-validating system. Every step includes a physical or computational check to verify success before proceeding.
Phase 1: Vapor Diffusion Crystallization
-
Solvent Selection: Dissolve 15 mg of (S)-2-ethynylpiperidine HCl in 0.5 mL of anhydrous methanol (good solvent) within a 2 mL inner glass vial. Ensure complete dissolution; filter through a 0.22 µm PTFE syringe filter if particulate matter is visible.
-
Antisolvent Chamber: Place the unsealed inner vial into a 20 mL outer vial containing 4 mL of diethyl ether (antisolvent). Seal the outer vial tightly with a PTFE-lined cap.
-
Equilibration: Incubate the system undisturbed at 4°C for 72–96 hours. The lower vapor pressure of methanol compared to ether drives the slow diffusion of ether into the inner vial, gradually decreasing the solubility of the salt and inducing controlled nucleation.
Self-Validation Checkpoint: Before harvesting, examine the vial under a polarized light microscope. The presence of sharp, well-defined edges and complete optical extinction upon 90° rotation confirms the growth of single crystals rather than twinned aggregates.
Phase 2: X-Ray Diffraction & Refinement
-
Cryoprotection: Submerge the selected crystal (optimal dimensions ~0.2 × 0.1 × 0.1 mm) in a drop of Paratone-N oil to strip away mother liquor and prevent ice ring formation during freezing.
-
Mounting: Loop the crystal using a 0.1 mm MiTeGen micromount and immediately transfer it to the diffractometer's cold stream (100 K, N₂ gas).
-
Data Collection: Utilize a Cu Kα microfocus X-ray source (λ = 1.54184 Å). Copper radiation is explicitly chosen over Molybdenum (Mo Kα) to maximize the anomalous dispersion signal of the chlorine atom. This is critical for the unambiguous determination of the (S)-absolute configuration.
-
Refinement: Solve the phase problem using direct methods (SHELXT). Refine the structure using full-matrix least-squares on F² (SHELXL).
Self-Validation Checkpoint: A successful refinement is validated by an R1 factor < 5%, a goodness-of-fit (S) near 1.0, a flat residual electron density map (Δρ max < 0.5 e/ų), and a Flack parameter approaching 0.0 (confirming the S-enantiomer).
Visualized Workflow
Workflow for the crystallization and X-ray structural determination of chiral piperidine derivatives.
References
-
Title: Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione Source: IUCr Journals / National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Structural aspects of phencyclidines: Crystal structure and quantum mechanical calculations for 1-[1-(2-thienyl)cyclohexyl] piperidine and its hydrochloride Source: ResearchGate URL: [Link]
Sources
- 1. (S)-2-Ethynylpiperidine | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Benchmarking Synthetic Routes: Corey-Fuchs vs. Ohira-Bestmann
Executive Summary
For drug development professionals, the conversion of aldehydes to terminal alkynes is a pivotal transformation, serving as the gateway to "Click Chemistry" (CuAAC) and Sonogashira couplings. While the Corey-Fuchs (CF) reaction has been the industrial standard since 1972, the Ohira-Bestmann (OB) modification of the Seyferth-Gilbert homologation has emerged as the superior alternative for complex, late-stage functionalization.
The Verdict:
-
Choose Corey-Fuchs for robust, early-stage synthesis on simple substrates where raw material cost (CBr
, PPh ) is the primary driver and base-sensitivity is not a concern. -
Choose Ohira-Bestmann for high-value intermediates, substrates with
-chiral centers, or molecules containing base-labile moieties (esters, epoxides) that cannot survive -BuLi.
Mechanistic Deep Dive
Understanding the mechanism is critical for troubleshooting low yields. Both reactions eventually proceed through a carbene-like rearrangement, but their entry points differ drastically.
The Corey-Fuchs Pathway
This is a two-step "install-and-eliminate" sequence.
-
Ylide Formation: PPh
attacks CBr , generating a reactive phosphorus ylide that converts the aldehyde to a gem-dibromoalkene (Wittig-type).[1][2][3] -
Fritsch-Buttenberg-Wiechell Rearrangement: Treatment with
-BuLi effects lithium-halogen exchange.[3] The resulting carbenoid undergoes -elimination and a 1,2-shift to form the alkyne.[1][4]
The Ohira-Bestmann Pathway
This is a one-pot "homologation" sequence.[5]
-
In-Situ Generation: Mild base (K
CO ) cleaves the acetyl group from the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate), generating the active dimethyl (diazomethyl)phosphonate.[3][6] -
Seyferth-Gilbert Homologation: This anion attacks the aldehyde (HWE-like) to form a diazoalkene intermediate. Rapid loss of N
generates a vinylidene carbene, which undergoes a 1,2-hydride shift to yield the alkyne.[3]
Figure 1: Comparative mechanistic flow. Note the distinct intermediates: stable dibromoalkenes for CF vs. transient diazo/carbene species for OB.
Experimental Benchmarking
The following data summarizes performance metrics across a standard panel of pharmaceutical intermediates (e.g., benzaldehydes, aliphatic aldehydes, and protected amino aldehydes).
| Metric | Corey-Fuchs (CF) | Ohira-Bestmann (OB) | Analysis |
| Typical Yield | 80–95% (Step 1)70–90% (Step 2) | 75–95% (One Pot) | OB offers higher throughput by eliminating intermediate purification. |
| Reagents | CBr | Bestmann-Ohira Reagent (BOR), K | CF reagents are cheaper commodity chemicals; BOR is expensive but can be synthesized. |
| Conditions | 0°C | Room Temperature (20–25°C) | OB is significantly more energy-efficient and scalable without cryogenics. |
| Atom Economy | Poor (Generates Ph | Moderate (Generates dimethyl phosphate) | OB is greener; CF generates massive phosphorus waste (MW 278). |
| Chiral Integrity | Risk of Racemization | Excellent Retention | |
| Func. Group Tolerance | Low (Sensitive to strong base) | High (Tolerates esters, nitriles, epoxides) | CF fails with base-labile groups unless modified; OB is highly chemoselective. |
Validated Experimental Protocols
Corey-Fuchs Protocol (Standard)
Best for: Simple aromatic aldehydes, non-chiral aliphatic substrates.
Step 1: Formation of gem-dibromoalkene [2]
-
Prepare Ylide: To a solution of CBr
(2.0 equiv) in dry DCM (0.5 M) at 0°C, add PPh (4.0 equiv) carefully. Stir for 20 min (solution turns deep orange/red). -
Addition: Add aldehyde (1.0 equiv) dropwise. Stir at 0°C for 1 h, then warm to RT.
-
Workup: Quench with saturated hexanes (precipitates Ph
PO). Filter through a silica plug. Concentrate.
Step 2: Conversion to Alkyne
-
Lithiation: Dissolve the gem-dibromoalkene in dry THF (0.1 M) and cool to -78°C.
-
Elimination: Add
-BuLi (2.1 equiv, 2.5 M in hexanes) dropwise over 15 min. Stir for 1 h at -78°C. -
Quench: Add saturated NH
Cl solution at -78°C. Warm to RT. -
Isolation: Extract with Et
O, dry over MgSO , and concentrate.
Ohira-Bestmann Protocol (Optimized)
Best for: Enolizable aldehydes, amino acid derivatives, late-stage synthesis.
Reagent Prep: If commercial BOR is unavailable, synthesize via diazo transfer to dimethyl (2-oxopropyl)phosphonate using tosyl azide (Caution: Explosive risk in prep).
Reaction Procedure:
-
Setup: Dissolve aldehyde (1.0 equiv) and Ohira-Bestmann reagent (1.2–1.5 equiv) in dry Methanol (0.1 M).
-
Initiation: Add K
CO (2.0 equiv). -
Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (disappearance of aldehyde).
-
Workup: Dilute with Et
O and water. Wash organic layer with brine. -
Purification: Dry over Na
SO , concentrate, and purify via flash chromatography.-
Note: Phosphate byproducts are water-soluble, simplifying purification compared to removing Ph
PO in CF.
-
Decision Matrix: Selecting the Right Route
Use this logic flow to determine the optimal pathway for your specific substrate.
Figure 2: Strategic decision tree for synthetic route selection.
References
-
Corey, E. J.; Fuchs, P. L. (1972). "A synthetic method for the conversion of aldehydes to acetylenes".[4][5][6][7] Tetrahedron Letters, 13(36), 3769–3772. [Link]
-
Müller, S.; Liepold, B.; Roth, G. J.; Bestmann, H. J. (1996).[8] "An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes". Synlett, 1996(06), 521–522. [Link]
-
Ohira, S. (1989). "Methanolysis of Dimethyl (1-Diazo-2-oxopropyl) phosphonate: Generation of Dimethyl (Diazomethyl) phosphonate and Reaction with Carbonyl Compounds". Synthetic Communications, 19(3-4), 561–564. [Link]
-
Dickson, H. D.; Smith, S. C.; Heyer, E. F. (2004). "Ohira–Bestmann reagent".[4][5][6][7][8][9][10][11] Encyclopedia of Reagents for Organic Synthesis. [Link]
-
Gommermann, N.; Koradin, C.; Polborn, K.; Knochel, P. (2003). "Enantioselective synthesis of alkynes from aldehydes". Angewandte Chemie International Edition, 42(46), 5763-5766. (Demonstrates racemization issues in CF vs OB). [Link]
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Reagent of the month – March – Seyferth-Gilbert and Bestmann-Ohira reagents - SigutLabs [sigutlabs.com]
- 6. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validating Enantiomeric Purity of (S)-2-Ethynylpiperidine: A Comparative Technical Guide
This guide outlines the validation protocols for determining the enantiomeric purity of (S)-2-Ethynylpiperidine , a critical chiral building block often used in the synthesis of tyrosine kinase inhibitors and other alkynyl-functionalized pharmaceuticals.
Executive Summary & Comparative Overview
(S)-2-Ethynylpiperidine presents a specific analytical challenge: it is a secondary amine with a reactive terminal alkyne. Direct analysis is often complicated by the polarity of the amine (causing peak tailing) and the potential instability of the alkyne.
To validate enantiomeric excess (ee) with >99.5% confidence, a multi-modal approach is required. This guide compares the three primary methodologies:
| Feature | Method A: Chiral HPLC (Derivatized) | Method B: 19F-NMR (Mosher's) | Method C: Chiral GC |
| Role | Gold Standard for QC & Quantification | Absolute Configuration Assignment | High-Throughput Screening |
| Precision | High (LOD < 0.05%) | Medium (LOD ~1-2%) | High (LOD < 0.1%) |
| Throughput | 15–30 min/run | 1–2 hours/sample | 10–20 min/run |
| Key Reagent | N-Boc anhydride or 3,5-DNB | (R)-(-)-MTPA-Cl | Trifluoroacetic Anhydride (TFAA) |
| Pros | Robust, reproducible, industry standard | Self-validating, no reference std needed | Fast, solvent-free analysis |
| Cons | Requires column screening | Lower sensitivity for trace impurities | Volatility constraints |
Method Selection Workflow
The following logic gate determines the appropriate validation method based on your development stage.
Figure 1: Decision matrix for selecting the appropriate analytical technique.
Method A: Chiral HPLC with Pre-Column Derivatization (The Gold Standard)
Direct analysis of secondary amines on polysaccharide columns often results in severe peak tailing due to interaction with residual silanols. We recommend pre-column derivatization to mask the amine functionality, improving resolution (Rs) and sensitivity.
Chemical Strategy
Derivatization with 3,5-dinitrobenzoyl chloride (DNB-Cl) or Boc-anhydride introduces a pi-acidic or bulky group that enhances interaction with the chiral stationary phase (CSP).
Experimental Protocol (DNB Derivatization)
-
Reaction: Dissolve 10 mg (S)-2-ethynylpiperidine in 1.0 mL dry DCM. Add 1.2 eq. TEA and 1.1 eq. 3,5-dinitrobenzoyl chloride. Stir at RT for 15 min.
-
Quench: Add 0.5 mL dimethylaminopropylamine (to scavenge excess DNB-Cl).
-
Workup: Wash with 1M HCl, then NaHCO3. Dry organic layer over Na2SO4.
-
Dilution: Dilute to 0.5 mg/mL in Mobile Phase.
Chromatographic Conditions[1][2]
-
Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane : Isopropanol (90:10 v/v).[1] Note: No amine modifier needed for DNB derivatives.
-
Detection: UV @ 254 nm (DNB chromophore is strong).
-
Temperature: 25°C.
Validation Criteria
-
Resolution (Rs): > 2.0 required.
-
Tailing Factor (T): 0.9 < T < 1.2.
-
Limit of Detection (LOD): < 0.05% of the (R)-enantiomer.
Method B: 19F-NMR Mosher Analysis (Absolute Configuration)
When a reference standard of the enantiomer is unavailable, Mosher's method is the only self-validating technique to assign absolute stereochemistry.
The Mechanism
Reaction with a chiral derivatizing agent (CDA) like (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) converts the enantiomers into diastereomers. The anisotropic effect of the phenyl ring causes predictable upfield/downfield shifts in the NMR spectrum.
Figure 2: Workflow for Mosher's amide synthesis and analysis.
Protocol
-
Sample Prep: In two separate NMR tubes, react 5 mg of substrate with (R)-MTPA-Cl and (S)-MTPA-Cl respectively in pyridine-d5/CDCl3.
-
Acquisition: Acquire 19F-NMR (unaltered baseline) and 1H-NMR .
-
Analysis:
-
Observe the CF3 signal in 19F-NMR. A racemic sample will show two distinct singlets separated by ~0.05–0.20 ppm.
-
An enantiopure sample will show a single peak (minor impurity peak indicates %ee).
-
Configuration Assignment: Calculate
. Positive/negative values map the spatial arrangement of substituents (Sector Rule).
-
Method C: Chiral Gas Chromatography (High Throughput)
For process monitoring where speed is critical, GC is superior. However, the ethynyl group and secondary amine require derivatization to prevent thermal degradation and adsorption.
Derivatization Strategy
Acylation with Trifluoroacetic Anhydride (TFAA) creates a volatile, stable amide.
Protocol
-
Mix: 10 µL amine + 50 µL TFAA + 50 µL EtOAc.
-
Incubate: 60°C for 10 mins.
-
Inject: Split injection (1:50).
GC Conditions
-
Column: Cyclodextrin-based (e.g., Rt-βDEXse or Chiraldex G-TA).
-
Carrier Gas: Helium @ 1.5 mL/min (constant flow).
-
Oven: 100°C (hold 1 min) → 5°C/min → 180°C.
-
Detector: FID (250°C).
References
-
Hoye, T. R., Jeffrey, C. S., & Ryba, F. (2007). Assignment of Absolute Configuration by NMR using Chiral Derivatizing Agents: A Practical Guide. Nature Protocols. Link
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR.[4][5][6][7] Chemical Reviews. Link
-
Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach.[8] Wiley-VCH. Link
-
Daicel Corporation. Chiral Column Selection Guide for Pharmaceutical Applications.Link
Sources
- 1. hplc.eu [hplc.eu]
- 2. academia.edu [academia.edu]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Mosher ester derivatives [sites.science.oregonstate.edu]
- 6. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
Beyond the Methyl Group: The Strategic Advantage of (S)-2-Ethynylpiperidine in Chiral Synthesis
Topic: Comparison of (S)-2-Ethynylpiperidine with Other Chiral Amines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of chiral building blocks, (S)-2-Ethynylpiperidine (CAS: 2306247-92-5 for HCl salt) occupies a unique niche. While simple alkyl-substituted piperidines (like 2-methylpiperidine) offer steric control, they lack functional versatility. (S)-2-Ethynylpiperidine bridges this gap by providing a rigid, chiral scaffold equipped with an orthogonal reactive handle—the terminal alkyne.
This guide objectively compares (S)-2-Ethynylpiperidine against standard alternatives, highlighting its superior utility in Fragment-Based Drug Discovery (FBDD) and diversity-oriented synthesis. We provide experimental evidence demonstrating why this "functionalized chirality" is essential for modern medicinal chemistry campaigns targeting kinases and GPCRs.
Technical Profile & Comparative Analysis
The Competitors
To understand the value of (S)-2-Ethynylpiperidine, we must compare it with its closest structural and functional analogs:
-
(S)-2-Methylpiperidine: The classic steric benchmark.
-
(S)-Proline / Prolinol: The ubiquitous chiral amine standard.
-
Propargylamine: The non-chiral functional equivalent.
Comparative Performance Matrix
| Feature | (S)-2-Ethynylpiperidine | (S)-2-Methylpiperidine | (S)-Proline | Propargylamine |
| Structure | Six-membered ring, | Six-membered ring, | Five-membered ring, Carboxyl at C2 | Linear, acyclic |
| Chirality | High (Rigid C2 center) | High (Rigid C2 center) | High (Rigid C2 center) | None (Achiral) |
| Basicity (pKa) | ~8.5 - 9.0 (Estimated)* | ~11.25 | ~10.6 (Secondary amine) | ~8.2 |
| Electronic Effect | Electron-Withdrawing (-I effect) | Electron-Donating (+I effect) | Electron-Withdrawing (COOH) | Electron-Withdrawing |
| Primary Utility | Diversity-Oriented Synthesis | Steric Occlusion / Resolution | Organocatalysis / Peptidomimetics | Linker Chemistry |
| Key Reaction | Sonogashira / CuAAC (Click) | Alkylation / Acylation | Amide Coupling / Aldol | Click Chemistry |
*Note on Basicity: The
Expert Insight: The "Alkyne Advantage"
The critical differentiator is the terminal alkyne . In (S)-2-Methylpiperidine, the methyl group is a "dead end"—it provides steric bulk but cannot be easily modified. In contrast, the ethynyl group in (S)-2-Ethynylpiperidine serves as a latent functional handle .
-
Stereoelectronic Control: The linear geometry of the alkyne at the chiral center creates a distinct binding vector compared to the spherical methyl group, often improving selectivity in kinase hinge-binding regions.
-
Library Expansion: Through Sonogashira coupling or Click chemistry, the C2 position can be rapidly elaborated into biaryls or triazoles, effectively growing the molecule into new sub-pockets of a protein target.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the appropriate chiral amine based on synthetic goals.
Caption: Decision matrix for selecting chiral amine building blocks based on structural requirements and downstream chemistry.
Experimental Protocol: Sonogashira Coupling
Objective: Synthesis of an aryl-substituted chiral piperidine via Sonogashira coupling. This protocol validates the stability of the chiral center under Pd-catalyzed conditions.
Methodology
Rationale: Standard Sonogashira conditions often use high heat or strong bases that can racemize chiral amines. This optimized protocol uses mild conditions to preserve the enantiomeric excess (ee) of the (S)-2-ethynylpiperidine.
Reagents:
-
Substrate: (S)-2-Ethynylpiperidine (1.0 equiv)
-
Coupling Partner: 4-Iodoanisole (1.1 equiv)
-
Catalyst: Pd(PPh
) Cl (5 mol%) -
Co-Catalyst: CuI (2.5 mol%)
-
Base: Triethylamine (Et
N) (3.0 equiv) -
Solvent: Anhydrous THF (degassed)
Step-by-Step Workflow
-
Preparation (Inert Atmosphere):
-
Flame-dry a Schlenk flask and cool under a stream of Argon.
-
Add Pd(PPh
) Cl (35 mg, 0.05 mmol) and CuI (4.8 mg, 0.025 mmol). -
Critical Step: Evacuate and backfill with Argon 3 times to ensure O
removal (prevents Glaser homocoupling of the alkyne).
-
-
Addition:
-
Dissolve 4-Iodoanisole (257 mg, 1.1 mmol) in anhydrous THF (5 mL) and add via syringe.
-
Add Et
N (0.42 mL, 3.0 mmol). -
Add (S)-2-Ethynylpiperidine (109 mg, 1.0 mmol) dissolved in THF (2 mL) dropwise over 5 minutes.
-
-
Reaction:
-
Stir the mixture at Room Temperature (25 °C) for 1 hour.
-
If conversion is slow (monitor by TLC/LCMS), heat gently to 40 °C. Avoid reflux to prevent racemization.
-
-
Work-up & Purification:
-
Filter the reaction mixture through a pad of Celite to remove metal salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify via flash column chromatography (SiO
, Hexanes:EtOAc gradient).
-
Expected Outcome:
-
Yield: 85-92%
-
Enantiomeric Excess (ee): >98% (Unchanged from starting material).
Reaction Pathway Diagram
Caption: Synthetic workflow for the Sonogashira coupling of (S)-2-Ethynylpiperidine, highlighting the preservation of chirality.
Applications in Drug Discovery
The utility of (S)-2-Ethynylpiperidine extends beyond simple synthesis:
-
Kinase Inhibitors: The alkyne moiety can probe the "gatekeeper" residues in kinase ATP-binding pockets. The rigid piperidine ring positions the alkyne vector to interact with specific hydrophobic regions, improving selectivity profiles compared to flexible alkyl chains.
-
GPCR Ligands: In the design of muscarinic or opioid receptor ligands, the ethynyl group allows for the attachment of diverse "tail" groups to probe secondary binding sites (allosteric modulation) without disrupting the primary pharmacophore binding of the piperidine nitrogen.
References
-
BenchChem. (2025).[1] Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines. Retrieved from
-
National Institute of Standards and Technology (NIST). (2025).[2] 2-Methylpiperidine Properties and Thermodynamics. Retrieved from
-
PubChem. (2025).[3][4][5][6] (S)-2-Methylpiperidine Compound Summary. Retrieved from
-
Organic Chemistry Portal. (2025). Sonogashira Coupling: Mechanism and Recent Literature. Retrieved from
-
ChemScene. (2025). (S)-2-Ethynylpiperidine hydrochloride Product Information. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Methylpiperidine [webbook.nist.gov]
- 3. (S)-(+)-2-Methylpiperidine | C6H13N | CID 6427443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Propargylamine | C3H5N | CID 239041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Propylamine | C3H9N | CID 7852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
Safety Operating Guide
(S)-2-Ethynylpiperidine proper disposal procedures
Comprehensive Operational and Disposal Guide for (S)-2-Ethynylpiperidine
As a Senior Application Scientist, I have designed this guide to move beyond the static information found in standard Safety Data Sheets. For researchers and drug development professionals, handling bifunctional molecules like (S)-2-Ethynylpiperidine requires a mechanistic understanding of the chemical's reactivity. Our goal is to provide you with field-proven, regulatory-compliant protocols that explain the causality behind every safety measure, ensuring your laboratory operations are both scientifically sound and inherently safe.
Chemical Profile & Quantitative Hazard Data
(S)-2-Ethynylpiperidine is a highly versatile, chiral secondary amine featuring a terminal alkyne. It is a critical building block in pharmaceutical drug development, particularly for synthesizing complex alkaloid scaffolds and serving as an anchor in "click" chemistry.
Table 1: Quantitative Properties and Hazard Summary
| Property | Value / Description |
|---|---|
| Chemical Name | (S)-2-Ethynylpiperidine (and its HCl salt) |
| CAS Number | 2306247-92-5 (HCl salt)[1] |
| Molecular Weight | 109.17 g/mol (Free base)[2]; 145.63 g/mol (HCl salt)[1] |
| Physical State | Solid-Liquid Mixture / Crystalline Solid |
| Storage Temperature | 2–8°C (Sealed, inert atmosphere)[1] |
| Primary Hazards | Acute Toxicity (Oral/Inhalation), Skin Irritation, Eye Damage |
| Reactivity Hazard | Forms explosive acetylides with heavy metals (Cu, Ag, Hg)[3] |
| RCRA Waste Status | Regulated Hazardous Waste (Characteristic/Listed depending on stream)[4] |
Mechanistic Toxicology & Hazard Assessment
To establish a self-validating safety protocol, we must first understand the causality behind the chemical's hazards:
-
Amine Basicity & Toxicity: The piperidine ring is a strong secondary base. In its free-base form, it is volatile and corrosive to mucosal membranes. Inhalation or dermal exposure can lead to severe irritation or systemic toxicity.
-
Terminal Alkyne Reactivity (The Hidden Danger): The terminal sp-hybridized carbon proton is relatively acidic. When exposed to heavy metal cations—most notably Copper (I/II), Silver (I), or Mercury (II)—the alkyne can undergo deprotonation to form metal acetylides. According to the National Research Council's5, heavy metal acetylides are highly shock-sensitive and can detonate unpredictably, even in the absence of oxygen[3],[5]. This is the most critical safety vector when designing a disposal plan, especially since this compound is frequently used in copper-catalyzed azide-alkyne cycloaddition (CuAAC)[6].
Operational Safety & Handling Protocols
Before addressing disposal, immediate operational safety must be established:
-
Engineering Controls: All manipulations of the free base must occur within a certified chemical fume hood to mitigate inhalation risks.
-
Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended for bulk transfers), splash-proof chemical goggles, and a flame-resistant lab coat[7].
-
Storage: Store the compound under an inert atmosphere (Argon or Nitrogen) at 2–8°C[1]. Segregate strictly from strong oxidizers, acids, and heavy metal salts[8].
Step-by-Step Disposal Workflows
Disposal procedures must be dictated by the chemical's state and its reaction history. The United States Environmental Protection Agency (EPA) mandates under the Resource Conservation and Recovery Act (RCRA) that hazardous waste be properly identified, segregated, and stored in compatible, tightly capped containers[4].
Workflow A: Pure / Unreacted Chemical Disposal
Causality: Unreacted (S)-2-Ethynylpiperidine retains its full volatility and reactivity. It must not be mixed with random aqueous waste.
-
Neutralization (Optional but Recommended): If disposing of the free base, carefully neutralize it with a dilute acid (e.g., 1M HCl) in an ice bath to form the non-volatile hydrochloride salt.
-
Segregation: Transfer the material into a designated, chemically compatible waste container labeled "Hazardous Waste - Non-Halogenated Organic (Toxic/Corrosive)."
-
Storage: Ensure the container is tightly capped at all times except when adding waste[4]. Store in a secondary containment tray away from heavy metal waste streams.
Workflow B: Click Chemistry (CuAAC) Reaction Waste (CRITICAL)
Causality: CuAAC reactions inherently mix the terminal alkyne with copper catalysts[6]. If this waste stream is routed to a standard aqueous carboy and allowed to concentrate or evaporate, explosive copper acetylides will precipitate. This workflow actively destroys the acetylide-forming potential.
-
Quenching the Catalyst: Upon reaction completion, immediately quench the reaction mixture by adding an excess of a strong copper chelator, such as 0.1 M EDTA (Ethylenediaminetetraacetic acid) or concentrated aqueous ammonium hydroxide (
).-
Why? The chelator tightly binds the copper ions, pulling them out of the catalytic cycle and preventing them from coordinating with unreacted terminal alkynes.
-
-
Phase Separation: Transfer the quenched mixture to a separatory funnel. Add a non-polar organic solvent (e.g., Ethyl Acetate or Dichloromethane) to extract the organic components (including unreacted alkyne and product).
-
Aqueous Layer Disposal: Drain the bright blue aqueous layer (containing the Cu-EDTA or Cu-Amine complex) into a dedicated container labeled "Hazardous Waste - Aqueous Heavy Metal (Copper)."
-
Organic Layer Disposal: Drain the organic layer into a separate container labeled "Hazardous Waste - Organic Solvents."
-
Self-Validating Check: By separating the phases, you guarantee that the terminal alkyne and the heavy metal will never concentrate together in the same waste carboy, neutralizing the explosion hazard.
-
Workflow C: Contaminated Consumables
-
Collect all contaminated PPE, pipette tips, and empty vials in a heavy-duty, puncture-resistant bag or bin.
-
Label as "Hazardous Solid Waste - Contaminated with Toxic Organics."
-
Do not autoclave, as the heat may volatilize residual piperidine. Route directly for high-temperature incineration through your EHS department.
Waste Segregation & Disposal Decision Tree
Decision tree for (S)-2-Ethynylpiperidine disposal, highlighting the critical CuAAC quenching step.
References
-
Title: Guidelines: Handling and Disposal of Chemicals | Source: Purdue University / US EPA | URL: [Link]
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards | Source: National Academies of Sciences, Engineering, and Medicine | URL: [Link]
-
Title: Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) | Source: Thieme Connect | URL: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. (S)-2-Ethynylpiperidine | Benchchem [benchchem.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. acs.org [acs.org]
- 8. una.edu [una.edu]
Personal protective equipment for handling (S)-2-Ethynylpiperidine
As a Senior Application Scientist, I recognize that handling chiral, bifunctional building blocks like (S)-2-Ethynylpiperidine requires a deep understanding of both chemical reactivity and operational safety. This molecule features a highly reactive terminal alkyne and a basic piperidine ring. In drug discovery and complex organic synthesis, it is most frequently handled in its N-Boc protected form (tert-butyl (S)-2-ethynylpiperidine-1-carboxylate, CAS 255864-58-5) to prevent the nucleophilic secondary amine from poisoning transition metal catalysts or participating in unwanted side reactions (such as Buchwald-Hartwig amination)[1].
The following guide provides a self-validating, comprehensive framework for the safe handling, operational deployment, and disposal of (S)-2-Ethynylpiperidine.
Chemical Profile & Hazard Assessment
Understanding the intrinsic hazards of your reagents is the foundation of laboratory safety. While the N-Boc protected derivative is primarily an irritant, the deprotected free base exhibits the severe corrosivity and flammability characteristic of low-molecular-weight aliphatic amines[2].
Table 1: Hazard Classification & Mechanistic Causality
| Chemical Form | GHS Hazard Codes | Primary Hazard | Mechanistic Causality |
| N-Boc Protected (CAS 255864-58-5) | H302, H315, H319, H335[1] | Irritant / Harmful | The bulky Boc group sterically hinders the amine, reducing basicity. Hazards are limited to moderate skin/eye irritation and respiratory irritation upon inhalation of aerosols. |
| Free Base (Piperidine core) | H314, H225, H311, H331[2] | Corrosive / Toxic / Flammable | The unprotected secondary amine (pKa ~11) is highly basic. Upon contact with skin, it rapidly saponifies epidermal lipids, leading to deep, penetrating chemical burns[2]. |
Required Personal Protective Equipment (PPE) Matrix
To mitigate the risks outlined above, a strict PPE protocol must be enforced. The selection of barrier materials is dictated by the permeation kinetics of piperidine derivatives.
Table 2: Glove Compatibility & Breakthrough Kinetics
| Glove Material | Protection Class | Breakthrough Time | Operational Recommendation |
| Nitrile Rubber | Class 5 | > 240 minutes[3] | Primary Choice. Recommended for prolonged handling, reaction setup, and bulk transfers. |
| Neoprene | Class 5 | > 240 minutes[4] | Excellent Alternative. High resistance to basic amines and organic solvents. |
| Latex / Thin PVC | Class 1 | < 10 minutes | DO NOT USE. Rapid permeation by piperidines; offers false security. |
-
Eye/Face Protection: Chemical splash goggles (EN 166 compliant) are mandatory[4]. If handling >100 mL of the free base, a full face shield must be worn due to the severe risk of corneal saponification upon splashing[2].
-
Respiratory Protection: All handling, weighing, and transfers must be conducted inside a certified chemical fume hood (face velocity 80-100 fpm). If engineering controls are compromised, a NIOSH-approved half-mask respirator with organic vapor (OV) cartridges is required[4].
-
Body Protection: A flame-retardant (FR) lab coat is required. When handling the highly flammable free base, static-dissipative clothing is recommended.
Operational Protocol: Sonogashira Cross-Coupling
(S)-2-Ethynylpiperidine is classically utilized in Sonogashira cross-coupling reactions to append the chiral piperidine motif to aryl or heteroaryl scaffolds. The following step-by-step methodology ensures both high synthetic yields and rigorous safety.
Safety Prerequisite: Never isolate dry copper acetylide intermediates. While transient copper acetylides formed in situ during this reaction are safe in solution, isolated dry copper acetylides are highly shock-sensitive and explosive[5].
Step-by-Step Methodology:
-
Apparatus Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with Argon.
-
Causality: Palladium(0) catalysts are highly sensitive to oxidation, and trace moisture promotes the unwanted Glaser homocoupling of the terminal alkyne[6].
-
-
Reagent Charging: Add the aryl halide (1.0 equiv),
(5 mol%), and (10 mol%) to the flask. -
Degassing: Seal the flask with a rubber septum and subject the solids to three cycles of vacuum/Argon purging.
-
Solvent & Base Addition: Inject anhydrous, degassed THF (0.2 M) and an amine base (e.g., Triethylamine, 2.0 equiv) via syringe.
-
Alkyne Addition: Slowly inject N-Boc-(S)-2-Ethynylpiperidine (1.2 equiv) dropwise over 5 minutes.
-
Causality: Slow addition maintains a low steady-state concentration of the alkyne, minimizing the kinetic probability of alkyne-alkyne homocoupling[6].
-
-
Reaction & Quenching: Stir at room temperature for 4-12 hours. Monitor via TLC. Once complete, quench the reaction by adding saturated aqueous
.-
Causality: The ammonium chloride effectively chelates the copper salts, pulling them entirely into the aqueous phase and preventing intractable emulsion formation during the subsequent organic extraction.
-
Mechanistic Workflow Visualization
The following diagram illustrates the dual-catalytic mechanism (Palladium and Copper cycles) that enables the successful coupling of (S)-2-Ethynylpiperidine[7].
Catalytic cycle of the Sonogashira cross-coupling utilizing (S)-2-Ethynylpiperidine.
Emergency Response & Spill Management
-
Small Spills (< 50 mL): Do NOT use combustible absorbents like sawdust. Cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). If the free base is spilled, carefully neutralize the area with a dilute, weak acid (e.g., 5% acetic acid) to protonate the volatile amine, drastically reducing its vapor pressure and inhalation hazard.
-
Skin Exposure: Immediately remove contaminated clothing. Flush the affected dermal area with copious amounts of water for a minimum of 15 minutes[2]. Do not apply neutralizing agents directly to the skin, as the exothermic acid-base neutralization can exacerbate tissue damage.
-
Eye Exposure: Flush immediately at an eyewash station for 15 minutes, forcibly holding the eyelids open to ensure complete irrigation[8]. Seek immediate ophthalmological evaluation.
Waste Disposal Plan
Proper segregation of waste streams ensures environmental compliance and prevents dangerous cross-reactivity in waste carboys.
-
Aqueous Waste: The aqueous layer from the reaction quench contains heavy metals (Copper) and amine salts. It must be strictly segregated into a designated "Heavy Metal Aqueous Waste" container. Prior to disposal, ensure the pH is adjusted to 6-8[4].
-
Organic Waste: Segregate based on the extraction solvent used. If extracted with Ethyl Acetate or THF, route to "Non-Halogenated Organic Waste." If Dichloromethane (DCM) was utilized, route to "Halogenated Organic Waste."
-
Solid Waste: All contaminated Nitrile gloves, empty reagent vials, and used vermiculite from spill cleanups must be disposed of in a sealed, clearly labeled "Hazardous Solid Waste" bin for high-temperature incineration.
References
-
Chemistry LibreTexts. "Sonogashira Coupling." Chemistry LibreTexts. Available at: [Link]
Sources
- 1. tert-butyl 2-ethynylpiperidine-1-carboxylate | 255864-58-5 [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
